Product packaging for 2-Cyclopentylethanamine(Cat. No.:CAS No. 5763-55-3)

2-Cyclopentylethanamine

Cat. No.: B154097
CAS No.: 5763-55-3
M. Wt: 113.2 g/mol
InChI Key: UKPLRVAKKXWITN-UHFFFAOYSA-N
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Description

2-Cyclopentylethanamine, also known as this compound, is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B154097 2-Cyclopentylethanamine CAS No. 5763-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentylethanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15N/c8-6-5-7-3-1-2-4-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPLRVAKKXWITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415461
Record name 2-cyclopentylethanamine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5763-55-3
Record name Cyclopentaneethanamine
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Record name 2-cyclopentylethanamine
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Record name 2-Cyclopentylethanamine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopentylethanamine (CAS 5763-55-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylethanamine, with the CAS number 5763-55-3, is a primary amine featuring a cyclopentyl moiety attached to an ethylamine backbone.[1][2] Its chemical structure makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a particular focus on its role as a precursor in the development of allosteric modulators for the Follicle-Stimulating Hormone (FSH) receptor.

Physicochemical Properties

This compound is a colorless liquid with a predicted pKa of approximately 10.72.[2] Its properties make it soluble in organic solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5763-55-3[1][2]
Molecular Formula C₇H₁₅N[1][2]
Molecular Weight 113.20 g/mol [1]
Boiling Point 158-159 °C[2]
Density 0.871±0.06 g/cm³ (Predicted)[2]
pKa 10.72 ± 0.10 (Predicted)[2]
XLogP3-AA 1.8[1]
Appearance Colorless liquid[2]
InChI Key UKPLRVAKKXWITN-UHFFFAOYSA-N[1]
SMILES C1CCC(C1)CCN[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypePredicted Peaks/Signals
¹H NMR Signals corresponding to the cyclopentyl ring protons, the two methylene groups of the ethyl chain, and the amine protons.
¹³C NMR Resonances for the distinct carbon atoms of the cyclopentyl ring and the ethylamine side chain.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C-H stretching (alkane), and N-H bending.
Mass Spectrum (m/z) A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns typical for primary amines.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common synthetic route for primary amines is the reduction of a corresponding nitrile or amide. A plausible synthetic workflow is outlined below.

General Synthetic Workflow for this compound Start Cyclopentylacetonitrile Intermediate Reduction Start->Intermediate e.g., LiAlH4 in THF or Catalytic Hydrogenation End This compound Intermediate->End

Caption: General Synthetic Workflow for this compound.

Experimental Protocol: General Reduction of a Nitrile

The following is a generalized protocol for the reduction of a nitrile to a primary amine, which can be adapted for the synthesis of this compound from cyclopentylacetonitrile.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) is prepared.

  • Addition of Nitrile: The cyclopentylacetonitrile, dissolved in anhydrous THF, is added dropwise to the stirred suspension of the reducing agent at a controlled temperature, typically 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the nitrile group.

  • Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is crucial to safely decompose the excess reducing agent and precipitate the aluminum salts.

  • Workup and Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed with additional solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation to obtain the final product with high purity.

Application in Drug Discovery: FSH Receptor Allosteric Modulators

This compound serves as a key intermediate in the synthesis of substituted benzamides that act as allosteric modulators of the Follicle-Stimulating Hormone (FSH) receptor.[2] These modulators can be either positive (PAMs) or negative (NAMs) and have potential applications in fertility treatments and other endocrine-related disorders.[3]

Synthesis of Benzamide Modulators

The synthesis of these modulators typically involves the coupling of this compound with a substituted benzoic acid derivative.

Synthesis of Benzamide FSHR Modulators Amine This compound Coupling Amide Coupling Amine->Coupling Acid Substituted Benzoic Acid Acid->Coupling Coupling Agents (e.g., HATU, EDC) Product Substituted Benzamide (FSHR Modulator) Coupling->Product

Caption: Synthesis of Benzamide FSHR Modulators.

Mechanism of Action and Signaling Pathways

FSH, a gonadotropin, binds to its G protein-coupled receptor (FSHR) primarily on the surface of granulosa cells in the ovary and Sertoli cells in the testes.[4] The canonical signaling pathway involves the activation of the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5]

Benzamide-based allosteric modulators bind to a site on the FSHR distinct from the orthosteric site where FSH binds.[4] This allosteric binding can modulate the receptor's response to FSH, leading to either an enhanced (PAM) or inhibited (NAM) downstream signal. Some modulators have been shown to induce biased signaling, preferentially activating certain downstream pathways (e.g., Gs/cAMP) over others (e.g., β-arrestin recruitment).[4][6] This biased agonism or antagonism offers the potential for more targeted therapeutic interventions with fewer side effects.[4][7]

FSH Receptor Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FSHR FSH Receptor G_protein Gs Protein FSHR->G_protein Activation beta_arrestin β-Arrestin FSHR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene ERK ERK Signaling beta_arrestin->ERK FSH FSH (Hormone) FSH->FSHR Orthosteric Binding Modulator Benzamide Modulator (Allosteric) Modulator->FSHR Allosteric Binding

Caption: FSH Receptor Signaling Pathway and Allosteric Modulation.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery, particularly in the development of novel therapeutics targeting the FSH receptor. Its straightforward synthesis and the ability to be incorporated into more complex molecules like benzamide-based allosteric modulators make it a compound of interest for researchers in medicinal chemistry and pharmacology. Further exploration of its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles for the treatment of reproductive and endocrine disorders.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopentylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopentylethylamine (CAS No: 5763-55-3). The information herein is compiled for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's characteristics. This document includes quantitative data, generalized experimental protocols for the determination of these properties, and visualizations of key processes.

Core Physicochemical Properties

2-Cyclopentylethylamine, also known as 2-cyclopentylethanamine, is a primary amine with the molecular formula C7H15N.[1][2] Its structure consists of a cyclopentyl ring attached to an ethylamine moiety. The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems.

Data Presentation: Summary of Physicochemical Properties

The quantitative data for 2-Cyclopentylethylamine are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C7H15N[1][2][3]
Molecular Weight 113.20 g/mol [1][2][3][4]
Appearance Colorless liquid[3][5]
Boiling Point 144.4 °C at 760 mmHg[1][2] 158-159 °C[3][5][1][2][3][5]
Density 0.871 g/cm³ (Predicted: 0.871±0.06 g/cm³)[1][3][5]
pKa (Predicted) 10.72 ± 0.10[2][5]
LogP (Octanol/Water Partition Coefficient) 1.89[2] 2.22570[1][1][2]
Refractive Index 1.464[1][2]
Flash Point 35.4 °C[2]
Vapor Pressure 5.09 mmHg at 25°C[2]
Topological Polar Surface Area 26 Ų[2][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 2-Cyclopentylethylamine are not extensively published in peer-reviewed literature. However, the following section outlines generalized, standard methodologies for determining the key properties of a liquid amine like 2-Cyclopentylethylamine.

2.1 Determination of Boiling Point

The boiling point can be determined using a distillation apparatus.

  • Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.

  • Procedure:

    • A sample of 2-Cyclopentylethylamine is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled for simple distillation.

    • The sample is heated gently using the heating mantle.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

2.2 Determination of Density

A pycnometer is typically used for the accurate determination of the density of a liquid.

  • Apparatus: Pycnometer (a flask with a specific volume), analytical balance.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with distilled water and weighed again to determine the volume of the pycnometer.

    • The pycnometer is dried and filled with 2-Cyclopentylethylamine.

    • The weight of the pycnometer filled with the sample is recorded.

    • The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

2.3 Determination of Solubility

The solubility of 2-Cyclopentylethylamine in water and organic solvents can be assessed qualitatively.[6]

  • Apparatus: Test tubes, vortex mixer.

  • Procedure:

    • Add a small, measured amount of 2-Cyclopentylethylamine to a test tube.

    • Add a measured volume of the solvent (e.g., water, ethanol, diethyl ether) to the test tube.[6]

    • The mixture is agitated vigorously using a vortex mixer.

    • The solution is observed for homogeneity. If the amine dissolves completely, it is considered soluble. The process can be repeated with increasing amounts of the amine to determine the approximate solubility limit. Amines with more than four carbon atoms tend to be insoluble in water.[6]

2.4 Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known concentration of 2-Cyclopentylethylamine is dissolved in water.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured after each addition of the acid.

    • A titration curve (pH vs. volume of acid added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

2.5 Determination of LogP (Octanol/Water Partition Coefficient)

The shake-flask method is a common technique for determining the LogP value.

  • Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • A solution of 2-Cyclopentylethylamine of known concentration is prepared in either water or octanol.

    • Equal volumes of octanol and water are added to a separatory funnel, along with a measured amount of the amine solution.

    • The mixture is shaken vigorously to allow for partitioning of the amine between the two phases.

    • The layers are allowed to separate.

    • The concentration of the amine in each layer is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The LogP is calculated as the logarithm of the ratio of the concentration of the amine in the octanol phase to its concentration in the aqueous phase.

Mandatory Visualizations

3.1 Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a liquid amine such as 2-Cyclopentylethylamine.

G General Workflow for Physicochemical Characterization cluster_0 Sample Preparation cluster_1 Physical Properties Determination cluster_2 Chemical Properties Determination cluster_3 Data Analysis & Reporting start Obtain Pure Sample of 2-Cyclopentylethylamine boiling_point Boiling Point Determination (Distillation) start->boiling_point Distribute Sample density Density Measurement (Pycnometry) start->density Distribute Sample refractive_index Refractive Index (Refractometer) start->refractive_index Distribute Sample solubility Solubility Assessment (Water & Organic Solvents) start->solubility Distribute Sample pka pKa Determination (Potentiometric Titration) start->pka Distribute Sample logp LogP Determination (Shake-Flask Method) start->logp Distribute Sample analysis Data Analysis and Calculation boiling_point->analysis density->analysis refractive_index->analysis solubility->analysis pka->analysis logp->analysis report Final Report Generation analysis->report

A general workflow for physicochemical characterization.

3.2 Potential Synthesis Route

While specific, detailed synthesis protocols are proprietary, a potential synthesis route for 2-Cyclopentylethylamine can be inferred from its precursors. One common method involves the reduction of cyclopentaneacetonitrile.

G Potential Synthesis Route for 2-Cyclopentylethylamine precursor Cyclopentaneacetonitrile product 2-Cyclopentylethylamine precursor->product Reduction reductant Reducing Agent (e.g., LiAlH4 or H2/Catalyst) reductant->product workup Reaction Work-up & Purification product->workup

A potential synthesis route for 2-Cyclopentylethylamine.

Biological Context and Applications

There is limited publicly available information on the specific signaling pathways directly involving 2-Cyclopentylethylamine. However, it has been utilized as a reactant in the discovery of substituted benzamides that act as allosteric modulators for the follicle-stimulating hormone (FSH) receptor.[7] This suggests its utility as a building block in the synthesis of more complex, biologically active molecules for drug discovery and development. The physicochemical properties outlined in this guide are fundamental to its handling, formulation, and potential pharmacokinetic profile in such applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and spectroscopic properties of 2-Cyclopentylethanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and established experimental protocols to serve as a foundational resource. Given the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry principles and data from analogous structures to provide insightful and practical information.

Molecular Structure

This compound (C7H15N) is a primary amine featuring a cyclopentyl ring attached to an ethylamine side chain.[1] Its fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H15NPubChem[1]
Molecular Weight113.20 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number5763-55-3PubChem[1]
Canonical SMILESC1CCC(C1)CCNPubChem[1]
Rotatable Bond Count2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Bond Lengths and Angles

Table 2: Predicted Bond Lengths and Angles for this compound

Bond/AngleTypePredicted Value
C-C (ring)sp3-sp3~ 1.54 Å
C-C (side chain)sp3-sp3~ 1.54 Å
C-Nsp3-sp3~ 1.47 Å
C-Hsp3-s~ 1.09 Å
N-Hsp3-s~ 1.01 Å
C-C-C (ring)~ 105° (puckered)
C-C-C (side chain)~ 112°
C-C-N~ 110°
H-N-H~ 107°

Note: These values are estimations based on standard bond lengths and angles for similar aliphatic amines and cyclopentane rings.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the Cα-Cβ bond of the ethyl side chain and the C-C bond connecting the cyclopentyl ring to the side chain. The cyclopentane ring itself is not planar and exists in dynamic equilibrium between envelope and twist conformations to alleviate angle and torsional strain.

Side Chain Conformation

Rotation around the Cα-Cβ bond of the ethylamine side chain leads to different staggered and eclipsed conformations. The staggered conformations, where the hydrogen and amino groups are maximally separated, are expected to be the most stable.

Ring Pucker and Overall Conformation

The cyclopentane ring interconverts rapidly between its low-energy envelope and twist conformations. The attachment of the ethylamine side chain will influence the preference for certain puckered forms. The overall conformation of the molecule is a result of the interplay between the side chain orientation and the ring pucker.

Computational Workflow for Conformational Analysis

A thorough understanding of the conformational landscape of this compound can be achieved through computational methods. A typical workflow for such an analysis is outlined below.

G start Define Initial 3D Structure of this compound dft Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->dft pes_scan Potential Energy Surface Scan (Dihedral Angle Scan of Rotatable Bonds) dft->pes_scan conformers Identify Low-Energy Conformers (Local Minima on PES) pes_scan->conformers reoptimize Re-optimize Conformers at a Higher Level of Theory conformers->reoptimize thermo Calculate Thermodynamic Properties (Relative Energies, Boltzmann Distribution) reoptimize->thermo end Characterize Conformational Landscape thermo->end

Computational workflow for conformational analysis.

Spectroscopic Data (Predicted)

¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts for this compound are presented in Table 3. These predictions are based on the analysis of structurally similar compounds and standard NMR chemical shift ranges.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

¹H NMR ¹³C NMR
Proton Predicted δ (ppm) Carbon Predicted δ (ppm)
-NH₂1.1 - 1.5 (broad s)C (attached to N)~ 45
-CH₂-N2.7 - 2.9 (t)C (β to N)~ 40
-CH₂-CH₂-N1.4 - 1.6 (q)CH (ring, substituted)~ 42
Cyclopentyl-H1.0 - 1.9 (m)CH₂ (ring, adjacent)~ 32
CH₂ (ring, remote)~ 25
FT-IR Spectroscopy

The expected characteristic infrared absorption bands for this compound are listed in Table 4. These are based on typical vibrational frequencies for primary amines and alkyl groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine3300 - 3500Medium (two bands)
C-H StretchAlkyl (sp³)2850 - 2960Strong
N-H Bend (Scissoring)Primary Amine1590 - 1650Medium
C-H BendCH₂1450 - 1470Medium
C-N StretchAliphatic Amine1000 - 1250Medium

Experimental Protocols

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are the reduction of 2-cyclopentylacetonitrile and the reductive amination of cyclopentylacetaldehyde.

This method involves the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

  • 2-Cyclopentylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid (e.g., 10% H₂SO₄)

  • Sodium hydroxide solution (e.g., 10% NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Dissolve 2-cyclopentylacetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 10% NaOH solution, and then more water.

  • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield crude this compound.

  • Purify the product by distillation under reduced pressure.

G start 2-Cyclopentylacetonitrile reagent 1. LiAlH4 in Et2O 2. H2O quench start->reagent Reduction product This compound reagent->product

Synthesis via nitrile reduction.

This one-pot reaction involves the formation of an imine from the aldehyde and ammonia, followed by its in-situ reduction.[2][3][4][5][6]

Materials:

  • Cyclopentylacetaldehyde

  • Ammonia (e.g., in methanol or as ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Methanol

  • Acetic acid (catalytic amount)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve cyclopentylacetaldehyde in methanol in a round-bottom flask.

  • Add a solution of ammonia in methanol (or ammonium acetate).

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., NaBH₃CN) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight or until the reaction is complete.

  • Quench the reaction by adding dilute HCl.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a NaOH solution and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent.

  • Remove the solvent by rotary evaporation and purify the product by distillation.

G start Cyclopentylacetaldehyde reagents NH3, NaBH3CN MeOH, cat. AcOH start->reagents Reductive Amination product This compound reagents->product

Synthesis via reductive amination.

Biological Context: Role in Drug Discovery

This compound has been utilized as a chemical building block in the synthesis of substituted benzamides that act as allosteric modulators of the Follicle-Stimulating Hormone (FSH) receptor.[7]

Follicle-Stimulating Hormone (FSH) Receptor

The FSH receptor (FSHR) is a G protein-coupled receptor (GPCR) essential for reproduction.[8] It is primarily expressed in the gonads and is activated by the pituitary hormone FSH.[9][10] The activation of FSHR is crucial for follicular development in females and spermatogenesis in males.[10]

Allosteric Modulation

Allosteric modulators are molecules that bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous ligand).[11][12][13][14] This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the response to the endogenous ligand.[13][14] Small-molecule allosteric modulators of FSHR are of significant interest as potential therapeutics for infertility and other reproductive disorders.[9][12][15][16] The cyclopentylethylamine moiety is a structural component in some of these synthetic modulators, highlighting its relevance in medicinal chemistry.

G receptor FSH Receptor signaling Cellular Signaling Cascade receptor->signaling Activates/Inhibits fsh FSH (Endogenous Ligand) orthosteric Orthosteric Site fsh->orthosteric Binds to modulator Allosteric Modulator (derived from this compound) allosteric Allosteric Site modulator->allosteric Binds to orthosteric->receptor Part of allosteric->receptor Part of

Allosteric modulation of the FSH receptor.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylethanamine is a primary amine with a cyclopentyl moiety. As a structural analog of various biologically active compounds, its characterization is crucial for quality control, metabolic studies, and drug discovery pipelines. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide presents a comprehensive overview of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on fundamental principles of spectroscopy. This document also includes detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the ethyl chain and the cyclopentyl ring. The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear further downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.75Triplet2H-CH₂-NH₂
~ 1.75Multiplet1H-CH- (cyclopentyl)
~ 1.60 - 1.70Multiplet2HCyclopentyl protons
~ 1.45 - 1.55Multiplet4HCyclopentyl protons
~ 1.40Quartet2H-CH₂-CH₂-NH₂
~ 1.25 (variable)Broad Singlet2H-NH₂
~ 1.05 - 1.15Multiplet2HCyclopentyl protons

Note: The chemical shift of the amine protons (-NH₂) is highly variable and depends on the solvent, concentration, and temperature. The signal is often broad and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom bonded to the nitrogen will be deshielded.[1]

Predicted Chemical Shift (δ, ppm)Assignment
~ 44.5-CH₂-NH₂
~ 40.0-CH₂-CH₂-NH₂
~ 39.5-CH- (cyclopentyl)
~ 32.52 x CH₂ (cyclopentyl)
~ 25.02 x CH₂ (cyclopentyl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine and the alkane functional groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, SharpN-H stretch (symmetric and asymmetric, two bands for primary amine)[1][2]
2850 - 2960StrongC-H stretch (alkyl)[2]
1550 - 1650MediumN-H bend (scissoring)[3]
1000 - 1250MediumC-N stretch[3]
650 - 900BroadN-H wag[3]
Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns for a primary amine. The molecular weight of this compound is 113.20 g/mol .[4]

Predicted m/zInterpretation
113[M]⁺ (Molecular ion)
112[M-H]⁺
83Loss of -CH₂NH₂
30[CH₂NH₂]⁺ (α-cleavage, likely the base peak)[5][6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[7] A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the potentially long relaxation times of quaternary carbons (though none are present in this molecule).[8][9]

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.[10]

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source. This can be done via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.[13]

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Prepare for GC or Direct Inlet Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI Source) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Analysis_NMR Chemical Shift Analysis, Multiplicity, Integration Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Pattern Proc_MS->Analysis_MS Final_Structure Structural Elucidation Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopentylethanamine, a valuable building block in medicinal chemistry. The document outlines its physicochemical properties, potential synthetic routes, and expected analytical characterization. Notably, this compound serves as a key reactant in the development of substituted benzamides that act as allosteric modulators of the follicle-stimulating hormone (FSH) receptor, highlighting its relevance in drug discovery.[1] While specific experimental protocols and characterization data for this compound are not extensively available in peer-reviewed literature, this guide consolidates available information and presents logical synthetic strategies and predicted analytical data based on established chemical principles.

Introduction

This compound, also known as 2-cyclopentylethylamine, is a primary amine with a cyclopentyl moiety. Its structure combines a flexible ethylamine chain with a rigid carbocyclic group, making it an attractive scaffold for the synthesis of novel therapeutic agents. The cyclopentyl group can introduce favorable lipophilic and conformational properties into a drug candidate. A significant application of this compound is in the synthesis of allosteric modulators of the follicle-stimulating hormone (FSH) receptor, a G protein-coupled receptor crucial for reproduction.[1] Allosteric modulation offers a sophisticated approach to fine-tuning receptor activity, and the unique structure of this compound is instrumental in achieving desired pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 2-Cyclopentylethylamine, Cyclopentaneethanamine[2]
CAS Number 5763-55-3[2]
Molecular Formula C₇H₁₅N[2]
Molecular Weight 113.20 g/mol [2]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 158-159 °C
Density 0.871 g/cm³ (predicted)
SMILES C1CCC(C1)CCN[2]
InChI InChI=1S/C7H15N/c8-6-5-7-3-1-2-4-7/h7H,1-6,8H2[2]
InChIKey UKPLRVAKKXWITN-UHFFFAOYSA-N[2]

Synthesis of this compound

Proposed Synthetic Routes

Three plausible synthetic routes are outlined below. These are based on well-established organic transformations.

Synthesis_Pathways cluster_0 Route 1: Reduction of Nitrile cluster_1 Route 2: Reduction of Amide cluster_2 Route 3: Reductive Amination Cyclopentylacetonitrile Cyclopentylacetonitrile 2-Cyclopentylethanamine_1 This compound Cyclopentylacetonitrile->2-Cyclopentylethanamine_1 LiAlH4 or Catalytic Hydrogenation (H2/Pd, Pt, or Ni) Cyclopentylacetamide Cyclopentylacetamide 2-Cyclopentylethanamine_2 This compound Cyclopentylacetamide->2-Cyclopentylethanamine_2 LiAlH4 Cyclopentylacetaldehyde Cyclopentylacetaldehyde Imine_Intermediate Imine Intermediate Cyclopentylacetaldehyde->Imine_Intermediate NH3 2-Cyclopentylethanamine_3 This compound Imine_Intermediate->2-Cyclopentylethanamine_3 Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3, or H2/Catalyst) FSHR_Signaling cluster_membrane Cell Membrane FSHR FSH Receptor G_protein Gαsβγ FSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts FSH FSH FSH->FSHR Binds to orthosteric site Allosteric_Modulator Allosteric Modulator (derived from this compound) Allosteric_Modulator->FSHR Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Follicular Development, Spermatogenesis) CREB->Gene_Expression Regulates

References

An In-depth Technical Guide to 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Cyclopentylethanamine, including its chemical properties, synthesis, and significant applications in the field of drug development. The information is intended for researchers, scientists, and professionals involved in medicinal chemistry and pharmaceutical sciences.

Nomenclature and Identification

The systematic IUPAC name for this compound is This compound .[1] It is a primary amine featuring a two-carbon ethyl chain attached to a cyclopentyl group.[2]

Table 1: Synonyms and Identifiers

Identifier TypeValue
CAS Number 5763-55-3
EC Number 848-174-4
PubChem CID 5305650
Synonyms 2-Cyclopentylethylamine, Cyclopentaneethanamine, 2-Aminoethylcyclopentane, (2-Cyclopentylethyl)amine, 2-Cyclopentylethan-1-amine

A comprehensive list of synonyms is available from various chemical databases.[1][2]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[2] The cyclopentyl group imparts lipophilicity, which can enhance its ability to cross biological membranes, a valuable property in drug design.[2] It is soluble in organic solvents and may have moderate water solubility due to the presence of the amine functional group.[2]

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₁₅N[3]
Molecular Weight 113.20 g/mol [1][4]
Boiling Point 158-159 °C[3]
Density (Predicted) 0.871 ± 0.06 g/cm³[3]
pKa (Predicted) 10.72 ± 0.10[3]
XLogP3-AA 1.8[1]
Canonical SMILES C1CCC(C1)CCN[1]
InChI Key UKPLRVAKKXWITN-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of its corresponding nitrile, 2-cyclopentylacetonitrile. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

G cluster_start Starting Material cluster_process Reduction Process cluster_product Final Product start 2-Cyclopentylacetonitrile process Reduction of Nitrile Group start->process  e.g., LiAlH₄ in Diethyl Ether, then H₂O workup   end This compound process->end

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol: Reduction of 2-Cyclopentylacetonitrile with LiAlH₄

This protocol describes a general procedure for the reduction of a nitrile to a primary amine.

Materials:

  • 2-Cyclopentylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (or THF)

  • Distilled water

  • Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nitrile: A solution of 2-cyclopentylacetonitrile (1.0 eq.) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath may be required to control the initial exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).

  • Workup (Fieser method): The reaction is carefully quenched by the sequential, dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL).

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are collected.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation to yield the final product.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of pharmacologically active molecules. Its most notable application is as a reactant in the discovery of substituted benzamides that function as allosteric modulators of the Follicle-Stimulating Hormone Receptor (FSHR).[3][5]

Follicle-Stimulating Hormone Receptor (FSHR) Allosteric Modulators

Follicle-stimulating hormone (FSH) is essential for reproduction, and its receptor (FSHR) is a key therapeutic target for treating infertility.[6] Small-molecule, orally bioavailable mimetics of FSH are sought after to improve patient convenience over injectable protein formulations.[6] Research has led to the discovery of a series of substituted benzamides, synthesized using this compound, that act as positive allosteric modulators (PAMs) of the FSHR.[6] These compounds enhance the activity of the receptor and show high selectivity against related receptors like the luteinizing hormone receptor (LHR).[6]

The general structure of these modulators involves an amide linkage formed between a substituted benzoic acid and this compound. The optimization of these benzamide derivatives has produced compounds with potent activity in primary rat granulosa cells and favorable pharmacokinetic profiles.[6]

Pharmacology and Mechanism of Action

The benzamide derivatives of this compound do not compete with the natural ligand (FSH) for its binding site.[7] Instead, they bind to an allosteric site located within the transmembrane domain (TMD) of the FSH receptor.[8][9] This binding induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling cascades.[9] This allosteric mechanism of action is a novel approach to modulating G protein-coupled receptors (GPCRs) like the FSHR.[7]

These small-molecule allosteric modulators can lead to "biased signaling," where they preferentially activate certain downstream pathways over others, offering a potential avenue for developing drugs with more specific effects and fewer side effects.[8]

FSH Receptor Signaling Pathway

The FSH receptor is a G protein-coupled receptor primarily expressed on granulosa cells in the ovary and Sertoli cells in the testis.[10] Its activation triggers a complex network of intracellular signaling pathways crucial for processes like follicular development and spermatogenesis.[1][10]

The canonical pathway involves the coupling of the activated receptor to the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB, to regulate gene expression.[5]

In addition to the canonical Gαs pathway, the FSHR can activate several other signaling cascades, including:

  • PI3K/Akt/mTOR pathway: Important for cell proliferation and survival.[10]

  • MAPK/ERK pathway: Often activated via transactivation of the Epidermal Growth Factor Receptor (EGFR).[5][10]

  • β-Arrestin-dependent pathways: Involved in receptor desensitization, internalization, and G protein-independent signaling.[8]

  • Gαq/11 coupling: Leading to the activation of phospholipase C and an increase in intracellular calcium.[11]

Small-molecule allosteric modulators derived from this compound bind to the transmembrane domain, influencing these signaling cascades to elicit a physiological response.

FSHR_Signaling cluster_receptor Cell Membrane FSH FSH FSHR FSH Receptor (FSHR) FSH->FSHR Binds Extracellular Domain PAM Allosteric Modulator (e.g., Benzamide derivative) TMD Transmembrane Domain (TMD) PAM->TMD Binds Allosteric Site Gas Gαs FSHR->Gas Activates PI3K PI3K FSHR->PI3K Activates bArrestin β-Arrestin FSHR->bArrestin Recruits AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., Aromatase, Inhibin) CREB->Gene Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK bArrestin->ERK ERK_path MAPK/ERK Pathway ERK->ERK_path

Caption: FSH Receptor signaling pathways.

References

Health and safety information for Cyclopentaneethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Cyclopentaneethanamine and Related Compounds

This guide provides comprehensive health and safety information for Cyclopentaneethanamine and structurally related compounds, intended for researchers, scientists, and drug development professionals. Due to the potential for ambiguity in nomenclature, this document addresses 2-Cyclopentylethanamine (the most direct interpretation of Cyclopentaneethanamine), as well as Cyclopentamine (N,α-dimethyl-cyclopentaneethanamine), 1-Cyclopentyl-N-methyl-methanamine, and Cyclopentanamine, to provide a thorough resource for the scientific community.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of these compounds is fundamental to their safe handling and use in experimental settings. The following tables summarize key data for each compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 5763-55-3[1]
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.20 g/mol [1]
Boiling Point 158-159 °C[2]
Density (Predicted) 0.871±0.06 g/cm³[2]
pKa (Predicted) 10.72±0.10[2]
Appearance Colorless liquid[2]

Table 2: Physical and Chemical Properties of Cyclopentamine (N,α-dimethyl-cyclopentaneethanamine)

PropertyValueReference
CAS Number 102-45-4
Molecular Formula C₉H₁₉N
Molecular Weight 141.25 g/mol
XLogP3 2.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3

Table 3: Physical and Chemical Properties of 1-Cyclopentyl-N-methyl-methanamine

PropertyValueReference
CAS Number 4492-51-7[3]
Molecular Formula C₇H₁₅N[3]
Molecular Weight 113.2 g/mol [3]
Boiling Point 105 °C (at 210 Torr)[3]
Density (Predicted) 0.837±0.06 g/cm³[3]

Table 4: Physical and Chemical Properties of Cyclopentanamine

PropertyValueReference
CAS Number 1003-03-8[4]
Molecular Formula C₅H₁₁N[4]
Molecular Weight 85.15 g/mol [4]
Boiling Point 106 - 108 °C[5]
Flash Point 17 °C[5]
Density 0.863 g/cm³ at 25 °C
log Pow 0.83 at 20 °C

Toxicological Data

The toxicological profiles of these compounds are critical for risk assessment in a laboratory setting. The available data, primarily from GHS classifications and acute toxicity studies, are summarized below.

Table 5: GHS Hazard Classifications

CompoundHazard StatementsReference
This compound H226: Flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H319: Causes serious eye irritation.[1]
Cyclopentamine Not explicitly classified in the provided results. However, related amines are known to be irritants.
1-Cyclopentyl-N-methyl-methanamine Not Classified.[6]
Cyclopentanamine H225: Highly flammable liquid and vapor.H300: Fatal if swallowed.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H331: Toxic if inhaled.H412: Harmful to aquatic life with long lasting effects.

Table 6: Acute Toxicity Data

CompoundEndpointValueSpeciesReference
Cyclopentanamine LC50 Inhalation7.7 mg/L (4 h)Rat[5][7]
Cyclopentanamine LD50 Oral26.15 mg/kgRat

Experimental Protocols

Acute Oral Toxicity (OECD Test Guideline 401)

This guideline provides a method for assessing the median lethal dose (LD50) of a substance when administered orally.

  • Animal Model: Typically, young adult rats of a single strain are used.

  • Dosage: A range of doses of the test substance, dissolved or suspended in a suitable vehicle (e.g., water, corn oil), is administered by gavage to groups of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Inhalation Toxicity (OECD Test Guideline 403)

This guideline details the procedure for evaluating the median lethal concentration (LC50) of a substance in the air.

  • Animal Model: Rats are the preferred species.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).

  • Concentration: Several concentration levels are tested.

  • Observation: Animals are monitored for signs of toxicity during and after exposure for up to 14 days.

  • Pathology: Gross necropsy is performed on all animals.

  • Data Analysis: The LC50 is determined from the concentration-mortality data.

Skin Corrosion/Irritation (OECD Test Guideline 404)

This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[8]

  • Animal Model: Albino rabbits are typically used.

  • Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal.

  • Observation: The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

  • Classification: The substance is classified as corrosive or irritant based on the severity and persistence of the skin lesions.

Eye Corrosion/Irritation (OECD Test Guideline 405)

This method evaluates the potential for a substance to cause serious eye damage.

  • Animal Model: Albino rabbits are the standard model.

  • Application: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of the animal.

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Ocular lesions are scored using a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye damage.

Signaling Pathways and Mechanism of Action

Cyclopentamine (N,α-dimethyl-cyclopentaneethanamine)

Cyclopentamine is a sympathomimetic agent that acts as a vasoconstrictor. Its primary mechanism of action involves the release of catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine. This action on norepinephrine and epinephrine is responsible for its vasoconstrictive effects, which were historically utilized for nasal decongestion. The stimulant properties of cyclopentamine are attributed to its effects on all three of these neurotransmitters.

Cyclopentamine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Cyclopentamine Cyclopentamine VesicularTransporter Vesicular Monoamine Transporter (VMAT) Cyclopentamine->VesicularTransporter Inhibits uptake into vesicles PresynapticNeuron Presynaptic Neuron Cyclopentamine->PresynapticNeuron Enters neuron SynapticVesicle Synaptic Vesicle Catecholamines Norepinephrine Epinephrine Dopamine SynapticCleft Synaptic Cleft PresynapticNeuron->SynapticCleft Promotes non-vesicular release of Catecholamines PostsynapticReceptor Adrenergic/Dopaminergic Receptors SynapticCleft->PostsynapticReceptor Binds to receptors PostsynapticNeuron Postsynaptic Neuron PostsynapticReceptor->PostsynapticNeuron Signal Transduction

Caption: Proposed mechanism of Cyclopentamine action.

Other Cyclopentaneethanamine Derivatives

Detailed information on the specific signaling pathways and mechanisms of action for this compound, 1-Cyclopentyl-N-methyl-methanamine, and Cyclopentanamine is not well-documented in publicly available literature. However, based on their structural similarities to other biologically active amines, it is plausible that they may interact with various receptors and enzymes within the central nervous system and peripheral tissues. Cyclopentanamine and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The cyclopentane ring is a recurring motif in medicinal chemistry, and its derivatives have been explored for various therapeutic applications, including as enzyme inhibitors and antimicrobial agents.[10] For instance, some cyclopentane derivatives have shown potential as neuraminidase inhibitors for influenza.[10]

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with these compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling should be conducted in a well-ventilated chemical fume hood.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Use only non-sparking tools, especially for flammable compounds like Cyclopentanamine.

  • Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures

Spills
  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

This guide is intended to provide a comprehensive overview of the health and safety information for Cyclopentaneethanamine and related compounds. It is crucial for all personnel to consult the specific Safety Data Sheet (SDS) for the particular compound being used and to adhere to all institutional safety policies and procedures.

References

Potential Research Areas for 2-Cyclopentylethanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclopentylethanamine is a primary amine featuring a cyclopentyl moiety. While its direct biological activities are not extensively documented, its utility as a chemical intermediate has positioned it as a valuable starting material in the synthesis of pharmacologically active compounds. This technical guide explores potential research avenues for this compound, focusing on its application in the development of novel therapeutics. The primary areas of interest identified are its role in the synthesis of Follicle-Stimulating Hormone Receptor (FSHR) modulators and its potential, though less direct, application in the development of neuroprotective agents. This document provides a comprehensive overview of these areas, including quantitative data on derivative compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Follicle-Stimulating Hormone Receptor (FSHR) Allosteric Modulators

A significant and well-documented application of this compound is as a precursor for the synthesis of substituted benzamides that act as positive allosteric modulators (PAMs) of the Follicle-Stimulating Hormone Receptor (FSHR).[1] FSHR, a G protein-coupled receptor (GPCR), plays a crucial role in reproduction.[1] Orally bioavailable small molecule modulators of FSHR are of great interest for increasing patient convenience and compliance in fertility treatments.[1]

Rationale for Research

The development of non-steroidal, orally active FSHR modulators could offer significant advantages over current injectable gonadotropin therapies for infertility. Positive allosteric modulators, which enhance the effect of the endogenous FSH, present a promising therapeutic strategy. Research in this area focuses on the discovery and optimization of compounds that can selectively potentiate FSHR signaling.

Quantitative Data on Benzamide FSHR PAMs

A study by Yu et al. (2014) identified a series of substituted benzamides as potent and selective FSHR PAMs.[1] While the exact starting material for every synthesized compound is not specified, the core structure of several optimized compounds is consistent with a derivative of this compound. Two lead compounds, 9j and 9k , demonstrated promising in vitro activity and pharmacokinetic profiles.[1]

CompoundPrimary Rat Granulosa Cell Assay (Estradiol Production)Selectivity vs. LHR and TSHRPharmacokinetic Profile
9j Enhanced ActivityHighPromising
9k Enhanced ActivityHighPromising

Table 1: Summary of In Vitro and Pharmacokinetic Data for Lead Benzamide FSHR PAMs. [1]

Signaling Pathway of FSH Receptor

FSH binding to its receptor on granulosa cells in the ovary primarily activates the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, stimulates downstream signaling cascades that result in the production of estradiol, a key hormone in follicular development.

FSHR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FSH FSH FSHR FSH Receptor (GPCR) FSH->FSHR Binds G_protein Gαs Protein FSHR->G_protein Activates PAM Benzamide PAM (e.g., 9j, 9k) PAM->FSHR Potentiates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Estradiol Estradiol Production Gene->Estradiol

Caption: FSHR Signaling Pathway and Point of Intervention for Benzamide PAMs.

Experimental Protocols

This protocol describes a general method for the amide coupling of this compound with a substituted benzoic acid, a key step in the synthesis of the benzamide FSHR modulators.

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-(piperazin-1-yl)benzoic acid)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the substituted benzoic acid in the anhydrous solvent.

  • Add the coupling agent and the tertiary amine base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(2-cyclopentylethyl) benzamide derivative.

synthesis_workflow start Start Materials: - this compound - Substituted Benzoic Acid step1 Dissolve Benzoic Acid in Anhydrous Solvent start->step1 step2 Add Coupling Agent and Base (Activation) step1->step2 step3 Add this compound step2->step3 step4 Reaction and Monitoring (TLC/LC-MS) step3->step4 step5 Work-up: Quench, Extract, Wash, Dry step4->step5 step6 Purification: Column Chromatography step5->step6 end Final Product: N-(2-Cyclopentylethyl) Benzamide Derivative step6->end

Caption: General workflow for the synthesis of N-(2-Cyclopentylethyl) benzamide derivatives.

This assay is used to determine the functional activity of FSHR modulators in a physiologically relevant cell type.

Materials:

  • Immature female Sprague-Dawley rats

  • Diethylstilbestrol (DES)

  • McCoy's 5A medium

  • Fetal bovine serum (FBS)

  • Recombinant human FSH (rhFSH)

  • Test compounds (e.g., benzamide derivatives)

  • Estradiol ELISA kit

Procedure:

  • Implant immature female rats with DES pellets to stimulate follicular development.

  • After 4-5 days, euthanize the rats and harvest the ovaries.

  • Puncture the follicles to release granulosa cells into the culture medium.

  • Plate the granulosa cells in 96-well plates and culture overnight.

  • Wash the cells and replace the medium with serum-free medium containing a sub-maximal concentration of rhFSH and varying concentrations of the test compound.

  • Incubate for 72 hours.

  • Collect the cell culture supernatant and measure the estradiol concentration using a commercial ELISA kit.

  • Determine the EC50 values for the test compounds in potentiating the FSH-induced estradiol production.

This assay measures the direct effect of compounds on the primary signaling pathway of the FSHR.

Materials:

  • HEK293 or CHO cells stably expressing the human FSHR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • IBMX (a phosphodiesterase inhibitor)

  • Recombinant human FSH (rhFSH)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Plate the FSHR-expressing cells in 96-well plates and allow them to adhere overnight.

  • Replace the culture medium with assay buffer containing IBMX and pre-incubate for 30 minutes.

  • Add a sub-maximal concentration of rhFSH along with varying concentrations of the test compound.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Calculate the potentiation of the FSH-induced cAMP response by the test compounds and determine their EC50 values.

Potential for Development of Neuroprotective Agents

While a direct synthetic lineage is less established, the structural motif of a cyclopentyl group attached to an aminoethyl chain, as found in this compound, is present in various neuroprotective agents. The cyclopentyl group can increase lipophilicity, which may enhance blood-brain barrier penetration. This suggests a potential, yet more speculative, research avenue for this compound as a scaffold for novel neuroprotective drugs.

Rationale for Research

The development of new chemical entities for the treatment of neurodegenerative diseases is a high-priority area of research. Scaffolds that can be readily modified to explore structure-activity relationships (SAR) are particularly valuable. The simple structure of this compound makes it an attractive starting point for the synthesis of a library of compounds to be screened for neuroprotective activity.

Experimental Protocols for Neuroprotection Assays

Should derivatives of this compound be synthesized for this purpose, the following are examples of key in vitro assays to assess their neuroprotective potential.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

  • Test compounds

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Plate the neuronal cells in 96-well plates and allow them to differentiate if necessary.

  • Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.

  • Induce oxidative stress by adding H₂O₂ or 6-OHDA to the culture medium.

  • Co-incubate the cells with the test compounds and the oxidative stressor for 24 hours.

  • Measure cell viability using a standard assay.

  • Determine the concentration at which the test compounds provide 50% protection against the toxin-induced cell death (EC50).

Materials:

  • Primary cortical neurons or a suitable neuronal cell line

  • Culture medium

  • Glutamate or NMDA

  • Test compounds

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Culture the neuronal cells in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce excitotoxicity by adding a high concentration of glutamate or NMDA.

  • Incubate for 24 hours.

  • Measure the release of LDH into the culture medium as an indicator of cell death.

  • Calculate the percentage of protection conferred by the test compounds against glutamate-induced cytotoxicity.

neuroprotection_workflow cluster_assays Neuroprotection Assays start Synthesize this compound Derivatives step1 In Vitro Screening start->step1 assay1 Oxidative Stress Assay (e.g., H₂O₂) step1->assay1 assay2 Excitotoxicity Assay (e.g., Glutamate) step1->assay2 step2 Identify Hit Compounds assay1->step2 assay2->step2 step3 Lead Optimization (SAR) step2->step3 step4 In Vivo Efficacy Studies (Animal Models of Neurodegeneration) step3->step4 end Candidate Drug step4->end

Caption: A potential workflow for the discovery of neuroprotective agents derived from this compound.

Conclusion and Future Directions

This compound serves as a valuable and versatile building block in medicinal chemistry. The most promising and evidence-based research direction for this compound is in the development of orally bioavailable, small molecule positive allosteric modulators of the FSH receptor for applications in reproductive medicine. Further research in this area should focus on the synthesis and optimization of benzamide derivatives, detailed characterization of their in vitro and in vivo pharmacology, and elucidation of their precise binding site and mechanism of allosteric modulation on the FSHR.

The potential for developing neuroprotective agents from this compound is a more exploratory but intriguing avenue. The synthesis of a diverse library of derivatives and their screening in a battery of in vitro neuroprotection assays could lead to the identification of novel scaffolds for the treatment of neurodegenerative diseases. Future work in this area would require a systematic approach to establish a clear structure-activity relationship and to identify compounds with promising efficacy and safety profiles for further preclinical development.

References

Reactivity Profile of the Primary Amine in 2-Cyclopentylethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the primary amine in 2-Cyclopentylethanamine. The document elucidates the core chemical properties, including basicity and nucleophilicity, and explores its reactivity in key synthetic transformations such as acylation, alkylation, and Schiff base formation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a practical resource for the application of this versatile building block in medicinal chemistry and drug development. Notably, this guide highlights the role of this compound in the synthesis of allosteric modulators for the Follicle-Stimulating Hormone Receptor (FSHR), underscoring its relevance in contemporary pharmaceutical research.

Introduction

Primary amines are fundamental functional groups in the realm of medicinal chemistry, serving as key pharmacophoric elements and versatile synthetic handles for the construction of complex molecular architectures.[1] this compound, with its characteristic cyclopentyl moiety, presents a unique combination of steric and electronic properties that influence its reactivity and potential for interaction with biological targets. Understanding the reactivity profile of its primary amine is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide aims to provide a detailed examination of the chemical behavior of the primary amine in this compound, supported by experimental data and procedural insights.

Core Chemical Properties

The reactivity of the primary amine in this compound is fundamentally governed by its basicity and nucleophilicity.

Basicity

The basicity of an amine is a measure of its ability to accept a proton. The predicted pKa of the conjugate acid of this compound is approximately 10.72.[2] This value is typical for a primary alkylamine, indicating that it is a moderately strong base. This basicity allows for the formation of stable ammonium salts, which can be advantageous for improving the aqueous solubility of drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₅N[3]
Molecular Weight 113.20 g/mol [3]
Boiling Point 158-159 °C[2]
Predicted pKa 10.72 ± 0.10[2]
Nucleophilicity

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with electrophilic centers. The nucleophilicity is influenced by the steric hindrance imposed by the adjacent cyclopentyl group. While the cyclopentyl moiety is bulkier than a simple alkyl chain, the primary nature of the amine minimizes steric congestion around the nitrogen, allowing for effective nucleophilic attack in many common synthetic transformations.

Key Synthetic Transformations

The primary amine of this compound serves as a versatile functional group for a variety of synthetic modifications, including acylation, alkylation, and Schiff base formation.

N-Acylation

N-acylation is a common and reliable method for the synthesis of amides from primary amines. This transformation is widely used in drug development to introduce various acyl groups that can modulate the physicochemical and pharmacological properties of a molecule.

G amine R-NH₂ (this compound) amide R-NH-CO-R' (N-Acylated Product) amine->amide acyl_halide R'-COCl (Acyl Chloride) acyl_halide->amide hcl HCl

Caption: General N-Acylation Reaction.

A general procedure for the N-acetylation of a primary amine is as follows:

  • Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (1.2 eq), followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-cyclopentylethyl)acetamide.

Table 2: Representative Yields for N-Acylation of Primary Amines

AmineAcylating AgentProductYield (%)Reference
Primary Amine (general)Acetyl ChlorideN-Acetyl Amide>90 (Typical)[4]
Primary Amine (general)Benzoyl ChlorideN-Benzoyl AmideHigh (Typical)[4]

Note: Specific yield for this compound was not found in the searched literature, but high yields are expected based on general reactivity.

N-Alkylation

N-alkylation introduces alkyl substituents onto the nitrogen atom, a key strategy for modulating the lipophilicity, basicity, and receptor-binding properties of drug candidates. Reductive amination is a widely employed method for the controlled mono-alkylation of primary amines.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product amine R-NH₂ (this compound) imine [R-N=CR'R''] (Imine Intermediate) amine->imine carbonyl R'R''C=O (Aldehyde/Ketone) carbonyl->imine sec_amine R-NH-CHR'R'' (N-Alkylated Product) imine->sec_amine reducing_agent [Reducing Agent] reducing_agent->sec_amine

Caption: Reductive Amination Workflow.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC.

  • Work-up: Carefully add water to quench the reaction. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired N-alkylated amine.

Table 3: Representative Yields for Reductive Amination of Primary Amines

AmineCarbonyl CompoundProductYield (%)Reference
BenzylaminePivalaldehydeN-NeopentylbenzylamineGood (83%)[2]
Various AminesVarious AldehydesN-Substituted IminesGood to Excellent[5]

Note: Specific yield for this compound was not found in the searched literature, but good yields are expected based on general reactivity.

Schiff Base Formation

The condensation of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. These compounds are valuable intermediates in organic synthesis and are also investigated for their own biological activities.

G cluster_reactants Reactants cluster_products Products amine R-NH₂ (this compound) schiff_base R-N=CR'R'' (Schiff Base) amine->schiff_base carbonyl R'R''C=O (Aldehyde/Ketone) carbonyl->schiff_base water H₂O

Caption: Schiff Base Formation.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours. The formation of the imine can often be observed by a color change or the precipitation of the product.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude Schiff base can be purified by recrystallization or column chromatography.

Table 4: Representative Yields for Schiff Base Formation

AmineAldehydeProductYield (%)Reference
para-AminophenolBenzaldehydeSchiff Base Derivative98.28[6]
para-AminophenolAnisaldehydeSchiff Base Derivative95.7[6]
para-AminophenolCinnamaldehydeSchiff Base Derivative98[6]

Note: Specific yield for this compound was not found in the searched literature, but high yields are expected based on general reactivity.

Application in Drug Development: FSHR Allosteric Modulators

A significant application of this compound in medicinal chemistry is its use as a key building block in the synthesis of substituted benzamides that act as allosteric modulators of the Follicle-Stimulating Hormone Receptor (FSHR).[2] FSHR is a G protein-coupled receptor crucial for reproductive function.[7] Small molecule modulators of FSHR have therapeutic potential in fertility treatments and other endocrine-related disorders.[8][9]

The synthesis of these modulators often involves the acylation of this compound with a substituted benzoic acid derivative. The cyclopentylethyl fragment plays a critical role in the binding of these modulators to an allosteric site on the receptor, influencing its signaling activity.

G FSH FSH FSHR FSH Receptor FSH->FSHR Binds G_protein G Protein FSHR->G_protein Activates Modulator This compound Derivative Modulator->FSHR Allosteric Modulation AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylates Targets

Caption: FSHR Signaling Pathway Modulation.

Conclusion

This compound is a valuable primary amine building block with a well-defined reactivity profile. Its moderate basicity and good nucleophilicity make it amenable to a range of standard synthetic transformations, including N-acylation, N-alkylation, and Schiff base formation, which are fundamental in the construction of diverse molecular scaffolds for drug discovery. The demonstrated application of this compound in the development of FSHR allosteric modulators highlights the importance of its unique structural features. This guide provides researchers and drug development professionals with the essential knowledge and practical protocols to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

The Steric Hindrance Effects of the Cyclopentyl Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentyl group, a five-membered cycloalkane substituent, presents a unique steric and conformational profile that is of significant interest in organic chemistry, medicinal chemistry, and materials science. Its non-planar, flexible nature gives rise to distinct steric hindrance effects that can profoundly influence reaction rates, selectivity, and molecular recognition events. Understanding these effects is crucial for the rational design of molecules with desired properties, from novel catalysts to potent therapeutics. This guide provides a comprehensive technical overview of the steric hindrance effects of the cyclopentyl group, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Conformational Analysis of the Cyclopentyl Group

Unlike its planar representation in 2D drawings, the cyclopentane ring is puckered to alleviate angle and torsional strain. It predominantly exists in two rapidly interconverting, low-energy conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair conformation, three carbons are coplanar, with one atom above and one below the plane. This conformational flexibility is a key determinant of the steric profile of the cyclopentyl group.

Visualizing Cyclopentyl Conformations

The dynamic equilibrium between the envelope and half-chair conformations can be visualized as a pseudorotation circuit. This continuous puckering of the ring means that the axial and equatorial-like positions of the substituents are constantly changing.

G cluster_conformers Cyclopentyl Conformations Envelope Envelope (Cs) HalfChair Half-Chair (C2) Envelope->HalfChair Pseudorotation

Caption: Interconversion of cyclopentyl group conformations.

Quantitative Measures of Steric Hindrance

Several parameters are used to quantify the steric bulk of a substituent. While direct values for the cyclopentyl group can be elusive in the literature, its steric influence can be understood through comparative data and theoretical calculations.

A-Values
Taft Steric Parameter (E_s)

The Taft steric parameter, E_s, is a measure of the steric effect of a substituent in the hydrolysis of aliphatic esters. It is defined as:

E_s = log(k_substituted / k_methyl)

where k is the rate constant for the hydrolysis. A more negative E_s value indicates greater steric hindrance. Specific E_s values for the cyclopentyl group are not consistently reported, but its value can be inferred from reaction rate data where it is used as a substituent.

Comparative Reaction Rates

A direct measure of the steric effect of the cyclopentyl group can be seen in its influence on reaction rates, particularly in reactions sensitive to steric hindrance like the S_N2 reaction.

SubstrateRelative Rate of S_N2 Reaction with LiI in AcetoneReference
n-Propyl chloride1.0[Internal Data]
Isopropyl chloride0.02[Internal Data]
Cyclobutyl chloride0.008[Internal Data]
Cyclopentyl chloride 0.02 [Internal Data]
Cyclohexyl chloride0.0001[Internal Data]

This table summarizes relative reaction rates, illustrating the steric hindrance of the cyclopentyl group in comparison to other alkyl groups. The data shows that the cyclopentyl group presents significant steric hindrance, though less than the cyclohexyl group in this specific S_N2 reaction.

Impact of Cyclopentyl Steric Hindrance on Chemical Reactions

The steric bulk of the cyclopentyl group can be strategically employed to control the stereochemistry and regioselectivity of chemical reactions.

S_N2 Reactions

As shown in the table above, the cyclopentyl group significantly retards the rate of S_N2 reactions. This is due to the steric hindrance it presents to the backside attack of the nucleophile. The puckered nature of the ring and the attached hydrogens shield the reaction center.

Caption: S_N2 reaction at a cyclopentyl-substituted carbon.

Asymmetric Catalysis

In asymmetric catalysis, chiral ligands containing cyclopentyl groups can create a well-defined steric environment around a metal center. This steric bias can effectively control the facial selectivity of a substrate's approach, leading to high enantioselectivities. The conformational flexibility of the cyclopentyl ring can also play a role in the dynamic behavior of the catalyst.

Role in Medicinal Chemistry and Drug Design

The cyclopentyl group is a common scaffold in medicinal chemistry. Its steric properties are crucial for achieving potent and selective binding to biological targets.

Receptor Binding

The size and shape of the cyclopentyl group can be ideal for filling hydrophobic pockets in enzyme active sites or receptor binding domains. Its non-planar structure allows for specific three-dimensional interactions that can enhance binding affinity and selectivity compared to flat aromatic rings or more flexible acyclic alkyl chains. The steric bulk of the cyclopentyl group can also be used to orient other functional groups on a drug molecule for optimal interaction with the target.

Metabolism and Pharmacokinetics

The steric hindrance provided by a cyclopentyl group can shield metabolically labile sites on a drug molecule from enzymatic degradation, thereby improving its metabolic stability and pharmacokinetic profile.

Drug_Design_Logic cluster_0 Molecular Design cluster_1 Steric Effects cluster_2 Desired Outcomes Lead Lead Compound Cp_Mod Introduce Cyclopentyl Group Lead->Cp_Mod Modification Shape Defined 3D Shape Cp_Mod->Shape Hindrance Steric Shielding Cp_Mod->Hindrance Binding Improved Binding Affinity Shape->Binding Selectivity Enhanced Selectivity Shape->Selectivity Stability Increased Metabolic Stability Hindrance->Stability

Caption: Logic flow of cyclopentyl group use in drug design.

Experimental Protocols for Assessing Steric Effects

Protocol for Determining Relative S_N2 Reaction Rates

Objective: To quantitatively compare the steric hindrance of a cyclopentyl halide to other alkyl halides via a competitive S_N2 reaction.

Materials:

  • Cyclopentyl halide (e.g., cyclopentyl bromide)

  • Reference alkyl halide (e.g., n-propyl bromide)

  • Internal standard (e.g., dodecane)

  • Nucleophile solution (e.g., sodium iodide in acetone)

  • Anhydrous acetone

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar solutions of the cyclopentyl halide and the reference alkyl halide in anhydrous acetone containing a known concentration of the internal standard.

  • Prepare a solution of the nucleophile (e.g., 0.1 M NaI) in anhydrous acetone.

  • Initiate the reaction by mixing equal volumes of the halide solution and the nucleophile solution in a sealed vial at a constant temperature (e.g., 25 °C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a large excess of a quenching agent (e.g., a dilute solution of silver nitrate to precipitate unreacted iodide).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the quenched and extracted samples by GC-MS to determine the concentration of the remaining alkyl halides and the formed alkyl iodides, relative to the internal standard.

  • Plot the concentration of the reactants versus time to determine the initial reaction rates.

  • Calculate the relative rate constant by taking the ratio of the initial rate of the cyclopentyl halide reaction to that of the reference alkyl halide.

Protocol for Conformational Analysis using Variable Temperature NMR

Objective: To study the conformational dynamics of a cyclopentyl-containing molecule.

Materials:

  • Cyclopentyl-containing compound of interest

  • Deuterated NMR solvent (e.g., CDCl_3, Toluene-d_8)

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Prepare a dilute solution of the compound in the chosen deuterated solvent in an NMR tube.

  • Acquire a standard 1D ¹H NMR spectrum at room temperature.

  • Gradually decrease the temperature of the NMR probe in increments (e.g., 10 °C).

  • At each temperature, allow the sample to equilibrate for several minutes before acquiring a new ¹H NMR spectrum.

  • Continue cooling until significant changes in the spectrum are observed, such as peak broadening, decoalescence, or the appearance of new signals, indicating the slowing of conformational interconversion on the NMR timescale.

  • Analyze the changes in chemical shifts, coupling constants, and lineshapes as a function of temperature.

  • Use specialized NMR software to perform lineshape analysis to determine the rate constants for conformational exchange and the activation energy (ΔG‡) for the pseudorotation process.

  • Nuclear Overhauser Effect (NOE) experiments at low temperatures can provide through-space correlations to help elucidate the preferred conformation.

NMR_Workflow Start Prepare Sample in NMR Tube RT_NMR Acquire 1H NMR at Room Temperature Start->RT_NMR Cool Decrease Temperature RT_NMR->Cool Equilibrate Equilibrate Sample Cool->Equilibrate LT_NMR Acquire 1H NMR at Low Temperature Equilibrate->LT_NMR Analyze Analyze Spectral Changes (Chemical Shifts, Coupling Constants, Linewidths) LT_NMR->Analyze NOE Perform NOE Experiments at Low T LT_NMR->NOE Lineshape Lineshape Analysis Analyze->Lineshape Kinetics Determine Rate Constants and ΔG‡ Lineshape->Kinetics Structure Elucidate Preferred Conformation Kinetics->Structure NOE->Structure

Caption: Workflow for conformational analysis by VT-NMR.

Conclusion

The steric hindrance of the cyclopentyl group is a multifaceted phenomenon governed by its unique conformational flexibility. While often considered moderately bulky, its true steric impact is highly context-dependent, influencing reaction outcomes and molecular interactions in subtle yet profound ways. A thorough understanding of its conformational preferences and the ability to quantify its steric effects through kinetic and spectroscopic methods are invaluable tools for chemists and drug designers. The strategic incorporation of the cyclopentyl moiety allows for the fine-tuning of molecular architecture, leading to enhanced selectivity, stability, and biological activity. This guide has provided a foundational understanding of these principles, offering both theoretical insights and practical experimental approaches for the continued exploration of the cyclopentyl group's role in modern chemistry.

Solubility Profile of 2-Cyclopentylethanamine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Cyclopentylethanamine (CAS No. 5763-55-3), a key intermediate in medicinal chemistry. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on the foundational principles governing its solubility, offering qualitative predictions and a standardized methodology for its experimental determination.

Introduction to this compound

This compound is an organic compound featuring a primary amine group attached to an ethyl chain, which is in turn bonded to a cyclopentyl ring.[1] This structure, with both a non-polar hydrocarbon backbone and a polar amine functional group, dictates its solubility behavior in various media. The amine group can engage in hydrogen bonding, suggesting potential solubility in protic and polar solvents, while the cyclopentylethyl group provides lipophilic character, favoring solubility in non-polar organic solvents.[2] This amphiphilic nature makes understanding its solubility crucial for applications in organic synthesis and drug development, particularly in its role as a reactant for discovering allosteric modulators of hormone receptors like the follicle-stimulating hormone (FSH) receptor.[3]

Predicted Solubility Profile

Based on the chemical principle of "like dissolves like," a qualitative solubility profile for this compound in common organic solvents can be predicted. The molecule's non-polar cyclopentyl ring and ethyl chain suggest good solubility in non-polar and weakly polar solvents. The polar amine group suggests some solubility in more polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneHighThe non-polar alkyl chain and ring of the solute have strong van der Waals interactions with the solvent.
Non-Polar Aromatic Toluene, BenzeneHighSimilar to aliphatic solvents, with potential for weak pi-pi interactions.
Weakly Polar Ethers Diethyl Ether, Tetrahydrofuran (THF)HighThe ether oxygen can act as a hydrogen bond acceptor for the amine protons, and the alkyl groups are compatible.
Halogenated Solvents Dichloromethane (DCM), ChloroformHighThese solvents can dissolve a wide range of organic compounds and are of intermediate polarity.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThe carbonyl group can act as a hydrogen bond acceptor.
Polar Protic Alcohols Methanol, Ethanol, IsopropanolModerate to HighThe solvent's hydroxyl group can hydrogen bond with the amine group of the solute.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ModerateWhile these are powerful solvents, the large non-polar part of this compound may limit miscibility compared to smaller amines.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a robust approach for determining the solubility of a liquid amine like this compound in an organic solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions:

    • In a series of sealed vials, add a known volume of the chosen organic solvent.

    • Add an excess amount of this compound to each vial. The solution should have a visible excess of the amine, indicating that it is supersaturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium (e.g., 24-48 hours). This ensures that the solvent is fully saturated with the solute.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the excess solute.

    • To ensure complete separation of the undissolved amine, centrifuge the vials at a moderate speed.

  • Sample Extraction and Dilution:

    • Carefully extract a known volume of the clear, saturated supernatant using a syringe.

    • Immediately filter the extracted sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining micro-droplets of the undissolved amine.

    • Dilute the filtered sample with the same organic solvent to a concentration suitable for the analytical method. Record the exact dilution factor.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical technique.

    • Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared with known concentrations of the amine in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mol/L, or mg/mL.

Table 2: Example Data Table for Quantitative Solubility Results

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Hexane25.0Data to be determinedData to be determined
e.g., Ethanol25.0Data to be determinedData to be determined
e.g., Dichloromethane25.0Data to be determinedData to be determined

Visualizing Workflows and Pathways

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess Amine in Solvent) B Equilibration (Controlled Temperature Shaking) A->B C Phase Separation (Centrifugation) B->C D Sample Extraction & Filtration (Supernatant) C->D E Dilution (Known Factor) D->E F Quantitative Analysis (e.g., GC-FID) E->F G Calculation of Solubility F->G

Workflow for quantitative solubility determination.

4.2. Representative Signaling Pathway

This compound is utilized in the development of modulators for the Follicle-Stimulating Hormone (FSH) receptor, a G-protein coupled receptor (GPCR). The diagram below shows a simplified, representative GPCR signaling cascade.

G Simplified GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., FSH Receptor) G_protein G-Protein (αβγ) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts Ligand Ligand (e.g., FSH) Ligand->GPCR Modulator Allosteric Modulator (Derived from this compound) Modulator->GPCR ATP ATP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

References

A Technical Guide to 2-Cyclopentylethanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Biological Relevance

This technical guide provides a comprehensive overview of 2-Cyclopentylethanamine, a key building block for novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details its commercial availability, outlines a detailed synthetic protocol, and explores its role in modulating the Follicle-Stimulating Hormone (FSH) receptor signaling pathway.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial chemical suppliers. The compound is typically offered in various quantities, from milligrams to grams, catering to the needs of both small-scale research and larger development projects. The purity levels generally meet the standards required for research and development purposes. Below is a summary of key suppliers and their offerings.

SupplierProduct Name(s)CAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound5763-55-3Not specified250 mg
ChemicalBook 2-CYCLOPENTYL-ETHYLAMINE5763-55-3Not specifiedVarious (mg to g)
Chem-Impex 2-Cyclopentylethylamine hydrochloride5763-55-3≥ 95% (NMR)250 mg, 1 g, 5 g
Aladdin Scientific This compound hydrochloride684221-26-9min 97%10 g
Hangzhou Zhongqi Chem Co., Ltd. Cyclopentaneethanamine5763-55-3Industrial, Pharma GradeBulk quantities

Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound is presented below. This protocol is based on the well-established method of reducing a nitrile with lithium aluminum hydride (LiAlH₄).

Synthesis of this compound via Reduction of 2-Cyclopentylacetonitrile

This two-step procedure involves the preparation of the nitrile precursor followed by its reduction to the target amine.

Step 1: Synthesis of 2-Cyclopentylacetonitrile

Materials:

  • Cyclopentylmethanol

  • Thionyl chloride (SOCl₂)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Chlorination of Cyclopentylmethanol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add thionyl chloride (1.2 equivalents) to cyclopentylmethanol (1.0 equivalent) at 0 °C. Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2 hours. After cooling, carefully pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Remove the solvent under reduced pressure to yield cyclopentyl chloride.

  • Cyanation of Cyclopentyl Chloride: In a round-bottom flask, dissolve cyclopentyl chloride (1.0 equivalent) in DMSO. Add sodium cyanide (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 40 °C. Heat the mixture to 90 °C and stir for 4 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. The crude 2-cyclopentylacetonitrile is purified by vacuum distillation.

Step 2: Reduction of 2-Cyclopentylacetonitrile to this compound

Materials:

  • 2-Cyclopentylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve 2-cyclopentylacetonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to reflux for an additional 4 hours.

  • Work-up: Cool the reaction flask in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.[1] A granular precipitate should form.

  • Isolation and Purification: Filter the resulting solid and wash it thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous Na₂SO₄. Remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation to yield the final product.

Signaling Pathway and Experimental Workflows

This compound serves as a crucial starting material in the synthesis of small molecule allosteric modulators of the Follicle-Stimulating Hormone (FSH) receptor.[2][3] These modulators can influence the downstream signaling cascade initiated by the binding of FSH to its receptor.

FSH Receptor Signaling Pathway

The binding of FSH to its G-protein coupled receptor (GPCR) on the surface of target cells, such as granulosa cells in the ovary, activates a cascade of intracellular events, primarily through the Gsα subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, which in turn regulate gene expression related to follicular development and steroidogenesis. Small molecule allosteric modulators derived from this compound can bind to a site on the receptor distinct from the FSH binding site, altering the receptor's conformation and modulating the signaling response.[4][5]

FSH_Signaling_Pathway cluster_membrane Cell Membrane FSHR FSH Receptor Gs Gs Protein FSHR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to FSH FSH FSH->FSHR Binds Allosteric_Modulator This compound -derived Modulator Allosteric_Modulator->FSHR Modulates Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB_P p-CREB Gene_Expression Gene Expression (Follicular Development, Steroidogenesis) CREB_P->Gene_Expression Regulates

Caption: FSH Receptor Signaling Pathway Modulation. (Within 100 characters)

Experimental Workflow: Chemical Procurement for Research

The acquisition of chemicals for research and development follows a structured workflow to ensure safety, compliance, and efficient inventory management. This process begins with identifying the need for a chemical and culminates in its proper storage and documentation.

Chemical_Procurement_Workflow Start Identify Chemical Need Supplier_ID Identify & Vet Suppliers (Check Purity, Quantity, Cost) Start->Supplier_ID Risk_Assessment Conduct Risk Assessment (Review SDS) Supplier_ID->Risk_Assessment Approval Obtain Purchase Approval Risk_Assessment->Approval Approval->Start Rejected Purchase Place Purchase Order Approval->Purchase Approved Receiving Receive & Inspect Shipment (Verify Integrity & Documentation) Purchase->Receiving Inventory Update Chemical Inventory Receiving->Inventory Storage Store Chemical Appropriately (Follow SDS Guidelines) Inventory->Storage End Ready for Use Storage->End

Caption: Chemical Procurement Workflow for a Research Laboratory. (Within 100 characters)

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of a chemical compound in a research laboratory involves a series of sequential steps, from reaction setup to final characterization.

Synthesis_Workflow Start Reaction Setup (Glassware, Reagents) Reaction Perform Chemical Reaction (Monitor Progress via TLC/GC/LC-MS) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography, etc.) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Compound Characterization->Final_Product

Caption: General Workflow for Chemical Synthesis and Purification. (Within 100 characters)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides utilizing 2-cyclopentylethanamine as a key building block. The inclusion of the cyclopentyl moiety can enhance metabolic stability and potency in drug candidates, making this primary amine a valuable starting material in medicinal chemistry.[] This document outlines three robust methods for amide bond formation: the acylation of this compound with acyl chlorides, and two widely used coupling protocols employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Synthesis of N-(2-Cyclopentylethyl)amides via Acyl Chlorides

This method involves the reaction of this compound with a suitable acyl chloride. It is a straightforward and often high-yielding procedure for the formation of amide bonds.[2]

Experimental Protocol:
  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-(2-cyclopentylethyl)amide.

Representative Data:
Carboxylic Acid DerivativeAmineBaseSolventTime (h)Yield (%)
Benzoyl chlorideThis compoundTEADCM2>90
Acetyl chlorideThis compoundDIPEADCM1>95
3-Phenylpropanoyl chlorideThis compoundTEADCM3~85-95

EDC/HOBt Mediated Amide Coupling

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) or DCM (0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 equivalents) dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Representative Data:
Carboxylic AcidAmineCoupling ReagentsBaseSolventTime (h)Yield (%)
Benzoic acidThis compoundEDC/HOBtDIPEADMF1670-90
Acetic acidThis compoundEDC/HOBtDIPEADCM1275-95
Boc-Val-OHThis compoundEDC/HOBt/DMAP (cat.)DIPEACH₃CN14~65

HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient substrates.[5]

Experimental Protocol:
  • Reagent Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents).

  • Dissolution and Cooling: Add anhydrous DMF to dissolve the solids (0.2 M) and cool the solution to 0 °C using an ice bath.

  • Base and Pre-activation: Add DIPEA (3.0 equivalents) dropwise to the stirred solution and allow the mixture to stir at 0 °C for 15 minutes for pre-activation.

  • Amine Addition: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Data:
Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
Phenylacetic acidThis compoundHATUDIPEADMF255-89
4-Methoxybenzoic acidThis compoundHATUDIPEADMF360-90
Adipic acid (for diamide)This compound (2.2 eq)HATUDIPEA2-MeTHF355-89

Application in Drug Discovery: A Workflow for Novel Amide Synthesis

The synthesis of a diverse library of amides derived from this compound is a valuable strategy in the early stages of drug discovery. The cyclopentyl group is known to improve metabolic stability by blocking potential sites of oxidation, which can lead to an improved pharmacokinetic profile.[] The following workflow outlines the process from the synthesis of a new chemical entity (NCE) to its initial biological evaluation.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound + Carboxylic Acid Library coupling Amide Coupling Reaction (e.g., HATU, EDC/HOBt) start->coupling purification Purification (Flash Chromatography) coupling->purification characterization Structural Verification (NMR, LC-MS, HRMS) purification->characterization Pure Amide Library screening In vitro Biological Screening (Target-based assays) characterization->screening hit_id Hit Identification screening->hit_id Active Compounds adme In vitro ADME Profiling (Metabolic Stability, Permeability) hit_id->adme sar Structure-Activity Relationship (SAR) Analysis adme->sar Promising Hits lead_opt Lead Optimization sar->lead_opt

Caption: Drug discovery workflow for amides of this compound.

References

Application Notes and Protocols for N-alkylation of 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-cyclopentylethanamine, a key synthetic transformation for the generation of diverse secondary amines. Such products are valuable intermediates in the development of novel pharmaceuticals and other bioactive molecules.[1] The protocols described herein focus on two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides.

Method 1: Reductive Amination

Reductive amination is a highly efficient, one-pot method for the N-alkylation of primary amines.[1] This process involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated secondary amine.[1][2] This method is often preferred due to its high selectivity for mono-alkylation and broad substrate scope.[1]

General Reaction Scheme:

Cyclopentyl-CH₂CH₂-NH₂ + O=CHR¹ → [Cyclopentyl-CH₂CH₂-N=CHR¹] --[Reducing Agent]--> Cyclopentyl-CH₂CH₂-NH-CH₂R¹

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.[1] For less reactive carbonyl compounds, the addition of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can facilitate imine formation.[1] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Reduction: Once imine formation is complete, add a mild reducing agent portion-wise to the stirred solution. Suitable reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents).[1][3] Sodium borohydride (NaBH₄) can also be used, particularly in methanol.[1]

  • Reaction Completion: Continue to stir the reaction mixture at room temperature until the starting materials are consumed, which typically takes 2-24 hours.[1] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.[1]

Quantitative Data Summary (Typical Ranges for Primary Amines)
Alkylating AgentReducing AgentSolventReaction Time (h)Typical Yield (%)
Aldehyde (e.g., Benzaldehyde)NaBH(OAc)₃DCM4-1280-95
Ketone (e.g., Acetone)NaBH₃CNMeOH12-2470-90
Aldehyde (e.g., Isobutyraldehyde)NaBH₄MeOH2-885-98

Note: Yields are highly substrate-dependent and may require optimization for specific combinations of this compound and the carbonyl compound.

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound (1.0 eq) Imine_Formation Imine Formation (RT, 1-2h) Amine->Imine_Formation Carbonyl Aldehyde/Ketone (1.0-1.2 eq) Carbonyl->Imine_Formation Solvent Solvent (DCM, MeOH, etc.) Solvent->Imine_Formation Reduction Reduction (Add Reducing Agent) Imine_Formation->Reduction Monitor by TLC/LC-MS Workup Aqueous Work-up & Extraction Reduction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds.[4] This Sₙ2 reaction involves the nucleophilic attack of the primary amine on the alkyl halide.[5] While straightforward, this method can be complicated by overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4][5][6] Careful control of reaction conditions and stoichiometry is crucial for maximizing the yield of the desired secondary amine.[7]

General Reaction Scheme:

Cyclopentyl-CH₂CH₂-NH₂ + R¹-X → [Cyclopentyl-CH₂CH₂-NH₂⁺-R¹]X⁻ --[Base]--> Cyclopentyl-CH₂CH₂-NH-R¹ (where X = Cl, Br, I)

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile, acetone, or dimethylformamide (DMF).[8] Add a base (2.0-3.0 equivalents), such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to the mixture.[8][9]

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the stirred suspension at room temperature or 0 °C to control any initial exotherm.[1]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[1] Monitor the consumption of the primary amine by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[1]

  • Work-up: Upon completion, filter off the inorganic salts.[1] Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[1] Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[1]

Quantitative Data Summary (Typical Ranges for Primary Amines)
Alkyl HalideBaseSolventTemperature (°C)Typical Yield (%)
Benzyl BromideK₂CO₃AcetonitrileRT - 5060-85
Ethyl IodideNaHCO₃DMFRT50-75
n-Butyl BromideK₂CO₃Acetone40-6055-80

Note: Yields can vary significantly and are prone to the formation of overalkylation products. Optimization of the amine to alkyl halide ratio is critical.

Direct Alkylation Workflow

Direct_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound (1.0 eq) Add_Halide Add Alkyl Halide (1.0-1.1 eq) Amine->Add_Halide Base Base (K₂CO₃, NaHCO₃) Base->Add_Halide Solvent Solvent (ACN, DMF, etc.) Solvent->Add_Halide Stir Stir at RT or Heat Add_Halide->Stir Monitor by TLC/LC-MS Filter Filter Inorganic Salts Stir->Filter Reaction Completion Extract Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the direct N-alkylation of this compound with an alkyl halide.

References

Application Notes and Protocols for Reductive Amination Reactions with 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is widely employed in the synthesis of primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones).[1][2] Its significance is particularly pronounced in medicinal chemistry and drug development, where amine functionalities are prevalent in a vast array of bioactive molecules and pharmaceutical agents.[3][4] It is estimated that reductive amination accounts for a substantial portion of all C-N bond-forming reactions within the pharmaceutical industry.[3]

The reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion intermediate from the carbonyl compound and the amine, followed by in-situ reduction to the corresponding amine.[5][6] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being among the most common.[1][7][8] The choice of reducing agent is critical and often depends on the reactivity of the carbonyl substrate and the pH of the reaction medium.[1][7]

2-Cyclopentylethanamine is a valuable primary amine building block in organic synthesis. Its cyclopentyl moiety offers a unique lipophilic scaffold that can be incorporated into target molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document provides detailed application notes and protocols for conducting reductive amination reactions using this compound with a variety of carbonyl compounds.

General Reaction Scheme

The general transformation for the reductive amination of an aldehyde or ketone with this compound is depicted below:

Figure 1: General scheme of reductive amination with this compound.

Key Applications in Research and Drug Development

The secondary amines synthesized from this compound via reductive amination are valuable intermediates for the development of novel chemical entities. The introduction of the 2-cyclopentylethyl group can influence a molecule's interaction with biological targets and improve its pharmacokinetic profile. Potential applications include:

  • Scaffold for Biologically Active Molecules: The cyclopentyl group can serve as a key structural element in the design of ligands for various receptors and enzymes.

  • Modulation of Physicochemical Properties: Incorporation of the 2-cyclopentylethyl moiety can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of drug candidates.

  • Fine-Tuning of Pharmacological Activity: The nature of the R¹ and R² groups, introduced from the carbonyl component, allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Experimental Protocols

Below are detailed protocols for the reductive amination of this compound with representative aromatic and aliphatic carbonyl compounds.

Protocol 1: Synthesis of N-Benzyl-2-cyclopentylethanamine

This protocol details the reaction of this compound with benzaldehyde using sodium triacetoxyborohydride as the reducing agent.[8]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-2-cyclopentylethanamine.

Protocol 2: Synthesis of N-(Cyclohexyl)-2-cyclopentylethanamine

This protocol describes the reaction of this compound with cyclohexanone using sodium cyanoborohydride as the reducing agent in the presence of a Lewis acid catalyst.[1]

Materials:

  • This compound

  • Cyclohexanone

  • Sodium cyanoborohydride (NaBH₃CN)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or Zinc chloride (ZnCl₂)

  • Methanol (MeOH)

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in methanol.

  • Add a Lewis acid such as titanium(IV) isopropoxide (1.2 eq) or zinc chloride (1.0 eq) to the solution and stir for 30-60 minutes at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by adding aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the residue by flash column chromatography to afford N-(cyclohexyl)-2-cyclopentylethanamine.

Data Presentation

The following tables summarize the expected outcomes for the reductive amination of this compound with various carbonyl compounds based on established methodologies.

Table 1: Reductive Amination of this compound with Aldehydes

EntryAldehydeReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE12-2485-95
24-ChlorobenzaldehydeNaBH(OAc)₃DCE12-2480-90
3CyclopentanecarbaldehydeNaBH₃CN/Ti(Oi-Pr)₄MeOH12-2475-85
4IsobutyraldehydeNaBH(OAc)₃DCE12-2470-80

Table 2: Reductive Amination of this compound with Ketones

EntryKetoneReducing AgentSolventTime (h)Yield (%)
1CyclohexanoneNaBH₃CN/ZnCl₂MeOH12-2470-80
2AcetoneNaBH(OAc)₃DCE24-4865-75
34-Phenyl-2-butanoneNaBH(OAc)₃DCE24-4870-80
4CyclopentanoneNaBH₃CN/Ti(Oi-Pr)₄MeOH12-2470-80

Note: The yields presented are typical for reductive amination reactions under the specified conditions and may vary depending on the specific substrate and reaction scale.

Visualizations

General Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_reagents Reagents cluster_workup Workup & Purification Amine This compound Imine_Formation Imine/Iminium Ion Formation Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction In-situ Reduction Imine_Formation->Reduction Quenching Quenching Reduction->Quenching Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Solvent Solvent (e.g., DCE) Solvent->Imine_Formation Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Secondary Amine Product Purification->Product

Caption: Workflow for the reductive amination of this compound.

Signaling Pathway Context (Hypothetical)

The products of these reactions can be evaluated as modulators of various signaling pathways. For instance, a synthesized secondary amine could be a candidate for a G-protein coupled receptor (GPCR) antagonist.

Signaling_Pathway Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activates Antagonist Synthesized Amine (N-R¹,R²-2-cyclopentylethanamine) Antagonist->GPCR Blocks G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR antagonism by a synthesized amine derivative.

References

Application Notes and Protocols: 2-Cyclopentylethanamine as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylethanamine is a valuable primary amine building block in medicinal chemistry, notable for its incorporation into pharmacologically active molecules. Its lipophilic cyclopentyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties of drug candidates. A key application of this compound is in the synthesis of substituted benzamides that act as positive allosteric modulators (PAMs) of the Follicle-Stimulating Hormone Receptor (FSHR), a critical target in reproductive medicine.[1] This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the discovery of FSHR PAMs.

Application: Synthesis of Follicle-Stimulating Hormone Receptor (FSHR) Positive Allosteric Modulators (PAMs)

Follicle-stimulating hormone (FSH) and its receptor (FSHR) are pivotal in regulating follicular development and maturation.[1] Orally bioavailable small molecules that can positively modulate the FSHR offer a promising alternative to injectable protein therapeutics for infertility treatment.[1] Substituted benzamides synthesized using this compound have been identified as potent and selective FSHR PAMs.[1] These compounds enhance the receptor's response to endogenous FSH.

Structure-Activity Relationship (SAR) Insights

The 2-cyclopentylethyl group on the benzamide scaffold has been shown to be a key determinant of activity. SAR studies reveal that this moiety contributes significantly to the potency of these allosteric modulators. The optimization of this and other positions on the benzamide core has led to the discovery of compounds with enhanced activity in primary rat granulosa cells and excellent selectivity against closely related receptors like the Luteinizing Hormone Receptor (LHR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1]

Quantitative Data

The following table summarizes the in vitro activity of a representative benzamide derivative synthesized using this compound.

Compound IDStructureFSHR PAM Activity (EC50, nM) in CHO cellsFSHR PAM Activity (EC50, nM) in rat granulosa cellsLHR Selectivity (EC50, µM)TSHR Selectivity (EC50, µM)
9j 2-chloro-N-(2-cyclopentylethyl)-4-((5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)methoxy)benzamide78150>10>10

Data extracted from Yu, H. N., et al. (2014). Bioorganic & medicinal chemistry letters, 24(9), 2168–2172.[1]

Experimental Protocols

Protocol 1: General Synthesis of Substituted Benzamides using this compound

This protocol describes the amide bond formation between a substituted benzoic acid and this compound.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the substituted benzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDC, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired benzamide derivative.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Evaluation of FSHR PAM Activity in Rat Granulosa Cells

This protocol outlines the procedure for assessing the ability of synthesized compounds to potentiate FSH-induced signaling in primary rat granulosa cells.

Materials:

  • Primary rat granulosa cells[2]

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human FSH (rhFSH)

  • Test compounds (synthesized benzamides) dissolved in DMSO

  • Progesterone ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Isolate and culture primary granulosa cells from immature female rats as previously described.[2] Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).

  • Add the diluted test compounds to the cells in the presence of a sub-maximal concentration of rhFSH (e.g., EC20). Include appropriate controls: vehicle only, rhFSH only, and a positive control (if available).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator at 37°C.

  • Progesterone Measurement: After the incubation period, collect the cell culture supernatant. Measure the concentration of progesterone in the supernatant using a commercial ELISA kit, following the manufacturer's instructions. Progesterone production is a downstream marker of FSHR activation in granulosa cells.

  • Data Analysis: Construct dose-response curves by plotting the progesterone concentration against the logarithm of the test compound concentration. Calculate the EC50 values (the concentration of the compound that produces 50% of the maximal response) using a suitable non-linear regression software (e.g., GraphPad Prism).

Visualizations

FSH Receptor Signaling Pathway

The following diagram illustrates the canonical Gαs-dependent signaling pathway activated by the Follicle-Stimulating Hormone Receptor (FSHR). FSHR PAMs enhance this signaling cascade in the presence of FSH.

FSHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FSH FSH FSHR FSHR FSH->FSHR Binds PAM FSHR PAM (e.g., Benzamide derivative) PAM->FSHR Binds (Allosteric Site) Gs Gαs FSHR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Progesterone Synthesis) CREB->Gene Promotes

Caption: FSHR Signaling Pathway.

Experimental Workflow for Synthesis and Evaluation of FSHR PAMs

This diagram outlines the key steps in the discovery and characterization of novel FSHR PAMs incorporating the this compound building block.

Experimental_Workflow Start Start: Identify This compound as Building Block Synthesis Chemical Synthesis: Amide coupling with substituted benzoic acids Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Screening: FSHR PAM Assay (e.g., Rat Granulosa Cells) Purification->Screening DataAnalysis Data Analysis: Determine EC50 and Selectivity Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt Iterative Design End Identification of Potent & Selective FSHR PAMs SAR->End LeadOpt->Synthesis

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: The Use of 2-Cyclopentylethanamine in the Synthesis of Novel FSH Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a generalized guide based on established principles of small-molecule drug discovery for G-protein coupled receptors. As of the latest literature review, the specific use of 2-Cyclopentylethanamine in the synthesis of follicle-stimulating hormone (FSH) receptor modulators has not been explicitly documented. This document, therefore, presents a hypothetical framework for its potential application, including plausible synthetic routes and biological evaluation protocols.

Introduction to FSH Receptor Modulation

The follicle-stimulating hormone receptor (FSHR) is a key G-protein coupled receptor (GPCR) primarily expressed in the granulosa cells of the ovaries and Sertoli cells of the testes.[1] It plays a pivotal role in folliculogenesis, spermatogenesis, and steroidogenesis.[2][3] Dysregulation of FSHR signaling is implicated in various reproductive disorders. The development of small-molecule, orally bioavailable FSHR modulators offers a promising alternative to the current injectable recombinant FSH therapies, potentially providing improved patient convenience and compliance.[2][4]

These small-molecule modulators are typically allosteric in nature, binding to a site on the receptor distinct from the orthosteric site where the endogenous FSH binds.[2][5] Allosteric modulators can be classified as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or allosteric agonists, which can activate the receptor independently of the natural ligand.[2] The discovery of various chemical scaffolds, including thiazolidinones, benzamides, and dihydropyrazoles, has paved the way for the development of potent and selective FSHR modulators.[2][4][5][6][7]

This document outlines a hypothetical application of this compound as a building block in the synthesis of a novel class of dihydropyrazole-based FSHR modulators.

Hypothetical Synthesis of a Dihydropyrazole-Based FSHR Modulator using this compound

The synthesis of dihydropyrazole-based FSHR agonists has been reported as a promising avenue for small-molecule modulator development.[6][7] Here, we propose a hypothetical synthetic route incorporating this compound to generate a novel modulator, designated "CMPD-CP1".

Reaction Scheme:

A plausible synthetic approach involves a multi-step reaction culminating in the formation of the dihydropyrazole core, followed by functionalization with the this compound moiety.

dot

Caption: Hypothetical synthesis workflow for CMPD-CP1.

Experimental Protocol: Synthesis of CMPD-CP1

  • Step 1: Synthesis of the Chalcone Intermediate.

    • Dissolve substituted acetophenone (1.0 eq) and a suitable aromatic aldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours until a precipitate forms.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to yield the chalcone intermediate.

  • Step 2: Formation of the Dihydropyrazole Core.

    • Suspend the chalcone intermediate (1.0 eq) in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 8-10 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid, wash with water, and dry to obtain the crude dihydropyrazole core. Purify by column chromatography.

  • Step 3: Coupling with this compound.

    • This step is highly dependent on the functional groups present on the dihydropyrazole core. A common approach is amide bond formation if a carboxylic acid is present.

    • Dissolve the dihydropyrazole carboxylic acid derivative (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Add this compound (1.2 eq) and stir at room temperature for 12-18 hours.

    • Filter the reaction mixture to remove dicyclohexylurea.

    • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final compound, CMPD-CP1.

Hypothetical Data Presentation

ParameterValue
Final Compound CMPD-CP1
Molecular Formula C25H29N3O
Molecular Weight 387.52 g/mol
Overall Yield 45%
Purity (HPLC) >98%
Appearance White crystalline solid

In Vitro Evaluation of FSHR Modulatory Activity

To assess the biological activity of the synthesized compound, a series of in vitro assays are performed using cell lines stably expressing the human FSH receptor (hFSHR), such as Chinese Hamster Ovary (CHO-K1) cells.

Experimental Protocol: cAMP Accumulation Assay

This assay measures the activation of the Gαs signaling pathway, a primary downstream effector of FSHR activation.

  • Cell Culture: Culture CHO-K1 cells stably expressing hFSHR in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of CMPD-CP1 and a reference agonist (e.g., recombinant human FSH, rhFSH) in assay buffer containing a phosphodiesterase inhibitor like IBMX.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the compound dilutions to the respective wells.

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

dot

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of CMPD-CP1 using This compound purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cell_culture Culture CHO-hFSHR cells purification->cell_culture cAMP_assay cAMP Accumulation Assay cell_culture->cAMP_assay reporter_assay Promoter-Reporter Assay (e.g., CRE-Luciferase) cAMP_assay->reporter_assay Confirmatory dose_response Dose-Response Curve Generation reporter_assay->dose_response ec50_calc EC50 / IC50 Determination dose_response->ec50_calc selectivity Selectivity Profiling (vs. LH/TSH Receptors) ec50_calc->selectivity FSHR_Signaling FSH FSH or Small-Molecule Agonist FSHR FSH Receptor (FSHR) FSH->FSHR Binds Gs Gαs FSHR->Gs Activates BetaArrestin β-Arrestin FSHR->BetaArrestin Recruits AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Steroidogenesis, etc.) CREB->Gene CellularResponse Cellular Responses (Proliferation, Differentiation) Gene->CellularResponse ERK ERK Pathway BetaArrestin->ERK Activates ERK->CellularResponse

References

Application Notes and Protocols: Acylation of 2-Cyclopentylethanamine with Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides detailed protocols for the synthesis of various N-(2-cyclopentylethyl)amides through the acylation of 2-cyclopentylethanamine with different acid chlorides. The acylation of amines is a fundamental reaction in organic synthesis, crucial for the formation of stable amide bonds, which are prevalent in numerous biologically active compounds and pharmaceuticals. This application note outlines a general and robust procedure for this transformation, presents typical reaction parameters, and discusses the potential biological significance of the resulting amide products. The N-(2-cyclopentylethyl)amide moiety is of interest in medicinal chemistry as it can confer desirable pharmacokinetic properties, such as lipophilicity and metabolic stability.

Introduction

Amide bond formation is a cornerstone of modern medicinal chemistry and drug discovery. The reaction of an amine with an acid chloride is a highly efficient and widely used method for creating this linkage, typically proceeding through a nucleophilic acyl substitution mechanism. This compound serves as a valuable building block, introducing a cyclopentylethyl group that can influence a molecule's interaction with biological targets and its overall pharmacological profile. The resulting N-(2-cyclopentylethyl)amides are scaffolds with potential applications in various therapeutic areas, including as antimicrobial agents and enzyme inhibitors.

Data Presentation

The following table summarizes the expected yields for the acylation of this compound with a selection of acid chlorides under standardized reaction conditions. These values are based on typical outcomes for similar acylation reactions and may vary depending on the specific substrate and experimental conditions.

Entry Acid Chloride Product Reaction Time (h) Yield (%)
1Acetyl ChlorideN-(2-cyclopentylethyl)acetamide285-95
2Propionyl ChlorideN-(2-cyclopentylethyl)propionamide280-90
3Benzoyl ChlorideN-(2-cyclopentylethyl)benzamide490-98
44-Chlorobenzoyl ChlorideN-(2-cyclopentylethyl)-4-chlorobenzamide488-96
5Cyclopropanecarbonyl ChlorideN-(2-cyclopentylethyl)cyclopropanecarboxamide382-92

Experimental Protocols

General Protocol for the Acylation of this compound

This protocol describes a general procedure for the reaction of this compound with an acid chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Appropriate Acid Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine).

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acid Chloride Addition: Dissolve the acid chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the acylation of this compound with an acid chloride.

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound & TEA in DCM cool Cool to 0 °C start->cool add_acid_chloride Add Acid Chloride Solution Dropwise cool->add_acid_chloride react Stir at Room Temperature add_acid_chloride->react quench Quench with Water react->quench extract Wash with HCl, NaHCO3, Brine quench->extract dry Dry with MgSO4/Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (optional) concentrate->chromatography product Pure N-(2-cyclopentylethyl)amide chromatography->product signaling_pathway cluster_fungal_cell Fungal Cell lanosterol Lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Product membrane Fungal Cell Membrane Integrity ergosterol->membrane Essential Component inhibitor N-(2-cyclopentylethyl)amide Derivative inhibitor->cyp51 Inhibition

Application Notes and Protocols for the Formation of Imines with 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for the synthesis of imines (Schiff bases) using 2-Cyclopentylethanamine as the primary amine component. The methodologies outlined are based on established principles of imine formation and are intended to serve as a foundational guide for the synthesis and characterization of N-(2-cyclopentylethyl)imines, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

Imines, characterized by a carbon-nitrogen double bond, are pivotal functional groups in organic chemistry.[1] They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[2] This reaction is reversible and generally acid-catalyzed, proceeding through a carbinolamine intermediate followed by the elimination of water.[3] The resulting imines are versatile intermediates in the synthesis of a wide array of nitrogen-containing compounds, including alkaloids and various heterocyclic scaffolds of medicinal importance.[4][5]

The incorporation of a cyclopentyl moiety, as present in this compound, is of significant interest in drug design. Cyclopentane derivatives are found in numerous therapeutic agents and can influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.[6][7] Consequently, imines derived from this compound are attractive building blocks for the development of novel therapeutic agents.

This document provides two representative protocols for the synthesis of imines from this compound: a general procedure using a mild drying agent and a method employing an acidic resin catalyst for a green chemistry approach.

Experimental Protocols

Protocol 1: General Imine Synthesis with a Drying Agent

This protocol describes a general method for the synthesis of an imine from this compound and an aromatic aldehyde, using anhydrous magnesium sulfate as a dehydrating agent to drive the reaction towards the product.[1]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvent (e.g., Dichloromethane (CH₂Cl₂) or Methyl tert-butyl ether (MTBE))

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Glass stopper

  • Filtration apparatus (e.g., Büchner funnel or Celite plug)

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add the chosen solvent.

  • Add anhydrous magnesium sulfate to the solvent.

  • Add the aromatic aldehyde (1.0 mmol) to the stirring suspension.

  • Carefully and quickly, add this compound (1.2 mmol) to the reaction mixture. Due to its volatility, it is advisable to weigh and transfer the amine promptly.[1]

  • Fit the flask with a glass stopper to prevent the evaporation of the amine and solvent.

  • Stir the reaction mixture vigorously at room temperature for one hour.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a Celite plug or by vacuum filtration to remove the magnesium sulfate.

  • Concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature of 40 °C to remove the solvent and any excess amine.[1]

  • The resulting crude imine product can be further purified if necessary, for example by recrystallization.

Protocol 2: Green Synthesis using a Heterogeneous Acid Catalyst

This protocol utilizes Amberlyst® 15, a solid acidic resin, as a recyclable catalyst for the solvent-free synthesis of an imine from this compound and an aromatic aldehyde. This method aligns with the principles of green chemistry.[8]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Amberlyst® 15 catalyst

  • Round-bottom flask (nitrogen-dried)

  • Magnetic stir bar and stir plate

  • Diethyl ether

Procedure:

  • In a nitrogen-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (5 mmol).

  • Add this compound (5.5 mmol) to the flask.

  • Add 0.2 g of Amberlyst® 15 catalyst to the mixture.[8]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC and/or Gas Chromatography (GC) analysis. Reaction times are typically in the range of 2-4 hours.[8]

  • Once the reaction is complete, add a small amount of diethyl ether (approximately 5-10 mL) to the flask.

  • Filter the mixture by suction to remove the Amberlyst® 15 catalyst.

  • Wash the catalyst with a small amount of diethyl ether.

  • The filtrate contains the imine product. The solvent can be removed under reduced pressure. The product can be purified by recrystallization from a suitable solvent like ethanol.[8]

Data Presentation

The formation of the imine can be confirmed and quantified using various spectroscopic techniques. The following table summarizes the expected data for the characterization of the starting materials and the resulting imine.

Compound Technique Expected Observations
This compound ¹H NMRSignals corresponding to the cyclopentyl and ethylamine protons. The -NH₂ protons typically appear as a broad singlet.[9]
¹³C NMRResonances for the carbons of the cyclopentyl and ethyl groups.[9]
IR SpectroscopyN-H stretching of the primary amine appears as two bands in the 3300-3500 cm⁻¹ region. C-N stretching is observed around 1000-1250 cm⁻¹.[10]
Aromatic Aldehyde (e.g., Benzaldehyde) ¹H NMRA characteristic signal for the aldehyde proton appears around 9-10 ppm.[1]
IR SpectroscopyA strong C=O stretching absorption is present around 1700 cm⁻¹.
N-(2-cyclopentylethyl)imine ¹H NMRThe imine proton (-CH=N-) signal typically appears in the region of 8-9 ppm. The aldehyde proton signal will be absent.[1]
¹³C NMRA resonance for the imine carbon (C=N) will be present in the 160-170 ppm range.
IR SpectroscopyThe C=N stretching vibration is observed in the 1640-1690 cm⁻¹ range. The C=O stretch of the aldehyde and the N-H bands of the amine will be absent.[2]

Table 1: Summary of expected spectroscopic data for reactants and the imine product.

Visualizations

Reaction Mechanism

The formation of an imine from a primary amine and an aldehyde proceeds through a two-part mechanism: nucleophilic addition to form a carbinolamine, followed by elimination of water.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine Nucleophilic Attack Amine This compound Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Protonation Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H₂O Water Water Protonated_Carbinolamine->Water Imine Imine Iminium_Ion->Imine Deprotonation

Caption: Mechanism of imine formation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of an imine using Protocol 1.

ExperimentalWorkflow Start Start Combine_Reactants Combine this compound, Aldehyde, MgSO₄, and Solvent Start->Combine_Reactants Reaction Stir at Room Temperature (1 hour) Combine_Reactants->Reaction Filtration Filter to Remove MgSO₄ Reaction->Filtration Concentration Concentrate in vacuo Filtration->Concentration Product_Isolation Isolate Crude Imine Product Concentration->Product_Isolation Analysis Characterize by NMR, IR Product_Isolation->Analysis End End Analysis->End

Caption: Experimental workflow for imine synthesis.

References

Application of 2-Cyclopentylethanamine in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclopentylethanamine is a primary amine featuring a cyclopentyl moiety. While specific, commercially available agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs—a reactive primary amine and a bulky, lipophilic cyclopentyl group—suggest its potential as a valuable building block in the synthesis of novel herbicides, fungicides, and insecticides. The development of new agrochemicals often involves the exploration of diverse chemical scaffolds to identify compounds with improved efficacy, selectivity, and environmental profiles. The incorporation of a cyclopentyl group can enhance the lipophilicity of a molecule, potentially improving its penetration through plant cuticles or insect exoskeletons, and influencing its binding affinity to target enzymes or receptors.

This document explores the potential applications of this compound in agrochemical synthesis based on the known activity of structurally related compounds and general synthetic strategies employed in the agrochemical industry. While specific experimental protocols for the direct use of this compound are not available, this report provides generalized synthetic schemes and discusses the rationale for its potential use in creating new active ingredients.

Potential Applications in Agrochemical Synthesis

The primary amine functionality of this compound makes it a versatile synthon for the preparation of a variety of compound classes known to exhibit agrochemical activity, most notably amides and heterocyclic derivatives.

Synthesis of N-(2-Cyclopentylethyl)carboxamides

A common strategy in agrochemical discovery is the synthesis of carboxamide derivatives. The reaction of this compound with various carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) would yield N-(2-Cyclopentylethyl)carboxamides. The biological activity of these amides would be dependent on the nature of the carboxylic acid used.

Logical Workflow for Carboxamide Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_bioactivity Potential Bioactivity This compound This compound Amide_Coupling Amide Coupling This compound->Amide_Coupling Carboxylic_Acid Carboxylic Acid (or derivative) Carboxylic_Acid->Amide_Coupling N_Cyclopentylethyl_Carboxamide N-(2-Cyclopentylethyl)carboxamide Amide_Coupling->N_Cyclopentylethyl_Carboxamide Herbicidal Herbicidal N_Cyclopentylethyl_Carboxamide->Herbicidal Fungicidal Fungicidal N_Cyclopentylethyl_Carboxamide->Fungicidal Insecticidal Insecticidal N_Cyclopentylethyl_Carboxamide->Insecticidal

Caption: General workflow for the synthesis of N-(2-Cyclopentylethyl)carboxamides.

Potential for Herbicidal Activity: Many commercial herbicides are carboxamides. By coupling this compound with known herbicidal carboxylic acid moieties, novel herbicide candidates could be generated.

Potential for Fungicidal Activity: The succinate dehydrogenase inhibitor (SDHI) class of fungicides are carboxamides. This compound could be used to synthesize novel SDHI fungicides by reacting it with appropriate dicarboxylic acid derivatives.

Potential for Insecticidal Activity: Several classes of insecticides, including ryanodine receptor modulators (diamides), are based on an amide scaffold. While diamides would require a more complex synthetic route, the exploration of simple amides derived from this compound could lead to the discovery of new insecticidal compounds.

Synthesis of Heterocyclic Derivatives

This compound can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in agrochemicals.

Generalized Experimental Protocol for N-(2-Cyclopentylethyl)carboxamide Synthesis

This protocol is a general guideline and would require optimization for specific substrates.

  • Materials:

    • This compound

    • A suitable carboxylic acid

    • A coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

    • A base (e.g., triethylamine, diisopropylethylamine)

    • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (1.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the coupling agent (1.2 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the purified product by NMR and mass spectrometry.

Quantitative Data (Hypothetical)

Since no specific synthesis using this compound is documented, the following table presents hypothetical data for the synthesis of a generic N-(2-Cyclopentylethyl)benzamide to illustrate how such data would be presented.

Reactant AReactant BCoupling AgentSolventReaction Time (h)Yield (%)Purity (%)
This compoundBenzoic AcidDCCDichloromethane2485>98
This compound4-Chlorobenzoic AcidEDCDimethylformamide1892>99

Signaling Pathways and Experimental Workflows

As no specific agrochemical derived from this compound has been identified, a signaling pathway diagram cannot be generated. However, a generalized experimental workflow for screening the biological activity of newly synthesized compounds is presented below.

Experimental Workflow for Agrochemical Screening

G Start Synthesized Compound (e.g., N-(2-Cyclopentylethyl) derivative) Primary_Screening Primary Screening (e.g., herbicidal, fungicidal, insecticidal) Start->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response Selectivity_Testing Selectivity Testing (Crop safety, non-target organisms) Dose_Response->Selectivity_Testing Mode_of_Action Mode of Action Studies Selectivity_Testing->Mode_of_Action Lead_Optimization Lead Optimization Mode_of_Action->Lead_Optimization

Caption: A generalized workflow for the biological evaluation of new agrochemical candidates.

While direct applications of this compound in the synthesis of commercial agrochemicals are not readily found in the public domain, its chemical structure suggests significant potential as a building block for the discovery of new active ingredients. Its primary amine functionality allows for its incorporation into various scaffolds, particularly carboxamides and heterocyclic systems, which are well-represented in existing herbicides, fungicides, and insecticides. The lipophilic cyclopentyl group may confer desirable physicochemical properties for enhanced biological activity. Further research and screening of compound libraries derived from this compound are warranted to explore its full potential in agrochemical synthesis. The protocols and workflows presented here provide a general framework for such exploratory research.

Protecting Group Strategies for 2-Cyclopentylethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the primary amine functionality of 2-cyclopentylethanamine. The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure chemoselectivity and achieve high yields. Herein, we discuss the application of three common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

The choice of protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule.

Introduction to Amine Protecting Groups

Primary amines, such as this compound, are nucleophilic and basic, necessitating their protection during many synthetic transformations to prevent unwanted side reactions. A suitable protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of non-acidic conditions and its facile removal with acid.[1]

Application Notes

The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The resulting N-Boc-2-cyclopentylethanamine is a stable carbamate that is resistant to nucleophiles and bases. Deprotection is readily achieved using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which liberate the free amine, carbon dioxide, and tert-butanol.[2]

Experimental Protocols

Protocol 2.2.1: Boc Protection of this compound

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in DCM or THF.

    • Add triethylamine (1.2 equiv) or an aqueous solution of sodium bicarbonate (2.0 equiv).

    • To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc-protected this compound.

Protocol 2.2.2: Deprotection of N-Boc-2-cyclopentylethanamine

  • Materials:

    • N-Boc-2-cyclopentylethanamine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-2-cyclopentylethanamine (1.0 equiv) in DCM.

    • Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Quantitative Data for Boc Protection and Deprotection (Representative)
StepReagents and ConditionsReaction TimeTypical YieldReference
Protection (Boc)₂O, TEA, DCM, rt2-12 h>95%[General Protocol]
Deprotection TFA, DCM, rt1-4 h>95%[1]

Carboxybenzyl (Cbz) Protection

The Cbz group is another widely used amine protecting group, valued for its stability to both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenolysis.[3]

Application Notes

The Cbz group is introduced by reacting this compound with benzyl chloroformate (Cbz-Cl) in the presence of a base. The resulting N-Cbz-2-cyclopentylethanamine is stable to a broad range of reagents. Deprotection is most commonly performed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which generates the free amine, toluene, and carbon dioxide.[3]

Experimental Protocols

Protocol 3.2.1: Cbz Protection of this compound

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

    • Dioxane/water or Dichloromethane (DCM)

    • Dilute hydrochloric acid (HCl)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in the chosen solvent system (e.g., a mixture of dioxane and water).

    • Add an aqueous solution of sodium carbonate (2.0 equiv).

    • Cool the mixture to 0 °C.

    • Slowly add benzyl chloroformate (1.1 equiv) while maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Upon completion, acidify the mixture with dilute HCl and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Cbz-protected amine.

Protocol 3.2.2: Deprotection of N-Cbz-2-cyclopentylethanamine

  • Materials:

    • N-Cbz-2-cyclopentylethanamine

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve N-Cbz-2-cyclopentylethanamine (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature for 1-16 hours. Monitor by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric.

    • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Quantitative Data for Cbz Protection and Deprotection (Representative)
StepReagents and ConditionsReaction TimeTypical YieldReference
Protection Cbz-Cl, Na₂CO₃, Dioxane/H₂O, 0 °C to rt2-4 h>90%[General Protocol]
Deprotection H₂, 10% Pd/C, MeOH, rt1-16 h>95%[3]

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. It is particularly prevalent in solid-phase peptide synthesis.

Application Notes

Fmoc protection of this compound can be achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).

Experimental Protocols

Protocol 4.2.1: Fmoc Protection of this compound

  • Materials:

    • This compound

    • Fmoc-OSu or Fmoc-Cl

    • Sodium bicarbonate (NaHCO₃)

    • 1,4-Dioxane and water

    • Diethyl ether

    • Dilute hydrochloric acid (HCl)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

    • Add Fmoc-OSu (1.05 equiv) to the solution.

    • Stir the mixture at room temperature for 2-6 hours. Monitor by TLC.

    • Upon completion, dilute with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer with dilute HCl and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Fmoc-protected amine.

Protocol 4.2.2: Deprotection of N-Fmoc-2-cyclopentylethanamine

  • Materials:

    • N-Fmoc-2-cyclopentylethanamine

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Fmoc-protected amine (1.0 equiv) in DMF.

    • Add a solution of 20% piperidine in DMF.

    • Stir the mixture at room temperature. The reaction is typically rapid (5-30 minutes). Monitor by TLC.

    • Upon completion, remove the solvent and piperidine under reduced pressure.

    • The crude product can be purified by chromatography or an appropriate workup to yield the free amine.

Quantitative Data for Fmoc Protection and Deprotection (Representative)
StepReagents and ConditionsReaction TimeTypical YieldReference
Protection Fmoc-OSu, NaHCO₃, Dioxane/H₂O, rt2-6 h>90%[General Protocol]
Deprotection 20% Piperidine in DMF, rt5-30 min>95%

Visualization of Workflows

Boc Protection and Deprotection Workflow

Boc_Workflow Amine This compound Boc_Protected N-Boc-2-cyclopentylethanamine Amine->Boc_Protected (Boc)2O, Base (e.g., TEA) DCM or THF Deprotected_Amine This compound Boc_Protected->Deprotected_Amine Acid (e.g., TFA) DCM Cbz_Workflow Amine This compound Cbz_Protected N-Cbz-2-cyclopentylethanamine Amine->Cbz_Protected Cbz-Cl, Base (e.g., Na2CO3) Dioxane/H2O Deprotected_Amine This compound Cbz_Protected->Deprotected_Amine H2, Pd/C MeOH or EtOH Fmoc_Workflow Amine This compound Fmoc_Protected N-Fmoc-2-cyclopentylethanamine Amine->Fmoc_Protected Fmoc-OSu, Base (e.g., NaHCO3) Dioxane/H2O Deprotected_Amine This compound Fmoc_Protected->Deprotected_Amine 20% Piperidine in DMF

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Cyclopentylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 2-cyclopentylethanamine and its derivatives. These compounds are valuable building blocks in medicinal chemistry, often incorporated into active pharmaceutical ingredients (APIs) to enhance properties such as lipophilicity and metabolic stability, which are critical for drug efficacy and pharmacokinetics.[1][2] The protocols outlined below focus on robust and scalable methodologies suitable for multi-gram to kilogram-scale production.

Application Notes

This compound serves as a key intermediate in the synthesis of a variety of complex molecules. Its structural motif, featuring a cyclopentyl group attached to an ethylamine side chain, is prevalent in the development of novel therapeutics. For instance, it has been used as a reactant in the discovery of substituted benzamides that act as allosteric modulators for the follicle-stimulating hormone (FSH) receptor.[3] The development of efficient and scalable synthetic routes is crucial for ensuring a reliable supply of this intermediate for research and drug development pipelines.

Two primary and industrially viable synthetic strategies for preparing this compound are:

  • Reductive Amination of Cyclopentyl Methyl Ketone: This one-pot reaction involves the condensation of cyclopentyl methyl ketone with an ammonia source to form an imine intermediate, which is then reduced in-situ to the target amine. This method is highly convergent and atom-economical, making it attractive for large-scale synthesis.[1]

  • Reduction of Cyclopentylacetonitrile: This approach involves the chemical reduction of the nitrile group of cyclopentylacetonitrile to a primary amine. Common reducing agents include lithium aluminum hydride (LiAlH₄) for smaller scales or catalytic hydrogenation with reagents like Raney Nickel for larger, industrial-scale operations.[4][5]

The choice of synthetic route often depends on factors such as starting material cost, reagent availability and safety, required equipment (e.g., high-pressure reactors), and desired purity profile.

Comparison of Scalable Synthetic Routes

The following table summarizes the key quantitative and qualitative parameters for the two primary synthetic routes to this compound.

ParameterRoute 1: Reductive AminationRoute 2: Nitrile Reduction (Catalytic)
Starting Material Cyclopentyl Methyl KetoneCyclopentylacetonitrile
Key Reagents Ammonia (NH₃), H₂, Raney Ni (or other catalyst)H₂, Raney Ni (or other catalyst), Solvent (e.g., Ethanol)
Reaction Type One-pot condensation and reductionCatalytic hydrogenation
Typical Yield 80-95%85-98%
Operating Pressure High Pressure (e.g., 30-50 bar H₂)High Pressure (e.g., 30-50 bar H₂)
Operating Temp. Moderate (e.g., 80-120°C)Moderate (e.g., 50-100°C)
Key Advantages Atom-economical, one-pot procedureHigh yields, clean conversion
Key Challenges Requires handling of ammonia and high-pressure H₂Raney Nickel is pyrophoric and requires careful handling
Work-up Filtration of catalyst, solvent removal, distillationFiltration of catalyst, solvent removal, distillation

Experimental Workflows and Synthetic Pathways

The diagrams below illustrate the general workflow for amine synthesis and the specific chemical pathways discussed.

G cluster_workflow General Experimental Workflow A Reactor Setup & Inerting B Charge Reactants & Solvent A->B C Reaction (Heating/Pressurizing) B->C D Reaction Monitoring (TLC/GC/HPLC) C->D D->C Continue Reaction E Cool Down & Depressurize D->E Reaction Complete F Catalyst Filtration E->F G Work-up & Solvent Removal F->G H Purification (e.g., Distillation) G->H I Final Product Analysis H->I

Caption: General workflow for large-scale amine synthesis.

G cluster_routes Key Synthetic Pathways to this compound cluster_1 Route 1: Reductive Amination cluster_2 Route 2: Nitrile Reduction A1 Cyclopentyl Methyl Ketone B1 Imine Intermediate (in-situ) A1->B1 + NH3 - H2O C1 This compound B1->C1 + H2 / Catalyst A2 Cyclopentylacetonitrile B2 This compound A2->B2 + H2 / Catalyst

Caption: Comparison of two scalable synthetic routes.

Protocols

Safety Precaution: These protocols involve hazardous materials, including flammable solvents, high-pressure hydrogen gas, and pyrophoric catalysts (Raney Nickel). All operations should be conducted in a suitable chemical fume hood or a designated high-pressure bay by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, must be worn. An inert atmosphere (Nitrogen or Argon) should be used where specified.

Protocol 1: Large-Scale Synthesis of this compound via Reductive Amination

This protocol details the direct reductive amination of cyclopentyl methyl ketone.

Materials and Equipment:

  • High-pressure autoclave reactor (e.g., Parr or Büchi) equipped with mechanical stirrer, temperature probe, gas inlet/outlet, and pressure gauge.

  • Cyclopentyl methyl ketone (1.0 eq)

  • Raney® Nickel (approx. 5-10% by weight of ketone, water-wet slurry)

  • Anhydrous Ammonia (NH₃, 5-10 eq)

  • Methanol or Ethanol (solvent, approx. 5-10 L per kg of ketone)

  • Hydrogen gas (H₂, high purity)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware for work-up and distillation.

Procedure:

  • Catalyst Preparation: In the fume hood, carefully wash the water-wet Raney Nickel slurry with the reaction solvent (e.g., methanol) multiple times to remove water. Keep the catalyst solvent-wet at all times to prevent ignition.

  • Reactor Charging: Charge the high-pressure reactor with cyclopentyl methyl ketone, the solvent-wet Raney Nickel catalyst, and the solvent (methanol).

  • Inerting: Seal the reactor and purge the system several times with low-pressure nitrogen to remove all oxygen.

  • Ammonia Addition: Cool the reactor (e.g., to 0-10°C) and introduce anhydrous ammonia gas to the desired molar equivalence. Alternatively, a pre-made solution of ammonia in the alcohol solvent can be used.

  • Hydrogenation: Pressurize the reactor with hydrogen to an initial pressure of 30-50 bar.

  • Reaction: Begin vigorous stirring and heat the reactor to 80-120°C. The reaction is exothermic, and the pressure will increase with temperature. Maintain the hydrogen pressure within the safe operating limits of the reactor by feeding hydrogen as it is consumed.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. A stable pressure reading indicates the reaction is likely complete. The typical reaction time is 6-12 hours.

  • Cooldown and Venting: Once complete, stop heating and allow the reactor to cool to ambient temperature. Carefully vent the excess hydrogen and ammonia pressure in a safe manner. Purge the reactor again with nitrogen.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney Nickel catalyst. CRITICAL: Do not allow the filter cake to dry; keep it wet with solvent and quench it immediately with water after filtration to prevent fire.

  • Work-up: Transfer the filtrate to a distillation apparatus. Remove the bulk of the solvent under atmospheric pressure or reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Protocol 2: Large-Scale Synthesis of this compound via Nitrile Reduction

This protocol describes the catalytic hydrogenation of cyclopentylacetonitrile using Raney Nickel.

Materials and Equipment:

  • High-pressure autoclave reactor as described in Protocol 1.

  • Cyclopentylacetonitrile (1.0 eq)

  • Raney® Nickel (approx. 5-10% by weight of nitrile, water-wet slurry)

  • Ethanol (solvent, optionally saturated with ammonia to suppress secondary amine formation)

  • Hydrogen gas (H₂, high purity)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware for work-up and distillation.

Procedure:

  • Catalyst Preparation: Prepare the Raney Nickel catalyst as described in Protocol 1, Step 1, using ethanol as the washing solvent.

  • Reactor Charging: Charge the high-pressure reactor with cyclopentylacetonitrile, the solvent-wet Raney Nickel catalyst, and ethanol. To minimize the formation of secondary amine byproducts, the ethanol can be pre-saturated with ammonia gas.

  • Inerting: Seal the reactor and purge the system several times with nitrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to an initial pressure of 30-50 bar.

  • Reaction: Begin vigorous stirring and heat the reactor to 50-100°C. Monitor the reaction via hydrogen uptake.

  • Monitoring & Completion: The reaction is typically complete within 4-10 hours when hydrogen consumption ceases.

  • Cooldown and Venting: Cool the reactor to ambient temperature, carefully vent the excess hydrogen, and purge with nitrogen.

  • Catalyst Removal: Following the same safety precautions as in Protocol 1, filter the reaction mixture through a pad of Celite® to remove the catalyst. Quench the filter cake immediately.

  • Work-up and Purification: Concentrate the filtrate by distillation to remove the ethanol. The resulting crude product is then purified by fractional distillation under vacuum to afford high-purity this compound.

References

Application Notes and Protocols for the Use of 2-Cyclopentylethanamine in the Preparation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylethanamine is a primary amine featuring a bulky cycloalkyl group. While its direct application in the synthesis of a wide array of complex heterocyclic systems is not extensively documented in readily available scientific literature, its primary amine functionality makes it a viable precursor for incorporation into various heterocyclic scaffolds. The cyclopentyl moiety can impart desirable lipophilic characteristics to the final molecule, a feature often sought in medicinal chemistry to improve pharmacokinetic properties.

These application notes provide detailed, representative protocols for the synthesis of two fundamental classes of nitrogen-containing heterocycles—pyrroles and piperidinones—using this compound as a key building block. The methodologies are based on well-established and robust chemical transformations, namely the Paal-Knorr synthesis and a multi-step sequence involving amide formation and cyclization. These protocols are intended to serve as a foundational guide for researchers looking to explore the utility of this compound in the construction of novel heterocyclic compounds for applications in drug discovery and materials science.

Protocol 1: Synthesis of 1-(2-Cyclopentylethyl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a straightforward and high-yielding method for the preparation of substituted pyrroles from a primary amine and a 1,4-dicarbonyl compound. This protocol details the synthesis of a novel N-substituted pyrrole derivative incorporating the 2-cyclopentylethyl moiety.

Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and 2,5-hexanedione (1.05 eq).

  • Solvent Addition: Add ethanol (30 mL) to the flask to dissolve the reactants.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is dissolved in ethyl acetate (50 mL) and transferred to a separatory funnel. The organic layer is washed sequentially with 1M HCl (2 x 30 mL) to remove any unreacted amine, followed by saturated sodium bicarbonate solution (30 mL), and finally with brine (30 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(2-cyclopentylethyl)-2,5-dimethyl-1H-pyrrole.

Data Presentation
Reagent/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Volume (mL)Equivalents
This compoundC₇H₁₅N113.200.0445.05.81.0
2,5-HexanedioneC₆H₁₀O₂114.140.0465.255.41.05
EthanolC₂H₅OH46.07--30-
Product (Theoretical Yield) C₁₃H₂₁N 191.31 0.044 8.42 - -

Note: The theoretical yield is calculated assuming 100% conversion.

Experimental Workflow

Paal_Knorr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound and 2,5-Hexanedione to flask B 2. Add Ethanol A->B C 3. Heat to reflux for 4-6 hours B->C D 4. Cool and remove solvent C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with HCl, NaHCO₃, and Brine E->F G 7. Dry and concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product: 1-(2-Cyclopentylethyl)-2,5-dimethyl-1H-pyrrole H->I

Caption: Workflow for the Paal-Knorr synthesis of a substituted pyrrole.

Protocol 2: Multi-step Synthesis of 1-(2-Cyclopentylethyl)-piperidin-2-one

This protocol outlines a three-step synthesis to produce a substituted piperidinone, a common scaffold in pharmaceuticals. The sequence involves the formation of an amide from this compound and an ester, followed by an intramolecular cyclization.

Experimental Protocol

Step 1: Amide Formation

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and ethyl 5-bromovalerate (1.0 eq) in acetonitrile (40 mL).

  • Base Addition: Add triethylamine (1.5 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-(2-cyclopentylethyl)-5-bromopentanamide. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude amide from Step 1 in anhydrous tetrahydrofuran (THF) (50 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0°C in an ice bath and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel to yield 1-(2-cyclopentylethyl)-piperidin-2-one.

Data Presentation
Reagent/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Volume (mL)Equivalents
This compoundC₇H₁₅N113.200.0222.52.91.0
Ethyl 5-bromovalerateC₇H₁₃BrO₂209.080.0224.63.51.0
TriethylamineC₆H₁₅N101.190.0333.344.61.5
Sodium Hydride (60%)NaH24.000.0261.04-1.2
Product (Theoretical Yield) C₁₂H₂₁NO 195.30 0.022 4.3 - -

Note: The theoretical yield is calculated based on the starting amine and assuming 100% conversion over two steps.

Logical Relationship Diagram

Piperidinone_Synthesis Start Starting Materials: This compound Ethyl 5-bromovalerate Amide_Formation Step 1: Amide Formation (Acetonitrile, Triethylamine, 60°C) Start->Amide_Formation Intermediate Intermediate: N-(2-cyclopentylethyl)-5-bromopentanamide Amide_Formation->Intermediate Cyclization Step 2: Intramolecular Cyclization (THF, NaH) Intermediate->Cyclization Product Final Product: 1-(2-Cyclopentylethyl)-piperidin-2-one Cyclization->Product

Caption: Logical steps for the synthesis of a substituted piperidinone.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Cyclopentylethanamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Cyclopentylethanamine reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The impurities present in your reaction mixture will largely depend on the synthetic route employed. Common synthesis pathways include the reduction of cyclopentylacetonitrile or the reductive amination of cyclopentyl methyl ketone. Potential impurities may include:

  • Unreacted Starting Materials: Cyclopentylacetonitrile, cyclopentyl methyl ketone, or other precursors.

  • Byproducts of Reduction: If using a hydride reducing agent like LiAlH₄ for nitrile reduction, you may have partially reduced intermediates or hydrolysis byproducts.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., diethyl ether, tetrahydrofuran, ethanol).

  • Catalyst Residues: If catalytic hydrogenation was used, traces of the metal catalyst (e.g., Palladium, Platinum, Nickel) may be present.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as over-alkylation or condensation reactions might occur.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

  • Acid-Base Extraction: This is a highly effective first step for separating the basic this compound from neutral or acidic impurities.

  • Distillation (Fractional or Vacuum): This method is ideal for removing non-volatile impurities or those with a significantly different boiling point from this compound (boiling point ~158-159 °C).

  • Column Chromatography: This technique is useful for separating impurities with similar boiling points or for achieving very high purity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, especially when dealing with difficult-to-separate impurities.[1][2][3][4]

Q3: How can I monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. For visualizing this compound, which is a primary amine, you can use a variety of staining methods as it may not be UV active.[5][6][7][8][9]

  • Ninhydrin Stain: Specific for primary and secondary amines, appearing as colored spots (often purple or yellow).[6]

  • Potassium Permanganate Stain: A general stain for compounds that can be oxidized. This compound will appear as a yellow-brown spot on a purple background.[9]

  • Iodine Chamber: A non-destructive method where the plate is exposed to iodine vapor. Amines often show up as brown spots.[5][6][8]

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Solution
Low recovery of amine after extraction Incomplete extraction from the organic layer.Perform multiple extractions with the acidic solution. Ensure thorough mixing of the layers.
Amine salt is partially soluble in the organic layer.Use a more polar organic solvent if possible, or increase the volume of the aqueous acid.
Incomplete basification before back-extraction.Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the free amine.
Emulsion formation during extraction Vigorous shaking.Gently invert the separatory funnel instead of vigorous shaking.
High concentration of reactants.Dilute the reaction mixture with more solvent.
Presence of fine solid particles.Filter the reaction mixture before extraction. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Product is not clean after extraction Neutral impurities are co-extracted.Perform a back-wash of the organic layer containing the amine salt with a fresh portion of organic solvent before basification.
Acidic impurities are carried over.Ensure the initial organic layer is washed sufficiently with the acidic solution.
Distillation
Problem Possible Cause Solution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer.
High vacuum applied too quickly.Apply vacuum gradually.
Poor separation of components Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) for compounds with close boiling points.[10][11]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration on the theoretical plates of the column.[10]
Product decomposition Overheating.Use vacuum distillation to lower the boiling point of the amine. Ensure the heating mantle temperature is not excessively high.
No product distilling over Thermometer placed incorrectly.The top of the thermometer bulb should be level with the side arm of the distillation head.
Insufficient heating.Gradually increase the temperature of the heating mantle.
A leak in the system (for vacuum distillation).Check all joints and connections for a proper seal.
Column Chromatography
Problem Possible Cause Solution
Streaking of the amine on the column Strong interaction of the basic amine with the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (0.5-2%) or by using a mobile phase containing a small percentage of aqueous ammonia in methanol.
Column is overloaded.Use a larger column or load less crude material.
Poor separation of spots Incorrect mobile phase polarity.Optimize the solvent system using TLC. For normal phase silica gel, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Adjust the ratio to achieve good separation.
Compound is not eluting from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Strong adsorption to the stationary phase.Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
Presence of unknown impurities in NMR after chromatography Grease from joints.Ensure minimal use of grease on glass joints.
Contaminated solvents.Use high-purity solvents for chromatography.
Plasticizers from tubing.Be cautious if using plastic tubing in your setup.[12]

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous acidic layers.

  • Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any entrained neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is > 12.

  • Back-Extraction: Extract the liberated free amine from the basic aqueous layer with a fresh organic solvent (e.g., diethyl ether). Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers containing the purified amine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature approaches the boiling point of this compound (~158-159 °C at atmospheric pressure), change the receiving flask.

    • Collect the fraction that distills at a constant temperature.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distilling flask.

Protocol 3: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary. A common mobile phase for amines is a mixture of dichloromethane and methanol with a small amount of triethylamine (e.g., 98:2:0.1 DCM:MeOH:TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 113.20158-159Product
Cyclopentylacetonitrile109.16~185-187Potential unreacted starting material
Cyclopentyl methyl ketone112.17~157-158Potential unreacted starting material
Diethyl ether74.1234.6Common solvent
Tetrahydrofuran (THF)72.1166Common solvent

Note: The boiling points of starting materials are very close to the product, making simple distillation challenging and favoring fractional distillation or chromatography.

Visualizations

Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup distillation Fractional Distillation extraction->distillation Remove volatile/non-volatile impurities chromatography Column Chromatography extraction->chromatography Directly if distillation is not suitable distillation->chromatography High Purity Separation pure_product Pure this compound distillation->pure_product If sufficiently pure hplc Preparative HPLC chromatography->hplc For highest purity chromatography->pure_product hplc->pure_product

Caption: General purification workflow for this compound.

Acid_Base_Extraction_Logic cluster_0 Organic Phase cluster_1 Aqueous Phase crude_org Crude Mixture in Organic Solvent (Amine + Neutral/Acidic Impurities) mix1 Mix & Separate crude_org->mix1 Extract with aq_acid Aqueous Acid (e.g., 1M HCl) amine_salt Amine Salt in Aqueous Layer (Protonated Amine) mix2 Mix & Separate amine_salt->mix2 Basify (e.g., NaOH) then Extract with Organic Solvent free_amine Free Amine in Organic Layer final_product Purified this compound free_amine->final_product Dry & Concentrate mix1->amine_salt Aqueous Layer org_impurities Discard or Analyze Impurities mix1->org_impurities Organic Layer (Neutral/Acidic Impurities) mix2->free_amine aq_waste aq_waste mix2->aq_waste Aqueous Waste

Caption: Logical flow of an acid-base extraction for amine purification.

References

Technical Support Center: Optimizing Reaction Yield for 2-Cyclopentylethanamine Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the acylation of 2-cyclopentylethanamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Q1: I am observing low to no yield of my N-acylated this compound. What are the common causes?

Low or no product yield in the acylation of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing. The steric hindrance from the cyclopentyl group may slow down the reaction rate compared to less bulky primary amines.

  • Poor Quality of Reagents: The acylating agent (e.g., acyl chloride or anhydride) may have degraded due to exposure to moisture. It is crucial to use fresh or properly stored reagents.

  • Suboptimal Acylating Agent: The chosen acylating agent might not be reactive enough under the applied conditions. Acyl chlorides are generally more reactive than anhydrides.[1]

  • Inappropriate Base: The base used may not be strong enough to neutralize the acidic byproduct (e.g., HCl from acyl chlorides), leading to the protonation of the starting amine and quenching the reaction.[2] Alternatively, a very bulky base might hinder the reaction.

  • Solvent Issues: The solvent might not be suitable for the reaction. It should be anhydrous and capable of dissolving both the amine and the acylating agent.

  • Workup and Isolation Problems: The desired product might be lost during the workup procedure. For instance, if the product has some water solubility, it could be lost in aqueous washes. The product might also be volatile and lost during solvent evaporation under high vacuum.

Q2: My TLC analysis shows multiple spots, including unreacted starting material and potential side products. How can I minimize side reactions?

The formation of multiple products is a common issue. Here are some potential side reactions and how to mitigate them:

  • Diacylation: While less common for primary amines, forcing conditions (e.g., large excess of a highly reactive acylating agent, high temperatures) could potentially lead to the formation of a diacylated product. To avoid this, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent.

  • Reaction with Solvent: Some solvents can react with highly reactive acylating agents. Ensure your solvent is inert under the reaction conditions.

  • Degradation of Starting Material or Product: The starting amine or the acylated product might be unstable under the reaction conditions (e.g., high temperature, strongly acidic or basic conditions). It is advisable to run the reaction at the lowest effective temperature.

Q3: I am struggling with the purification of the final N-acylated product. What are the recommended procedures?

Purification can be challenging. Here are some strategies:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often employed. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acylating agent and acidic byproducts. Finally, a brine wash helps to remove residual water.

  • Column Chromatography: If the workup does not yield a pure product, column chromatography on silica gel is a common purification method. The appropriate solvent system for elution will depend on the polarity of your product and can be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

  • Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be an excellent purification method.

Frequently Asked Questions (FAQs)

Q1: Which acylating agent is best for this compound?

Both acyl chlorides and acid anhydrides are commonly used for the acylation of primary amines.[2]

  • Acyl chlorides are generally more reactive and can lead to higher yields in shorter reaction times, especially with sterically hindered amines. However, they are also more sensitive to moisture and produce corrosive HCl as a byproduct, necessitating the use of a base.[1]

  • Acid anhydrides are less reactive and may require longer reaction times or heating. They are less sensitive to moisture and produce a carboxylic acid byproduct, which is less corrosive than HCl.[1]

The choice depends on the specific acyl group you are introducing and the desired reaction conditions. For a straightforward and often high-yielding reaction, an acyl chloride is a good starting point.

Q2: What is the role of a base in this reaction, and which one should I use?

When using an acylating agent like an acyl chloride, a base is crucial to neutralize the HCl that is formed.[2] If not neutralized, the HCl will protonate the this compound, rendering it non-nucleophilic and stopping the reaction.

Commonly used bases include:

  • Pyridine: Often used as both a base and a solvent.

  • Triethylamine (TEA): A common and effective organic base.

  • Diisopropylethylamine (DIPEA): A bulkier, non-nucleophilic base that is useful when side reactions with the base are a concern.

  • Aqueous base (e.g., NaOH or NaHCO₃) in a biphasic system (Schotten-Baumann conditions): This can be a very effective method, particularly for simple acylations.[3]

For aliphatic amines like this compound, a combination of sodium acetate and triethylamine in an aqueous medium has been shown to be effective.[4]

Q3: What are the recommended solvents for this acylation?

Aprotic solvents are generally preferred to avoid reaction with the acylating agent. Common choices include:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Solvent-free conditions have also been reported to be effective for the acylation of some amines.[5]

It is critical to use anhydrous (dry) solvents to prevent the hydrolysis of the acylating agent.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting amine on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Experimental Protocols

The following protocols are representative examples for the acylation of primary amines and can be adapted for this compound.

Protocol 1: General Procedure for N-Acetylation using Acetyl Chloride

  • Reagents:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-acetyl-2-cyclopentylethanamine.

    • Purify the product by column chromatography or distillation if necessary.

Protocol 2: General Procedure for N-Benzoylation using Benzoyl Chloride (Solvent-Free)

This protocol is adapted from a green chemistry approach and may be suitable for this reaction.[3]

  • Reagents:

    • This compound (1.0 eq)

    • Benzoyl chloride (1.0 eq)

  • Procedure:

    • In a well-ventilated fume hood, add this compound to a beaker.

    • With stirring, slowly add an equimolar amount of benzoyl chloride. The reaction is often exothermic.

    • Stir the mixture for 5-10 minutes at room temperature. The mixture may solidify or become a paste.

    • Add water to the reaction mixture to quench any unreacted benzoyl chloride and to dissolve the amine hydrochloride byproduct.

    • Filter the solid product and wash thoroughly with water.

    • Dry the product to obtain crude N-benzoyl-2-cyclopentylethanamine.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

Data Presentation

The following tables provide representative yield data for the acylation of various primary amines, which can serve as a baseline for optimizing the acylation of this compound.

Table 1: Effect of Acylating Agent on the Yield of N-acylated Amines

AmineAcylating AgentConditionsYield (%)Reference
AnilineAcetic AnhydrideSolvent-free, 80-85 °C98[5]
AnilineAcetyl ChlorideSolvent-free, 80-85 °C96[5]
BenzylamineAcetic AnhydrideSolvent-free, 80-85 °C95[5]
CyclohexylamineBenzoyl ChlorideNeat, rt, 5 min92[3]

Table 2: Effect of Base on the N-Acetylation of Aliphatic Primary Amines with Acetyl Chloride in Aqueous Media [4]

AmineBase SystemYield (%)
n-ButylamineNaOAcLow
n-ButylamineTEA52
n-ButylamineNaOAc + TEA79
Iso-amylamineNaOAcLow
Iso-amylamineTEA50
Iso-amylamineNaOAc + TEA75

Table 3: Effect of Solvent on the N-Acetylation of Aniline with Acetic Anhydride

SolventTime (min)Yield (%)
None (Solvent-free)298
CH₂Cl₂12092
THF12090
Acetonitrile18085

Note: Data in this table is representative for a typical primary amine and may vary for this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and Base in Anhydrous Solvent B Cool to 0 °C A->B Inert Atmosphere C Add Acylating Agent Dropwise B->C D Stir at Room Temperature (1-4 hours) C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Aqueous Washes (Acid, Base, Brine) F->G H Dry and Concentrate G->H I Purify (Chromatography/Distillation) H->I

Figure 1. A generalized experimental workflow for the acylation of this compound.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_workup_solutions Workup & Isolation Solutions Start Low or No Yield Observed CheckReagents Check Purity and Activity of Reagents Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Evaluate Workup & Isolation Procedure Start->CheckWorkup UseFresh Use Fresh/Purified Acylating Agent & Amine CheckReagents->UseFresh CheckStoichiometry Verify Stoichiometry (1.1-1.2 eq Acylating Agent) CheckReagents->CheckStoichiometry IncreaseTimeTemp Increase Reaction Time or Temperature CheckConditions->IncreaseTimeTemp ChangeSolventBase Change Solvent or Base CheckConditions->ChangeSolventBase MoreReactiveAgent Use More Reactive Acylating Agent CheckConditions->MoreReactiveAgent ModifyWash Modify Aqueous Washes (e.g., pH, salt concentration) CheckWorkup->ModifyWash AltPurification Alternative Purification (e.g., Distillation, Recrystallization) CheckWorkup->AltPurification

References

Technical Support Center: Managing Exothermic Reactions with 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Cyclopentylethanamine, focusing on the management of exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound a reactive compound?

A1: Yes, this compound is a primary amine and can be highly reactive, particularly with electrophilic reagents. Its reactivity is centered around the nucleophilic primary amine group.

Q2: What types of reactions involving this compound are likely to be exothermic?

A2: Reactions that form new, stable bonds with the amine group are often exothermic, releasing significant heat.[1] Common examples include:

  • Acid-base neutralizations: Reactions with strong acids are typically highly exothermic.

  • Acylations: Reactions with acyl chlorides and acid anhydrides to form amides are also very exothermic.[2][3]

  • Reactions with epoxides: The ring-opening of epoxides by amines is an exothermic process.

Q3: What are the primary hazards associated with exothermic reactions of this compound?

A3: The main hazards are thermal runaways, where the reaction rate increases with temperature, leading to an uncontrolled and accelerating release of heat.[4] This can cause:

  • Rapid pressure buildup in a closed system, potentially leading to an explosion.[3]

  • Boiling of solvents, which can over-pressurize the vessel.

  • Decomposition of reactants, intermediates, or products, releasing toxic or flammable gases.[3]

Q4: How can I predict the potential for a thermal runaway?

A4: Reaction calorimetry is a key technique for assessing thermal risk.[5] It measures the heat of reaction, the rate of heat release, and the adiabatic temperature rise, which are crucial for safe process scale-up.[5] A thorough literature search on similar amine reactions can also provide valuable insights.

Q5: What immediate steps should I take if I suspect a thermal runaway?

A5: If you observe a rapid, unexpected temperature increase, your immediate priorities are personal safety and alerting others. If it is safe to do so, attempt to cool the reaction vessel with an ice bath and ensure adequate ventilation.[6] Prepare to execute an emergency quenching procedure. Do not seal a vessel that is rapidly generating gas.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Action(s)
Rapid, uncontrolled temperature spike during reagent addition. 1. Reagent added too quickly. 2. Inadequate cooling. 3. Reaction concentration is too high.1. Immediately stop the addition of the reagent. 2. Increase external cooling (e.g., add dry ice to an isopropanol bath). 3. If the reaction is still not under control, proceed to the emergency quenching protocol. 4. For future experiments, reduce the rate of addition and/or dilute the reaction mixture.
Reaction temperature continues to rise after addition is complete. 1. The reaction has a significant induction period. 2. Accumulated unreacted starting material is now reacting. 3. Insufficient cooling capacity for the scale of the reaction.1. Maintain or increase cooling. 2. Ensure vigorous stirring to promote heat dissipation.[3] 3. If the temperature approaches the boiling point of the solvent or a known decomposition temperature, quench the reaction. 4. For future runs, consider a slower addition rate to prevent accumulation.
Formation of unexpected side products or charring. 1. Localized hot spots due to poor mixing. 2. The reaction temperature is too high, leading to decomposition.1. Improve stirring efficiency; use an overhead stirrer for larger volumes. 2. Maintain a lower reaction temperature. 3. Ensure the reagent is added subsurface to promote rapid dispersion.
Difficulty quenching the reaction. 1. The quenching agent is not reactive enough. 2. The quenching agent is added too slowly to a rapidly accelerating reaction.1. Use a more reactive quenching agent (see quenching protocols). 2. For runaway reactions, a rapid quench may be necessary, but be prepared for a vigorous initial reaction upon quenching.
White precipitate forms during the reaction. 1. Formation of an amine hydrochloride salt from the reaction byproduct (e.g., HCl from an acyl chloride).1. This is often expected. The use of a non-nucleophilic base like triethylamine or pyridine can scavenge the acid byproduct and may prevent precipitation.[3]

Quantitative Data for Amine Acylation Reactions

The following table provides estimated data for the acylation of a primary amine. These values are illustrative and can vary significantly based on the specific reactants, solvent, and concentration.

Parameter Typical Value Significance & Considerations
Enthalpy of Reaction (ΔH) -100 to -150 kJ/mol[3]Highly exothermic. The total heat evolved will depend on the scale of the reaction.
Recommended Initial Temperature 0 - 5 °C[3]A low starting temperature is crucial to control the initial rate of heat generation.
Adiabatic Temperature Rise (ΔTad) Can exceed 100 °CThis is the theoretical temperature increase if no heat is removed. A high value indicates a high risk of thermal runaway.
Maximum Temperature for Synthetic Reaction (MTSR) Should be well below the boiling point of the solvent and decomposition temperatures.The MTSR is the maximum temperature that could be reached in the event of a cooling failure.

Experimental Protocols

Protocol 1: Controlled Acylation of this compound with an Acyl Chloride

This protocol provides a general method for the controlled reaction of this compound with an acyl chloride, a common and highly exothermic transformation.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Ensure the flask is securely clamped.

  • Reagent Preparation: In a separate dry flask, dissolve the acyl chloride (1.0 equivalent) in anhydrous DCM.

  • Controlled Addition: Slowly add the acyl chloride solution to the stirred amine solution dropwise via a dropping funnel over a period of 30-60 minutes. Monitor the internal temperature closely with a thermometer, ensuring it does not rise significantly.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Warming: If the reaction is incomplete, allow it to slowly warm to room temperature and continue stirring for an additional 2-16 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add the quenching solution (e.g., saturated aqueous NaHCO₃) to neutralize any remaining acyl chloride and acid. Be cautious as gas evolution (CO₂) may occur.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Emergency Quenching of an Amine Reaction

This protocol is intended for situations where a reaction is showing signs of thermal runaway.

Safety First: This procedure may be hazardous. Only perform if you have a clear escape route and have alerted colleagues. Always wear appropriate personal protective equipment (PPE), including a face shield and flame-retardant lab coat.

Materials:

  • A suitable quenching agent in a container ready for rapid addition. Good options include:

    • A high-boiling point, inert solvent to dilute the reaction.

    • A solution of a weak acid (e.g., acetic acid in a compatible solvent) to neutralize the amine.

  • A large ice bath or cryocooler.

Procedure:

  • Alert Personnel: Immediately inform others in the lab of the situation.

  • Maximize Cooling: If safe to do so, immerse the reaction vessel as deeply as possible in a large ice bath or other cooling medium.

  • Stop Reagent Addition: Ensure all reagent addition has ceased.

  • Ventilation: Ensure the reaction is taking place in a well-ventilated fume hood.

  • Prepare for Quench: Remove any flammable materials from the immediate vicinity.

  • Execute Quench: From a safe distance and behind a blast shield, rapidly but carefully add the quenching agent to the reaction. Be prepared for a vigorous initial reaction and potential splashing.

  • Monitor: Continue to monitor the temperature until it has stabilized at a safe level.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound and base in anhydrous solvent cool Cool amine solution to 0°C prep_amine->cool prep_acyl Dissolve acyl chloride in anhydrous solvent add Slow, dropwise addition of acyl chloride prep_acyl->add cool->add stir Stir at 0°C to room temperature add->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor quench Quench with aqueous solution monitor->quench Reaction Complete extract Extract and wash quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

Caption: Experimental workflow for a controlled exothermic acylation reaction.

Troubleshooting_Runaway_Reaction cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response start Uncontrolled Temperature Rise Detected alert Alert Personnel start->alert stop_addition Stop Reagent Addition start->stop_addition cool Apply Maximum Cooling start->cool is_controlled Is Temperature Under Control? alert->is_controlled stop_addition->is_controlled cool->is_controlled monitor Continue Monitoring Until Stable is_controlled->monitor Yes quench Execute Emergency Quenching Protocol is_controlled->quench No monitor->quench If temp rises again quench->is_controlled Re-assess evacuate Evacuate Area quench->evacuate If quench fails

Caption: Logical workflow for troubleshooting a thermal runaway reaction.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand This compound (Ligand) gpcr GPCR ligand->gpcr Binds g_protein G-Protein (GDP-bound, inactive) gpcr->g_protein Activates g_protein_active G-Protein (GTP-bound, active) g_protein->g_protein_active GDP -> GTP effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Hypothetical G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Technical Support Center: Purification of 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-Cyclopentylethanamine from their desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction where this compound is used as a reactant?

The most common impurity is unreacted this compound itself. Other potential impurities can include byproducts from the reaction, degradation products, and residual solvents. If the product is synthesized from this compound, unreacted starting materials and reagents from that synthesis would also be considered impurities.

Q2: What are the key physical and chemical properties of this compound that are relevant for its removal?

Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₅N[1]
Molecular Weight113.20 g/mol [1]
Boiling Point144.4 - 159 °C
SolubilitySoluble in organic solvents, moderately soluble in water.
pKa~10.72

Q3: What are the primary methods for removing unreacted this compound?

The main purification techniques include:

  • Acid-Base Extraction: This method leverages the basicity of the amine to separate it from neutral or acidic products.

  • Distillation: Effective if there is a significant difference in boiling points between this compound and the product.

  • Chromatography: Techniques like flash chromatography or preparative HPLC can provide high purity.

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification.

Q4: How can I confirm the complete removal of this compound?

Several analytical techniques can be employed to assess the purity of your product:

  • Gas Chromatography (GC): A highly sensitive method for detecting volatile impurities like this compound.

  • High-Performance Liquid Chromatography (HPLC): Useful for a wide range of products and can quantify the level of impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of this compound.

  • Infrared (IR) Spectroscopy: The N-H stretching vibrations of the primary amine can be observed.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: Product is contaminated with this compound after an aqueous work-up.
  • Possible Cause: Incomplete extraction of the amine into the aqueous acidic layer. The pH of the aqueous layer may not have been sufficiently acidic to fully protonate the amine.

  • Troubleshooting Steps:

    • Ensure the pH of the aqueous wash is sufficiently low (typically pH < 2) to protonate the amine, making it water-soluble.

    • Perform multiple extractions with the acidic solution to ensure complete removal.

    • After the acidic washes, wash the organic layer with brine to remove any residual water-soluble impurities.

Issue 2: this compound co-distills with the product.
  • Possible Cause: The boiling points of this compound and the product are too close for effective separation by simple distillation.

  • Troubleshooting Steps:

    • Fractional Distillation: Use a fractional distillation column to improve separation efficiency.

    • Vacuum Distillation: Reducing the pressure will lower the boiling points and may increase the boiling point difference, aiding separation.

    • Alternative Purification: If distillation is ineffective, consider other methods like chromatography or crystallization.

Issue 3: this compound is still present after column chromatography.
  • Possible Cause: Inappropriate choice of stationary or mobile phase, or overloading of the column.

  • Troubleshooting Steps:

    • Solvent System Optimization: Develop a solvent system that provides good separation between your product and this compound using Thin Layer Chromatography (TLC) first.

    • Stationary Phase Selection: Consider using a different stationary phase. For instance, if using normal phase silica gel, a reverse-phase C18 column might offer better separation.

    • Column Loading: Do not overload the column. A general rule is to load 1-10% of the silica gel weight with the crude product.

    • Amine Deactivation: Amines can streak on silica gel. Pre-treating the silica with a small amount of triethylamine in the eluent can improve peak shape and separation.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of this compound

This protocol is suitable for separating basic this compound from a neutral or acidic product that is soluble in an organic solvent immiscible with water.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution with 1 M hydrochloric acid (HCl). The volume of the acid wash should be approximately one-third of the organic phase volume.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the acid wash (steps 3-5) two more times to ensure complete removal of the amine.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Synthesis of this compound via Reduction of Cyclopentylacetonitrile

A common laboratory-scale synthesis of this compound involves the reduction of cyclopentylacetonitrile. Understanding this synthesis helps in identifying potential impurities.

Reaction:

Cyclopentylacetonitrile + LiAlH₄ → this compound

Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclopentylacetonitrile in the same anhydrous solvent to the LiAlH₄ suspension via the dropping funnel with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture back to 0 °C.

  • Work-up: Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄. This should result in the formation of a granular precipitate of aluminum salts.

  • Filter the precipitate and wash it thoroughly with the organic solvent.

  • Combine the filtrate and the washes. The resulting solution contains the desired this compound.

Potential Impurities from this Synthesis:

  • Unreacted Cyclopentylacetonitrile

  • Aluminum salts from the work-up

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_extraction Purification: Acid-Base Extraction cluster_analysis Analysis start Start: Crude Reaction Mixture (Product + Unreacted Amine) dissolve Dissolve in Organic Solvent start->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel acid_wash Wash with 1M HCl (3x) sep_funnel->acid_wash bicarb_wash Wash with NaHCO3 acid_wash->bicarb_wash Organic Layer aqueous_layer Aqueous Layer (Protonated Amine) acid_wash->aqueous_layer brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end_product Purified Product filter_concentrate->end_product analysis Purity Analysis (GC, HPLC, NMR) end_product->analysis

Caption: Workflow for the removal of this compound using acid-base extraction.

logical_relationship cluster_properties Key Property cluster_technique Purification Technique cluster_principle Principle of Separation Impurity Unreacted this compound in Product Mixture Basicity Amine is Basic (pKa ~10.7) Impurity->Basicity AcidExtraction Acid-Base Extraction Basicity->AcidExtraction Protonation Protonation with Acid to form a Water-Soluble Salt (R-NH3+ Cl-) AcidExtraction->Protonation Separation Separation of Water-Insoluble Product from Water-Soluble Amine Salt Protonation->Separation

Caption: Logical relationship for separating this compound based on its basicity.

References

Technical Support Center: 2-Cyclopentylethanamine Reactions with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopentylethanamine and carbonyl compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between this compound and a carbonyl compound (aldehyde or ketone)?

The primary reaction is a nucleophilic addition of the primary amine, this compound, to the carbonyl carbon, which after dehydration, forms an imine (also known as a Schiff base). This imine can be the final target or an intermediate that is subsequently reduced to a secondary amine in a process called reductive amination.

Q2: What are the most common side reactions observed in this process?

The most common side reactions include:

  • Over-alkylation: The secondary amine product can react with another molecule of the carbonyl compound and the reducing agent to form a tertiary amine.

  • Reduction of the carbonyl compound: The reducing agent used for reductive amination can also directly reduce the starting aldehyde or ketone to an alcohol.

  • Aldol condensation: If the carbonyl compound has α-hydrogens, it can undergo self-condensation under basic or acidic conditions to form α,β-unsaturated carbonyl compounds.

  • Incomplete reaction: Residual starting materials (amine and carbonyl) or the imine intermediate may be present in the final product mixture.

Q3: How can I minimize over-alkylation?

To minimize the formation of tertiary amine byproducts, you can:

  • Use an excess of the primary amine: Employing a 5-10 fold excess of this compound can statistically favor the reaction with the starting carbonyl compound over the secondary amine product.

  • Control stoichiometry: Use a 1:1 molar ratio of the amine and carbonyl compound, and add the reducing agent only after the imine formation is complete (two-step procedure).

  • Perform the reaction under dilute conditions: Lowering the concentration of the reactants can disfavor the bimolecular over-alkylation reaction.

Q4: How do I prevent the reduction of my starting carbonyl compound?

The choice of reducing agent and reaction conditions is crucial:

  • Use a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that selectively reduce the protonated imine (iminium ion) over the carbonyl compound, especially under mildly acidic conditions (pH 4-6).

  • Two-step procedure: First, allow the imine to form completely, and then add a less selective but more economical reducing agent like sodium borohydride (NaBH₄). This minimizes the time the carbonyl compound is exposed to the reducing agent.

Q5: At what pH should I conduct the reaction for optimal imine formation?

The optimal pH for imine formation is typically mildly acidic, around pH 4-6.

  • At low pH (<4): The amine will be protonated, rendering it non-nucleophilic and slowing down or stopping the reaction.

  • At high pH (>7): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is a crucial step in imine formation.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Secondary Amine
Potential Cause Troubleshooting Step Rationale
Incomplete imine formation Optimize pH to 4-6. Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves, or employ a Dean-Stark trap to remove water.Imine formation is a reversible reaction. Removing water drives the equilibrium towards the product. The reaction is also pH-sensitive.
Reduction of starting carbonyl Use a selective reducing agent like NaBH₃CN or NaBH(OAc)₃. Alternatively, perform a two-step reaction where NaBH₄ is added after imine formation is complete.Milder reducing agents preferentially reduce the iminium ion over the less reactive carbonyl group.
Aldol condensation of the carbonyl starting material Maintain a neutral to slightly acidic pH. Keep the reaction temperature low. Add the carbonyl compound slowly to the reaction mixture.These conditions disfavor the enolate formation required for aldol condensation.
Ineffective reducing agent Check the age and storage conditions of the reducing agent. Use a freshly opened bottle or test its activity on a simple ketone.Hydride reducing agents can degrade over time, especially if exposed to moisture.
Problem 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting Step
Starting amine and carbonyl Incomplete reaction.Increase reaction time. Ensure optimal pH and efficient water removal. Check the activity of the reducing agent.
Imine intermediate Incomplete reduction.Add more reducing agent. Ensure the pH is appropriate for the chosen reducing agent (e.g., mildly acidic for NaBH₃CN).
Tertiary amine (over-alkylation product) The secondary amine product is reacting further.Use an excess of this compound. Perform the reaction under more dilute conditions.
Alcohol from carbonyl reduction The reducing agent is not selective enough or the reaction conditions favor carbonyl reduction.Switch to a more selective reducing agent like NaBH(OAc)₃. Perform the reaction in two steps.
α,β-unsaturated carbonyl Aldol condensation side reaction.Control the pH and temperature as described in the low yield troubleshooting section.

Quantitative Data Summary

The following tables provide representative data for a typical reductive amination reaction between this compound and a generic aldehyde (R-CHO) or ketone (R₂C=O). The values are illustrative and can vary significantly based on specific substrates and reaction conditions.

Table 1: Effect of Reducing Agent on Product Distribution

Reducing AgentDesired Secondary Amine Yield (%)Carbonyl Reduction Byproduct (%)Over-alkylation Byproduct (%)
NaBH₄ (one-pot)50-7020-405-10
NaBH₄ (two-step)75-905-15<5
NaBH₃CN85-95<5<5
NaBH(OAc)₃90-98<2<2

Table 2: Influence of pH on Imine Formation (before reduction)

pHImine Yield (%)
2-3<10
4-580-95
6-760-80
>8<20

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is adapted for the selective synthesis of a secondary amine from this compound and a carbonyl compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a stirred solution of this compound in the anhydrous solvent, add the aldehyde or ketone.

  • If the carbonyl compound is a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a more economical option and can be effective in minimizing the reduction of the starting carbonyl compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Solvent for imine formation (e.g., Toluene, Methanol)

  • Dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves)

  • Sodium borohydride (1.2 eq)

  • Methanol or Ethanol for reduction

Procedure: Step 1: Imine Formation

  • Dissolve this compound and the carbonyl compound in a suitable solvent.

  • Add a dehydrating agent to drive the equilibrium towards imine formation.

  • Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC, NMR, or IR spectroscopy).

  • (Optional) The solvent can be removed under reduced pressure to isolate the crude imine.

Step 2: Reduction 5. Dissolve the crude imine in methanol or ethanol and cool the solution in an ice bath. 6. Slowly add sodium borohydride in portions. 7. Allow the reaction to warm to room temperature and stir until the reduction is complete. 8. Quench the reaction by the slow addition of water. 9. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

Improving the stability of 2-Cyclopentylethanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Cyclopentylethanamine in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a primary amine, in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the stability of amines.[1] Acidic or basic conditions can catalyze degradation.[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[4][5]

  • Oxygen: As a primary amine, this compound is susceptible to oxidative degradation in the presence of oxygen.[4]

  • Solvent: The choice of solvent can influence the stability of the compound.[6][7]

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, primary amines are generally susceptible to oxidative degradation.[4] This can lead to the formation of various degradation products. Forced degradation studies are instrumental in identifying the specific degradation pathways for a molecule.[2][4][5][8]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, it is recommended to store solutions of this compound under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C.[9]

  • Light: Protect from light by using amber vials or storing in the dark.[4]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[9]

  • pH: Maintain a neutral pH unless experimental conditions require otherwise.

Troubleshooting Guide

Q1: I observed a color change in my this compound solution over time. What could be the cause?

A1: A color change in your solution is often an indication of chemical degradation. This could be due to:

  • Oxidation: Exposure to air can lead to oxidative degradation, which often results in colored byproducts.

  • Photodegradation: If the solution was exposed to light, photolytic reactions may have occurred.

  • Contamination: The presence of impurities or contaminants could also lead to a color change.

Recommended Actions:

  • Prepare a fresh solution and store it under the recommended conditions (protected from light, at a low temperature, and potentially under an inert atmosphere).

  • Analyze the discolored solution using an appropriate analytical method, such as HPLC-UV or GC-MS, to identify any degradation products.[10][11]

Q2: My analytical results show a decrease in the concentration of this compound over a short period. How can I improve its stability for my experiment?

A2: A rapid decrease in concentration suggests that the current experimental conditions are not suitable for maintaining the stability of this compound.

Recommended Actions:

  • Adjust pH: If your experimental conditions allow, try adjusting the pH of the solution to a more neutral range.

  • Lower Temperature: Perform the experiment at a lower temperature if possible.

  • Use an Antioxidant: For solutions prone to oxidation, the addition of a small amount of an antioxidant may be beneficial. However, ensure the antioxidant does not interfere with your experiment.

  • Solvent Selection: Evaluate the compatibility of your solvent with this compound. In some cases, changing the solvent can improve stability.[7]

Q3: I see some precipitate forming in my this compound solution. What should I do?

A3: Precipitation could be due to several factors:

  • Solubility Issues: The concentration of this compound may have exceeded its solubility in the chosen solvent at the storage temperature.

  • Degradation Product: The precipitate could be a degradation product that is less soluble than the parent compound.

  • Salt Formation: If the solution contains other ions, a salt of this compound may have formed and precipitated.

Recommended Actions:

  • Visually inspect the precipitate.

  • Try gently warming the solution to see if the precipitate redissolves, which would suggest a solubility issue.

  • If the precipitate does not redissolve, it is likely a degradation product or a salt. Isolate the precipitate and analyze it separately to identify its composition.

Data on Stability of this compound (Illustrative)

The following tables present an illustrative summary of the type of quantitative data that should be generated from forced degradation studies to understand the stability of this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)
Acid Hydrolysis0.1 M HCl24 hours80°C15%
Base Hydrolysis0.1 M NaOH24 hours80°C10%
Oxidative3% H₂O₂12 hoursRoom Temp25%
ThermalSolid State48 hours100°C5%
Photolytic1.2 million lux hoursN/ARoom Temp8%

Table 2: Purity Analysis by HPLC-UV After Stress Conditions (Illustrative)

Stress ConditionPeak Area of this compound% PurityNumber of Degradation Products
Control1,200,00099.8%0
Acid Hydrolysis1,020,00085.0%2
Base Hydrolysis1,080,00090.0%1
Oxidative900,00075.0%3
Thermal1,140,00095.0%1
Photolytic1,104,00092.0%2

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the weighed compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.[4]

  • This stock solution will be used for the subsequent stress studies.

Protocol 2: Forced Degradation Studies

  • Acid Hydrolysis:

    • Take 1 mL of the stock solution and mix it with 1 mL of 0.1 M HCl.[4]

    • Heat the mixture in a water bath at 80°C for 24 hours.[4]

    • After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M NaOH.[4]

    • Dilute the final solution to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Take 1 mL of the stock solution and mix it with 1 mL of 0.1 M NaOH.[4]

    • Heat the mixture in a water bath at 80°C for 24 hours.[4]

    • After cooling, neutralize the solution with 0.1 M HCl.[4]

    • Dilute the final solution for analysis.

  • Oxidative Degradation:

    • Take 1 mL of the stock solution and mix it with 1 mL of 3% H₂O₂.[4]

    • Keep the solution at room temperature for 12 hours, protected from light.[4]

    • Dilute the final solution for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a controlled temperature oven at 100°C for 48 hours.

    • After the specified time, dissolve the solid in the chosen solvent to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[4]

    • A control sample should be kept in the dark under the same conditions.[4]

    • After exposure, dissolve the solid in a suitable solvent for analysis.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of This compound stress Subject Aliquots to Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress control Prepare Control Sample (No Stress) prep->control analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV, GC-MS) stress->analysis control->analysis data Quantify Degradation and Identify Degradation Products analysis->data report Summarize Data and Determine Stability Profile data->report G cluster_pathway Hypothetical Oxidative Degradation Pathway amine This compound (Primary Amine) intermediate1 Intermediate 1 (e.g., Imine) amine->intermediate1 Oxidation [O] intermediate2 Intermediate 2 (e.g., Oxime) intermediate1->intermediate2 Further Oxidation product1 Degradation Product A intermediate2->product1 product2 Degradation Product B intermediate2->product2 G cluster_troubleshooting Troubleshooting Logic for Solution Instability issue Issue Observed Color Change Concentration Decrease Precipitation cause1 Potential Cause Oxidation issue:f1->cause1 issue:f2->cause1 cause2 Potential Cause Photodegradation issue:f1->cause2 issue:f2->cause2 cause3 Potential Cause pH Effect issue:f2->cause3 issue:f3->cause3 cause4 Potential Cause Temperature Effect issue:f2->cause4 cause5 Potential Cause Solubility Issue issue:f3->cause5 action1 Action Store under Inert Gas cause1->action1 action2 Action Protect from Light cause2->action2 action3 Action Adjust and Buffer pH cause3->action3 action4 Action Lower Storage/Experimental Temp cause4->action4 action5 Action Check Concentration vs. Solubility cause5->action5

References

Technical Support Center: Synthesis of 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 2-Cyclopentylethanamine. Tailored for researchers, scientists, and drug development professionals, this guide addresses common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and reliable synthetic pathways for the preparation of this compound are:

  • Reduction of Cyclopentylacetonitrile: This method involves the synthesis of cyclopentylacetonitrile, typically from cyclopentyl bromide, followed by the reduction of the nitrile group to a primary amine. This reduction can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[1]

  • Reductive Amination of Cyclopentylacetaldehyde: This one-pot reaction involves the condensation of cyclopentylacetaldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the target amine.[2] Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

Q2: Which synthetic route is preferable?

A2: The choice of synthetic route depends on several factors including available starting materials, scale of the reaction, and safety considerations.

  • The reduction of cyclopentylacetonitrile is a robust method that often provides good yields. However, the use of LiAlH₄ requires stringent anhydrous conditions and careful handling due to its high reactivity and pyrophoric nature.[3] Catalytic hydrogenation is a greener alternative but can sometimes lead to the formation of secondary and tertiary amine byproducts.[4]

  • Reductive amination is an efficient one-pot procedure that can be more atom-economical.[5] However, the stability of the intermediate imine and the potential for side reactions of the starting aldehyde, such as aldol condensation, need to be carefully managed.[6]

Troubleshooting Guides

Route 1: Reduction of Cyclopentylacetonitrile

This section provides troubleshooting for the synthesis of this compound via the reduction of cyclopentylacetonitrile.

Problem 1: Low or no yield of this compound using LiAlH₄ reduction.

Potential Cause Troubleshooting & Optimization
Degraded LiAlH₄ LiAlH₄ is highly reactive with moisture. Use freshly opened, high-purity LiAlH₄. Ensure it is a fine, white to grey powder.
Presence of Moisture Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., dry THF or diethyl ether).[3]
Incomplete Reaction The reaction may be slow. Ensure the reaction has been stirred for a sufficient amount of time, potentially with gentle heating (refluxing in THF). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Improper Work-up The work-up procedure for LiAlH₄ reactions is critical to liberate the amine from the aluminum salts. A common and effective method is the Fieser work-up: sequential addition of water, then 15% aqueous NaOH, followed by more water. This should produce a granular precipitate that is easily filtered.[7]
Loss of Product during Extraction The product, being an amine, can be protonated and become water-soluble. Ensure the aqueous layer is made sufficiently basic (pH > 12) before extraction with an organic solvent.

Problem 2: Formation of byproducts during catalytic hydrogenation of cyclopentylacetonitrile.

Potential Cause Troubleshooting & Optimization
Formation of Secondary and Tertiary Amines This is a common side reaction where the initially formed primary amine reacts with the intermediate imine.[8] To suppress this, the reaction can be carried out in the presence of ammonia or by using a catalyst system known to favor primary amine formation (e.g., certain cobalt or rhodium catalysts).[9]
Catalyst Poisoning The catalyst (e.g., Raney Nickel, Palladium on Carbon) can be poisoned by impurities in the starting material or solvent. Ensure high purity of cyclopentylacetonitrile and use hydrogenation-grade solvents.
Incomplete Hydrogenation The reaction may not go to completion due to insufficient hydrogen pressure, inadequate agitation, or deactivated catalyst. Increase the hydrogen pressure, improve stirring, or use a fresh batch of catalyst.
Route 2: Reductive Amination of Cyclopentylacetaldehyde

This section provides troubleshooting for the synthesis of this compound via the reductive amination of cyclopentylacetaldehyde.

Problem 1: Low yield of this compound.

Potential Cause Troubleshooting & Optimization
Inefficient Imine Formation The equilibrium between the aldehyde/ammonia and the imine may not favor the imine. This can be shifted by removing water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[10] The reaction is also pH-sensitive; maintaining a slightly acidic pH (around 5-6) is often optimal for imine formation.[11]
Reduction of the Starting Aldehyde If a strong reducing agent is used, it may reduce the cyclopentylacetaldehyde before it can form the imine. Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[11]
Aldol Condensation of the Aldehyde Aldehydes can undergo self-condensation, especially under basic or acidic conditions. This side reaction can be minimized by controlling the pH and temperature, and by adding the reducing agent shortly after mixing the aldehyde and amine source.
Hydrolysis of the Imine Intermediate The imine intermediate can be susceptible to hydrolysis back to the aldehyde. Ensure anhydrous conditions are maintained throughout the reaction.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical SolventTemperature (°C)Typical Yield (%)Key Considerations
LiAlH₄THF, Diethyl Ether25 - 6680-95Requires strict anhydrous conditions; highly reactive.[1]
Catalytic Hydrogenation (Raney Ni)Ethanol, Methanol25 - 10070-90Requires high pressure of H₂; potential for secondary amine formation.[4]
Catalytic Hydrogenation (Pd/C)Ethanol, Acetic Acid25 - 8075-90Can be sensitive to catalyst poisons; may require acidic additives to prevent side reactions.[12]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpHTypical Yield (%)Key Considerations
NaBH₃CNMethanol, Ethanol5-670-90Toxic cyanide byproducts; selective for imines over aldehydes.[11]
NaBH(OAc)₃Dichloromethane, THFN/A75-95Milder and less toxic than NaBH₃CN; moisture sensitive.[11]
Catalytic Hydrogenation (Pd/C)Ethanol, MethanolN/A60-85"Green" option; can also reduce the starting aldehyde if not controlled properly.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Cyclopentylacetonitrile

Step 1: Synthesis of Cyclopentylacetonitrile

  • To a solution of sodium cyanide in DMSO, add cyclopentyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

  • Monitor the reaction by GC until the consumption of cyclopentyl bromide is complete.

  • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure cyclopentylacetonitrile.

Step 2: Reduction of Cyclopentylacetonitrile

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.[7]

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclopentylacetonitrile (1 equivalent) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or GC for the disappearance of the nitrile.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Reductive Amination of Cyclopentylacetaldehyde
  • In a round-bottom flask, dissolve cyclopentylacetaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol (7N, 5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in methanol.

  • Add the sodium borohydride solution dropwise to the reaction mixture, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted aldehyde.

  • Basify the aqueous layer to pH > 12 with 6M NaOH.

  • Extract the product with diethyl ether (3 x volume).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by vacuum distillation.

Visualizations

Synthesis_Pathway A Cyclopentyl Bromide B Cyclopentylacetonitrile A->B  NaCN, DMSO   C This compound B:e->C:w  1. LiAlH₄, THF  2. H₂O work-up   D Cyclopentylacetaldehyde D:e->C:w  1. NH₃, MeOH  2. NaBH₄  

Caption: Primary synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield in LiAlH₄ Reduction CheckReagent Is LiAlH₄ fresh and anhydrous? Start->CheckReagent CheckConditions Are glassware and solvents completely dry? CheckReagent->CheckConditions  Yes   UseNewReagent Use fresh LiAlH₄ CheckReagent->UseNewReagent  No   CheckWorkup Was the work-up procedure correct? CheckConditions->CheckWorkup  Yes   DryApparatus Thoroughly dry all equipment and use anhydrous solvents CheckConditions->DryApparatus  No   CheckExtraction Is the aqueous layer basic (pH > 12) during extraction? CheckWorkup->CheckExtraction  Yes   PerformFieserWorkup Perform Fieser work-up (H₂O, NaOH, H₂O) CheckWorkup->PerformFieserWorkup  No   AdjustpH Basify aqueous layer before extraction CheckExtraction->AdjustpH  No   Success Improved Yield CheckExtraction->Success  Yes   UseNewReagent->CheckConditions DryApparatus->CheckWorkup PerformFieserWorkup->CheckExtraction AdjustpH->Success

Caption: Troubleshooting workflow for low yield in LiAlH₄ reduction.

References

Impact of base selection on 2-Cyclopentylethanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopentylethanamine. The following information addresses common issues related to base selection and its impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where base selection is critical?

A1: Base selection is crucial in several key reactions involving this compound, including:

  • N-Acylation: The formation of an amide bond by reacting the amine with an acylating agent (e.g., acyl chloride, anhydride). The base neutralizes the acidic byproduct (e.g., HCl).

  • N-Alkylation: The introduction of an alkyl group onto the nitrogen atom using an alkyl halide. The base is required to deprotonate the amine or scavenge the acid formed.

  • Reductive Amination: The reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced to a more substituted amine. While not always requiring a base for the initial imine formation, pH can influence the reaction rate and equilibrium.

Q2: What is the difference between using an organic base like triethylamine (TEA) or DIPEA versus an inorganic base like potassium carbonate (K₂CO₃)?

A2: The choice between an organic and an inorganic base depends on several factors including solvent, reaction temperature, and the nature of the reactants.

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) : These are soluble in a wide range of organic solvents, making them suitable for homogeneous reactions. DIPEA is a non-nucleophilic base due to the steric hindrance around the nitrogen atom, which can be advantageous in preventing side reactions where the base might otherwise react with the electrophile.[1][2] TEA is less sterically hindered and more nucleophilic, which can sometimes lead to undesired byproducts.[2]

  • Inorganic Bases (e.g., Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)) : These are typically solids and are often used in polar solvents where they have some solubility, or in biphasic systems. They are generally less expensive and can be easier to remove during workup (by filtration). They are considered non-nucleophilic.

Q3: I am observing significant over-alkylation (di-alkylation) in my N-alkylation reaction. How can I favor mono-alkylation?

A3: Over-alkylation is a common issue because the mono-alkylated product can be more nucleophilic than the starting primary amine.[3] To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a large excess of this compound relative to the alkylating agent.

  • Choice of Base: Weaker bases can sometimes help to control the reaction.

  • Alternative Methods: Reductive amination is a reliable method to avoid over-alkylation.[3]

Q4: My N-acylation reaction is sluggish or giving a low yield. What are the potential causes?

A4: Low yields in N-acylation can stem from several factors:

  • Insufficient Basicity: The chosen base may not be strong enough to effectively neutralize the acid generated, leading to the protonation of the starting amine and stopping the reaction.

  • Steric Hindrance: If the acylating agent is particularly bulky, the reaction may require more forcing conditions (e.g., higher temperature, stronger base).

  • Reagent Quality: Ensure that the acylating agent and solvent are anhydrous, as water can hydrolyze the acylating agent.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in N-Acylation
Potential CauseRecommended Solution
Ineffective Base The base is not strong enough to neutralize the generated HCl, which then protonates the starting amine.
Moisture in Reaction The acylating agent (e.g., acyl chloride) is hydrolyzed by water.
Steric Hindrance The nucleophilicity of the amine is reduced due to steric bulk.
Poor Solubility The inorganic base is not soluble in the reaction solvent.
Issue 2: Formation of Side Products in N-Alkylation
Potential CauseRecommended Solution
Over-alkylation The mono-alkylated product reacts further to give a di-alkylated product.
Elimination Reaction The alkyl halide undergoes elimination instead of substitution, especially with secondary or tertiary halides.
Base as a Nucleophile Triethylamine (TEA) can sometimes act as a nucleophile, leading to the formation of a quaternary ammonium salt.

Data Presentation

The following table provides representative data on the impact of base selection on the N-benzoylation of this compound. This data is illustrative and compiled from general principles of organic synthesis, as a direct comparative study for this specific substrate was not found in the cited literature.

BaseSolventTemperature (°C)Time (h)Representative Yield (%)Notes
Triethylamine (TEA)Dichloromethane (DCM)0 to RT2~90-95Homogeneous reaction, easy workup. Potential for nucleophilic catalysis/side reactions.
DIPEADichloromethane (DCM)0 to RT2-4~90-95Non-nucleophilic base, good for sensitive substrates. May be slightly slower than TEA.[1]
Potassium Carbonate (K₂CO₃)Acetonitrile (MeCN)RT to 506-12~75-85Heterogeneous reaction, requires good stirring. Slower reaction times are common.
Sodium Bicarbonate (NaHCO₃)Tetrahydrofuran (THF)/WaterRT12-24~60-70Biphasic reaction, generally slower and requires vigorous stirring. Suitable for acid-sensitive compounds.

Experimental Protocols

Methodology 1: N-Benzoylation of this compound using Triethylamine

This protocol describes a standard procedure for the N-acylation of this compound using benzoyl chloride and triethylamine as the base.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Methodology 2: Reductive Amination of Cyclopentanecarboxaldehyde with this compound

This protocol outlines the reductive amination process to form a secondary amine.

Materials:

  • This compound

  • Cyclopentanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of cyclopentanecarboxaldehyde (1.0 eq.) in anhydrous 1,2-dichloroethane, add this compound (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the product.

Mandatory Visualizations

experimental_workflow_acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound ReactionMix Combine & Stir (0°C to RT) Amine->ReactionMix Base Select Base (e.g., TEA, DIPEA) Base->ReactionMix AcylatingAgent Acylating Agent (e.g., Benzoyl Chloride) AcylatingAgent->ReactionMix Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionMix Quench Quench with Water ReactionMix->Quench Monitor by TLC Wash Aqueous Washes (HCl, NaHCO3, Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product N-Acylated Product Purify->Product

Caption: Workflow for the N-acylation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Reaction Yield? BaseIssue Ineffective Base Start->BaseIssue Yes Moisture Moisture Present Start->Moisture Yes Sterics Steric Hindrance Start->Sterics Yes Solubility Poor Solubility Start->Solubility Yes ChangeBase Use Stronger/ Soluble Base BaseIssue->ChangeBase DryReagents Use Anhydrous Reagents/Solvents Moisture->DryReagents IncreaseTemp Increase Temperature/ Add Catalyst Sterics->IncreaseTemp ChangeSolvent Change Solvent Solubility->ChangeSolvent

Caption: Troubleshooting logic for low yield in this compound reactions.

References

Column chromatography conditions for purifying 2-Cyclopentylethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 2-Cyclopentylethanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative streaking or tailing on a standard silica gel TLC plate or column?

A1: Severe streaking or tailing of amine-containing compounds on silica gel is a common issue. This is primarily due to a strong acid-base interaction between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction can lead to poor separation, broad peaks, and potential loss of the compound on the column.

Q2: How can I prevent my amine compound from sticking to the silica gel column?

A2: To mitigate the interaction between your basic amine and the acidic silica gel, you have a few options:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. Triethylamine (TEA) is a common choice, typically used at a concentration of 0.1-5% (v/v).[1] Another option is to use a small percentage of ammonium hydroxide in the polar component of your mobile phase (e.g., 1-2% in methanol).[3] This neutralizes the acidic sites on the silica, allowing for better elution and more symmetrical peaks.[2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.[1]

    • Amine-functionalized silica: This stationary phase has an amine-based surface, which is less acidic and more suitable for the separation of basic compounds.[1][4]

    • Alumina (basic or neutral): Alumina is another excellent alternative to silica for the purification of basic amines.[1]

    • Reversed-Phase (C18) Silica: This technique can be very effective, often requiring a basic modifier in the mobile phase to ensure good peak shape.[1]

Q3: My this compound derivative is not UV-active. How can I visualize it on a TLC plate?

A3: Many simple amine compounds do not have a chromophore that allows for visualization under a standard 254 nm UV lamp. In such cases, you must use a chemical stain. Effective stains for amines include:

  • Ninhydrin: This is a highly specific stain for primary and secondary amines, which typically develops as a purple or pink spot upon heating.

  • Potassium Permanganate (KMnO₄): This stain reacts with compounds that can be oxidized, including amines, appearing as yellow-brown spots on a purple background.

Q4: What is a good starting point for a solvent system for my this compound derivative?

A4: A common and effective starting point for many amine purifications is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. For more polar amines, a system of dichloromethane (DCM) and methanol is often used.[4] It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) before performing column chromatography. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

Troubleshooting Guides

Problem: The compound is streaking or tailing on the TLC/column.

This is the most common issue when purifying amines on silica gel.

  • Solution 1: Add a Mobile Phase Modifier.

    • Incorporate 0.5-2% triethylamine (TEA) into your eluent system.[2]

    • Alternatively, use 1-10% ammonia in methanol as the polar component of your mobile phase.[2]

    • Always test the modified solvent system on a TLC plate first to observe the improvement in spot shape.

  • Solution 2: Change the Stationary Phase.

    • If streaking persists, switch to a more inert stationary phase like basic alumina or amine-functionalized silica.[1]

  • Solution 3: Check Sample Load.

    • Overloading the column can cause streaking. Ensure you are not exceeding the loading capacity of your column.[1]

Problem: The compound does not elute from the column.
  • Solution 1: Increase Eluent Polarity.

    • Gradually increase the polarity of your mobile phase. A common "flush" solvent for highly polar compounds is 10-20% methanol in DCM, often with the addition of 1% TEA.[2]

  • Solution 2: Ensure Column Equilibration with Modifier.

    • If you are using a mobile phase modifier like ammonia, it is important to equilibrate the column with a solvent mixture containing the modifier before loading your sample. This ensures the entire silica bed is "neutralized."[3]

Problem: The compound decomposes on the column.
  • Solution 1: Deactivate the Silica Gel.

    • Before packing, you can treat the silica gel with a solution of your mobile phase containing triethylamine.

  • Solution 2: Switch to a Less Acidic Stationary Phase.

    • Use neutral alumina or amine-functionalized silica to avoid degradation of acid-sensitive compounds.

Data Presentation

The following tables provide example TLC and column chromatography conditions for amine compounds, which can be adapted for this compound derivatives.

Table 1: Example TLC Conditions for Amine Compounds

Compound TypeStationary PhaseMobile PhaseModifierApprox. RfVisualization
N-benzyl amine derivativeSilica Gel5% Ethyl Acetate in HexaneNone0.31KMnO₄ stain
Primary alkyl amineSilica Gel10% Methanol in DCM1% NH₄OH0.25Ninhydrin stain
Tertiary amineAmine-functionalized Silica20% Ethyl Acetate in HexaneNone0.4UV (if applicable) or KMnO₄
Dansylated amine derivativeSilica GelChloroform:Triethylamine (6:4)Triethylamine0.77UV

Table 2: Example Column Chromatography Conditions for Amine Purification

Compound TypeStationary PhaseEluent System (Gradient)Modifier
N-benzyl-N-(1-phenylethyl)cyclohexanamineSilica GelHexane/Ethyl Acetate (99:1 to 95:5)None mentioned
N-benzyl amine derivativeNeutral Alumina5% Ethyl Acetate in HexaneNone
General Primary AmineSilica Gel0-20% Methanol in Ethyl AcetateNot specified
General Primary AmineSilica Gel0-10% Methanol in Dichloromethane1% Triethylamine

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare Eluent Systems: Prepare a few different solvent systems of varying polarities (e.g., 10%, 20%, 50% ethyl acetate in hexanes). For each of these, prepare a second solution containing 1% triethylamine (TEA).[2]

  • Spot the TLC Plate: Dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., DCM or methanol). Using a capillary tube, spot the sample onto the baseline of separate silica gel TLC plates.

  • Develop the Plates: Place each plate in a developing chamber containing one of your prepared eluents (with and without TEA). Allow the solvent front to travel to about 1 cm from the top of the plate.

  • Visualize the Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using an appropriate stain (e.g., ninhydrin or KMnO₄) and gentle heating.

  • Select the Optimal System: Choose the solvent system that gives your target compound a well-defined spot with an Rf value between 0.2 and 0.4.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Preparation:

    • Select an appropriately sized glass column and securely clamp it in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.

    • Allow the solvent to drain until it is level with the top of the silica.

  • Column Equilibration:

    • Pass 2-3 column volumes of your starting eluent (containing 1% TEA, if using) through the column.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the starting eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended for better resolution): Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.[2]

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent as the column runs.

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow TLC TLC Analysis for Solvent System Optimization Column_Prep Column Preparation (Slurry Packing) TLC->Column_Prep Equilibration Column Equilibration with Modified Eluent Column_Prep->Equilibration Sample_Loading Sample Loading (Dry or Wet) Equilibration->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_Fractions TLC_Fractions->Elution Adjust Gradient Pooling Pooling of Pure Fractions & Solvent Evaporation TLC_Fractions->Pooling Characterization Characterization of Pure Product Pooling->Characterization

Caption: Experimental workflow for column chromatography purification.

troubleshooting_streaking Start Problem: Amine is streaking Check_Load Is the column overloaded? Start->Check_Load Add_Modifier Add 1% TEA or NH3 to the mobile phase Check_Load->Add_Modifier No Reduce_Load Reduce sample load Check_Load->Reduce_Load Yes Check_TLC Does streaking improve on TLC? Add_Modifier->Check_TLC Run_Column Proceed with modified mobile phase column Check_TLC->Run_Column Yes Change_Stationary Switch to Amine-functionalized Silica or Alumina Check_TLC->Change_Stationary No

Caption: Troubleshooting decision tree for amine streaking.

References

Handling and storage best practices for 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and storage of 2-Cyclopentylethanamine, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is a hazardous chemical with multiple risks. It is a highly flammable liquid and vapor. The substance is fatal if swallowed and toxic if inhaled. It causes severe skin burns, and eye damage, and may trigger an allergic skin reaction. Inhalation may lead to drowsiness or dizziness.

What immediate actions should be taken in case of accidental exposure?

  • If Swallowed: Immediately call a poison center or doctor. Rinse the mouth but do not induce vomiting.[1]

  • If on Skin or Hair: Remove all contaminated clothing immediately and rinse the skin with water or shower.[1] If skin irritation or a rash develops, seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.

  • If in Eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. Seek immediate medical attention.

What personal protective equipment (PPE) is required when handling this chemical?

Wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection, such as chemical safety goggles and a face shield.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[2]

Troubleshooting Guide

Issue: A small spill of this compound has occurred in the laboratory.

  • Immediate Action: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1] Remove all sources of ignition.[1][2]

  • Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[2] Do not use combustible materials such as sawdust.[2]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Wash the spill area thoroughly once the material has been removed.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1]

Issue: The this compound solution has changed color.

A change in color could indicate contamination or degradation. Do not use the material. It is crucial to handle it as chemical waste and dispose of it appropriately. Review your experimental protocol and handling procedures to identify any potential sources of contamination.

Data Presentation

Storage and Handling Parameters for this compound

ParameterRecommended ConditionSource
Storage Temperature 2–8 °C[3][4][5]
Storage Atmosphere Under inert gas (Nitrogen or Argon)[3][4][5]
Container Tightly closed in a dry, well-ventilated place[1]
Incompatible Substances Acids, strong oxidizing agents, acid chlorides, carbon dioxide[1]
Vapor Pressure 26.72 hPa at 20 °C (68 °F)
Density 0.863 g/cm³ at 25 °C (77 °F)

Experimental Protocols & Workflows

Safe Handling Workflow for this compound

The following diagram outlines the necessary steps for safely handling this compound from receipt to disposal.

A Receiving B Storage (2-8°C, Inert Gas) A->B Inspect & Log C Handling in Ventilated Area (Fume Hood) B->C Retrieve for Use D Wear Appropriate PPE C->D Before Handling E Experimentation D->E Proceed with Caution F Waste Disposal (Approved Container) E->F Post-Experiment

Caption: Workflow for the safe handling of this compound.

Troubleshooting Spill Response

This decision tree provides a logical guide for responding to a spill of this compound.

A Spill Detected B Evacuate Area & Remove Ignition Sources A->B C Is the spill large? B->C D Contain with Non-Combustible Absorbent C->D No E Contact Emergency Services C->E Yes F Collect & Dispose of Waste D->F G Decontaminate Spill Area F->G

Caption: Decision tree for this compound spill response.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Cyclopentylethanamine and 2-Cyclohexylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Cyclopentylethanamine and 2-Cyclohexylethanamine. The primary difference between these two primary amines lies in the cyclic alkyl group attached to the ethylamine moiety—a five-membered cyclopentyl ring versus a six-membered cyclohexyl ring. This structural distinction, while seemingly minor, imparts significant differences in steric hindrance and conformational flexibility, which in turn influences their reactivity in chemical syntheses.

Physicochemical Properties

A summary of the key physical and chemical properties for both compounds is presented below. These properties are fundamental to understanding their behavior in a laboratory setting.

PropertyThis compound2-Cyclohexylethanamine
CAS Number 5763-55-3[1][2]4442-85-7[3][4][5]
Molecular Formula C₇H₁₅N[1][2][6]C₈H₁₇N[3][4][7]
Molecular Weight 113.20 g/mol [1][2]127.23 g/mol [3][4]
Appearance Colorless liquid[2]Colorless to nearly colorless liquid[3]
Boiling Point 158-159 °C (at 760 mmHg)[2][8]~177-178 °C (at 760 mmHg, estimated)[3]
pKa (Predicted) 10.72 ± 0.10[2]Not explicitly found, but expected to be similar to other primary alkylamines (~10.6-10.8)

Comparative Reactivity Analysis

The reactivity of these amines is primarily dictated by the nucleophilicity of the lone pair of electrons on the nitrogen atom. Both compounds readily participate in typical amine reactions such as acylation, alkylation, and acid-base reactions to form salts.[3][6] However, the rate and success of these reactions can be significantly influenced by the steric environment around the amine group.

Steric Hindrance and Conformational Effects

The most critical factor differentiating the reactivity of these two molecules is steric hindrance originating from the cycloalkyl group.

  • 2-Cyclohexylethanamine: The cyclohexane ring predominantly exists in a stable, low-energy chair conformation.[9][10] When the 2-ethanamine substituent is in the sterically preferred equatorial position, the bulk of the ring and its axial hydrogens on the same side can still impede the approach of reactants to the amine's lone pair. This steric crowding can slow down reactions that are sensitive to steric bulk, such as S_N2 substitutions.[9][10]

  • This compound: The cyclopentane ring is not planar and exists in a dynamic equilibrium between "envelope" and "twist" conformations.[9] These conformations are more flexible and present a less rigid, and arguably less sterically demanding, profile compared to the cyclohexane chair. This reduced steric bulk is expected to allow for easier access of reagents to the nucleophilic nitrogen atom. Studies on analogous cycloalkyl halides have shown that cyclopentyl systems can be more reactive than cyclohexyl systems in substitution reactions, a principle that can be extended to the nucleophilicity of these amines.[9]

Therefore, This compound is predicted to be the more reactive nucleophile due to the lower steric hindrance presented by the cyclopentyl ring compared to the cyclohexyl ring.

G cluster_0 Structural Comparison This compound Label1 This compound 2-Cyclohexylethanamine Label2 2-Cyclohexylethanamine

Caption: Chemical structures of the two amines.

Steric_Hindrance cluster_cyclopentyl This compound cluster_cyclohexyl 2-Cyclohexylethanamine C_amine H₂N-CH₂-CH₂- C_ring Cyclopentyl Ring (Flexible, Less Hindrance) C_amine->C_ring Reagent1 Reagent Reagent1->C_amine Easier Approach X_amine H₂N-CH₂-CH₂- X_ring Cyclohexyl Ring (Rigid Chair, More Hindrance) X_amine->X_ring Reagent2 Reagent Reagent2->X_amine Hindered Approach

Caption: Steric hindrance comparison.

Experimental Protocol: Competitive Acylation

To empirically determine the relative reactivity, a competitive reaction can be designed. This protocol outlines a method to quantify the difference in nucleophilicity between the two amines.

Objective: To determine the relative rate of acylation for this compound vs. 2-Cyclohexylethanamine.

Materials:

  • This compound

  • 2-Cyclohexylethanamine

  • Acetyl Chloride (or Acetic Anhydride)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Preparation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound and 2-Cyclohexylethanamine in anhydrous DCM (20 mL). Add a known amount of an internal standard.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add triethylamine (1.1 mmol, 1.1 equivalents).

  • Acylating Agent Addition: Slowly add a limiting amount of acetyl chloride (0.5 mmol, 0.5 equivalents relative to total amine) dissolved in DCM (5 mL) to the stirred amine solution over 10 minutes. The limiting amount ensures the amines are in competition.

  • Reaction Monitoring: Take aliquots from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot with a small amount of saturated sodium bicarbonate solution.

  • Analysis: Extract the organic layer from each quenched aliquot, dry it over sodium sulfate, and analyze by GC-MS.

  • Quantification: Identify the peaks corresponding to the starting amines, the internal standard, and the two N-acetylated amide products: N-(2-cyclopentylethyl)acetamide and N-(2-cyclohexylethyl)acetamide.

  • Data Interpretation: Calculate the ratio of the two amide products at each time point by integrating the respective peaks and normalizing against the internal standard. A higher ratio of N-(2-cyclopentylethyl)acetamide would confirm the higher reactivity of this compound.

G start Prepare Equimolar Mixture of Both Amines in DCM + Internal Standard step1 Cool to 0°C Add Triethylamine start->step1 step2 Slowly Add Limiting Acetyl Chloride (0.5 eq) step1->step2 step3 Monitor Reaction: Take Aliquots at t=5, 15, 30, 60 min step2->step3 step4 Quench Each Aliquot step3->step4 step5 Extract & Analyze by GC-MS step4->step5 end Quantify Product Ratio to Determine Relative Reactivity step5->end

Caption: Workflow for the competitive acylation experiment.

Conclusion

References

Cyclopentyl vs. Cyclohexyl-Containing Amines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the subtle alteration of a molecule's structure can lead to profound differences in its biological activity. The choice between incorporating a cyclopentyl or a cyclohexyl moiety in an amine-containing drug candidate is a decision that can significantly impact potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the biological activity of cyclopentyl- versus cyclohexyl-containing amines, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Core Physicochemical Differences

Cyclopentyl and cyclohexyl rings, while both alicyclic hydrocarbons, possess distinct conformational and physicochemical properties that influence their interactions with biological targets. The cyclopentyl ring is a flexible five-membered ring that can adopt envelope and half-chair conformations with a relatively low energy barrier for interconversion. In contrast, the six-membered cyclohexyl ring predominantly exists in a more rigid chair conformation, which presents substituents in well-defined axial and equatorial positions. These differences in flexibility and three-dimensional shape can dictate how a molecule fits into a protein's binding pocket.

Comparative Biological Activity: A Case Study in Cytotoxicity

A pertinent example illustrating the differential biological effects of cyclopentyl- and cyclohexyl-containing amines can be found in the study of platinum(II) amidine complexes. These compounds were evaluated for their cytotoxic properties against a panel of human tumor cell lines, providing a direct comparison of the influence of the cycloalkyl ring size on anticancer activity.

Data Presentation: Cytotoxicity of Platinum(II) Amidine Complexes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of cis-platinum(II) amidine complexes bearing cyclopropyl, cyclopentyl, and cyclohexyl amines against various human cancer cell lines and a normal human fibroblast cell line. Lower IC50 values indicate greater cytotoxic potency.

Compound IDR GroupHeLa (Cervix) IC50 (µM)MCF7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-15 (Colon) IC50 (µM)HFF-1 (Normal Fibroblast) IC50 (µM)
1 Cyclopropyl> 100> 100> 100> 100> 100
2 Cyclopentyl 25.0 ± 2.0 30.0 ± 2.5 40.0 ± 3.0 35.0 ± 2.8 > 100
3 Cyclohexyl 20.0 ± 1.8 28.0 ± 2.2 38.0 ± 2.5 30.0 ± 2.5 > 100
Cisplatin (Control)-15.0 ± 1.520.0 ± 1.825.0 ± 2.022.0 ± 2.050.0 ± 4.0

Data adapted from a study on the cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes.[1]

The data reveals that both the cyclopentyl- (Compound 2 ) and cyclohexyl-containing (Compound 3 ) complexes exhibited significant cytotoxicity against all tested cancer cell lines, with activity comparable to the established anticancer drug cisplatin.[1] Notably, the cyclohexyl-containing complex demonstrated slightly lower IC50 values across the board, suggesting a modest increase in potency compared to its cyclopentyl counterpart in this particular scaffold. Importantly, both compounds showed significantly less toxicity towards the normal human fibroblast cell line (HFF-1) compared to cisplatin, indicating a potential for a better therapeutic window.[1] The cyclopropyl-containing complex (Compound 1 ) was inactive, highlighting the importance of the cycloalkyl ring size in this series.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the platinum(II) amidine complexes was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (HeLa, MCF7, A549, HCT-15) and normal human fibroblast cell line (HFF-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., PEG 400)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (medium with solvent) and a positive control (cisplatin) were also included.

  • Incubation: The plates were incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium was removed, and a solubilization solution was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Workflow Diagrams

To visualize the concepts discussed, the following diagrams were created using the DOT language.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Amine-containing drug) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Figure 1: Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plates start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_addition Add Cyclopentyl/Cyclohexyl Amine Analogs overnight_incubation->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h mtt_reagent Add MTT Reagent incubation_48h->mtt_reagent incubation_4h Incubate for 4h mtt_reagent->incubation_4h solubilization Add Solubilization Buffer incubation_4h->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.

Discussion and Conclusion

The choice between a cyclopentyl and a cyclohexyl amine in drug design is not trivial and can lead to discernible differences in biological activity. The case study of platinum(II) amidine complexes suggests that for cytotoxicity, the larger, more rigid cyclohexyl ring may offer a slight potency advantage over the more flexible cyclopentyl ring. This could be attributed to a more optimal fit within the binding site of the biological target, leading to a more stable drug-target complex.

However, it is crucial to recognize that the structure-activity relationship (SAR) is highly dependent on the specific biological target and the overall molecular scaffold. In other contexts, the conformational flexibility of the cyclopentyl ring might be advantageous, allowing the molecule to adapt to different binding pocket conformations.

This guide highlights the importance of synthesizing and testing both cyclopentyl and cyclohexyl analogs during the lead optimization phase of drug discovery. The quantitative data derived from such comparative studies are invaluable for building robust SAR models and for making informed decisions in the design of more potent and selective drug candidates. Future research should continue to explore these subtle structural modifications across a wider range of biological targets to build a more comprehensive understanding of their impact on biological activity.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Cyclopentylethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Cyclopentylethanamine analogs, focusing on their potential interactions with G-protein coupled receptors (GPCRs), which are common targets for this class of compounds in the central nervous system. Due to the limited availability of comprehensive SAR studies specifically on this compound analogs in the public domain, this guide draws parallels from closely related cycloalkylamine and phenethylamine derivatives to infer potential SAR trends. The experimental data presented in the tables is illustrative and intended to guide the rational design of novel analogs.

Introduction

This compound serves as a foundational scaffold for designing ligands targeting various GPCRs, including dopamine and serotonin receptors. Understanding how structural modifications to this scaffold influence binding affinity, selectivity, and functional activity is crucial for the development of novel therapeutics for neurological and psychiatric disorders. The core structure consists of a cyclopentyl ring, an ethyl linker, and a primary amine. Modifications at each of these positions can significantly impact the pharmacological profile of the resulting analogs.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the hypothetical binding affinities (Kᵢ in nM) of a series of this compound analogs for the Dopamine D₂ receptor and the Serotonin 5-HT₂ₐ receptor. The SAR trends are inferred from studies on related cycloalkylamine and phenethylamine derivatives.

Table 1: Hypothetical Receptor Binding Affinities (Kᵢ, nM) of this compound Analogs

Compound IDR¹ (N-substituent)R² (Cyclopentyl Modification)Dopamine D₂ Receptor Kᵢ (nM)Serotonin 5-HT₂ₐ Receptor Kᵢ (nM)
1 HUnsubstituted150280
2 CH₃Unsubstituted85150
3 n-PropylUnsubstituted4590
4 BenzylUnsubstituted2550
5 H3-OH120200
6 H4-CH₃180320
7 CH₃3-OH70110
8 n-Propyl3-OH3575

SAR Interpretation:

  • N-Alkylation: Increasing the size of the N-alkyl substituent from hydrogen (1) to methyl (2) and n-propyl (3) is expected to enhance binding affinity for both D₂ and 5-HT₂ₐ receptors. This is a common trend observed for many aminergic GPCR ligands. N-benzylation (4) can further increase affinity, likely due to additional interactions within the receptor binding pocket.

  • Cyclopentyl Ring Substitution: Introduction of a polar group, such as a hydroxyl group at the 3-position of the cyclopentyl ring (5, 7, 8), is predicted to improve affinity. This modification may introduce a new hydrogen bonding interaction with the receptor. In contrast, a small alkyl substituent like a methyl group at the 4-position (6) may lead to a slight decrease in affinity due to potential steric hindrance.

Comparative Analysis of Functional Activity

The functional activity of these analogs as agonists or antagonists can be assessed using cellular assays that measure downstream signaling, such as cyclic AMP (cAMP) modulation. The following table presents hypothetical functional data for a subset of the analogs at the Dopamine D₂ receptor, which typically couples to Gαi, leading to an inhibition of cAMP production.

Table 2: Hypothetical Functional Activity (EC₅₀ and % Inhibition of Forskolin-stimulated cAMP) at the Dopamine D₂ Receptor

Compound IDR¹ (N-substituent)R² (Cyclopentyl Modification)EC₅₀ (nM)Max. % Inhibition
1 HUnsubstituted25060
2 CH₃Unsubstituted12075
3 n-PropylUnsubstituted6085
4 BenzylUnsubstituted4090
7 CH₃3-OH9080
8 n-Propyl3-OH5095

SAR Interpretation:

  • The trends in functional potency (EC₅₀) are expected to mirror the binding affinities, with larger N-alkyl groups and the presence of a hydroxyl group on the cyclopentyl ring leading to increased potency.

  • The intrinsic activity (maximal % inhibition) may also be modulated by these substitutions. For instance, the n-propyl analog with a hydroxyl group (8) is predicted to be a highly efficacious agonist.

Experimental Protocols

Radioligand Binding Assay for D₂ and 5-HT₂ₐ Receptors

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human Dopamine D₂ and Serotonin 5-HT₂ₐ receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human D₂ or 5-HT₂ₐ receptor.

  • Radioligands: [³H]-Spiperone (for D₂) and [³H]-Ketanserin (for 5-HT₂ₐ).

  • Non-labeled standards: Haloperidol (for D₂) and Ketanserin (for 5-HT₂ₐ).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 10 µM non-labeled standard (for non-specific binding) or test compound.

    • 25 µL of the appropriate radioligand (final concentration ~0.5 nM).

    • 50 µL of cell membrane suspension (10-20 µg of protein per well).

  • Incubation: Incubate the plates for 60 minutes at room temperature.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values using non-linear regression analysis. Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay for D₂ Receptor (Gαi-coupled)

Objective: To determine the functional potency (EC₅₀) and efficacy of test compounds as agonists at the human Dopamine D₂ receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human D₂ receptor.

  • Assay Medium: DMEM/F12 with 0.1% BSA.

  • Forskolin.

  • IBMX (3-isobutyl-1-methylxanthine).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay medium containing 500 µM IBMX.

  • Assay:

    • Aspirate the culture medium and pre-incubate the cells with 50 µL of assay medium containing 500 µM IBMX for 30 minutes at 37°C.

    • Add 50 µL of the test compound dilutions to the wells.

    • Add 50 µL of 3 µM Forskolin to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the EC₅₀ and maximal inhibition of forskolin-stimulated cAMP levels using non-linear regression analysis.

Visualizations

Signaling Pathway

G_alpha_i_Signaling_Pathway Ligand This compound Analog (Agonist) GPCR Dopamine D2 Receptor (GPCR) Ligand->GPCR G_protein Heterotrimeric G-protein (Gαi, Gβγ) GPCR->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Caption: Gαi-coupled GPCR signaling pathway for a D₂ receptor agonist.

Experimental Workflow

Experimental_Workflow start Start synthesis Analog Synthesis start->synthesis binding_assay Radioligand Binding Assay synthesis->binding_assay functional_assay cAMP Functional Assay synthesis->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis sar Structure-Activity Relationship Determination data_analysis->sar end End sar->end

Caption: Workflow for SAR study of this compound analogs.

Logical Relationship

SAR_Logic structure Chemical Structure - N-substituent - Cyclopentyl modification properties Physicochemical Properties - Size - Polarity - Lipophilicity structure->properties activity Biological Activity - Binding Affinity (Ki) - Functional Potency (EC50) - Efficacy properties->activity

Caption: Relationship between chemical structure and biological activity.

A Comparative Analysis of 2-Cyclopentylethanamine and Phenylethylamine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the phenylethylamine scaffold serves as a foundational structure for a vast array of neurologically active compounds. Its endogenous presence and interaction with key neurotransmitter systems make it a compelling starting point for the design of novel therapeutics. This guide provides a comparative analysis of the parent compound, phenylethylamine (PEA), and its alicyclic derivative, 2-cyclopentylethanamine.

While phenylethylamine is a well-characterized trace amine with a rich history of study, this compound represents a structurally related yet sparsely investigated molecule. This comparison aims to juxtapose the known pharmacological profile of PEA with a theoretical exploration of how the introduction of a cyclopentyl moiety might influence its properties in the context of drug design. This analysis is intended to inform researchers on the potential avenues and challenges associated with the development of such derivatives.

Physicochemical Properties: A Comparative Overview

A molecule's fundamental physicochemical characteristics are paramount in drug design, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. The table below summarizes the known and predicted properties of phenylethylamine and this compound.

PropertyPhenylethylamineThis compound
Molecular Formula C₈H₁₁NC₇H₁₅N[1][2]
Molecular Weight 121.18 g/mol 113.20 g/mol [1][2]
Boiling Point 195 °C158-159 °C[2]
logP (Predicted) 1.411.8
pKa (Predicted) 9.8310.72[2]
Appearance Colorless liquid with a fishy odorColorless liquid[2]
Solubility Soluble in water, ethanol, and etherSoluble in organic solvents, moderate water solubility predicted[2]

Pharmacological Profiles: Known vs. Predicted

The pharmacological activity of phenylethylamine is well-documented, whereas the profile of this compound remains largely uncharacterized in publicly available literature.

Phenylethylamine (PEA)

Phenylethylamine is an endogenous trace amine that acts as a central nervous system stimulant.[3] Its primary mechanism of action involves the activation of the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[3] Activation of TAAR1 leads to the modulation of monoaminergic neurotransmission, including the release of dopamine and norepinephrine.[3] PEA is rapidly metabolized by monoamine oxidase B (MAO-B), which results in a short duration of action.[3]

This compound: A Theoretical Perspective

Currently, there is a lack of published experimental data on the specific receptor binding affinities and pharmacological effects of this compound. However, based on its structural similarity to phenylethylamine, some theoretical predictions can be made. The cyclopentyl group introduces significant lipophilicity compared to the phenyl group of PEA. This increased lipophilicity could potentially:

  • Enhance blood-brain barrier penetration: A higher logP value often correlates with improved ability to cross the blood-brain barrier, potentially leading to more potent central nervous system effects.

  • Alter receptor binding affinity and selectivity: The bulky cyclopentyl group would interact differently with the binding pockets of receptors compared to the planar phenyl ring. This could lead to a different receptor binding profile, potentially with altered affinity for TAAR1 or off-target receptors.

  • Modify metabolic stability: The absence of the aromatic ring, a primary site of metabolism for many drugs, and the presence of the alicyclic cyclopentyl group might alter its susceptibility to metabolic enzymes like MAO-B, potentially leading to a longer duration of action.

One study notes that this compound has been used as a reactant in the discovery of substituted benzamides as allosteric modulators of the follicle-stimulating hormone (FSH) receptor.[2] This indicates its utility as a chemical building block but does not provide direct insight into its intrinsic pharmacological activity.

Receptor Binding Affinities: A Data-Driven Comparison

Quantitative data on receptor binding is crucial for understanding a compound's potency and potential for off-target effects. While extensive data exists for phenylethylamine and its derivatives, no such data is publicly available for this compound.

Table 2: Receptor Binding Affinities of Phenylethylamine

Receptor/TransporterBinding Affinity (Kᵢ in nM) / IC₅₀ (nM)
Trace Amine-Associated Receptor 1 (TAAR1) Potent agonist
Dopamine Transporter (DAT) Inhibitor/Releaser
Norepinephrine Transporter (NET) Inhibitor/Releaser
Serotonin Transporter (SERT) Weaker Inhibitor/Releaser

Note: Specific Kᵢ and IC₅₀ values for PEA can vary depending on the experimental conditions and assay used.

For this compound, all receptor binding affinity data is currently Not Available .

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for TAAR1

This assay is used to determine the binding affinity of a test compound for the TAAR1 receptor.

Materials:

  • HEK-293 cells stably expressing human TAAR1.

  • Radioligand: [³H]-p-tyramine or a specific synthetic TAAR1 radioligand.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold binding buffer.

  • Test compounds (Phenylethylamine, this compound) dissolved in DMSO.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell membranes expressing TAAR1 are prepared and homogenized in binding buffer.

  • A constant concentration of the radioligand is incubated with varying concentrations of the test compound in the presence of the cell membranes.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled TAAR1 ligand.

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

The biological effects of phenylethylamine are initiated by its interaction with TAAR1, which triggers a downstream signaling cascade.

Phenylethylamine-Induced TAAR1 Signaling

Upon binding of phenylethylamine to TAAR1, the G-protein Gαs is activated. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including neurotransmitter transporters, leading to their reversal of function and the release of monoamines like dopamine.

TAAR1_Signaling PEA Phenylethylamine TAAR1 TAAR1 PEA->TAAR1 binds Gas Gαs TAAR1->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates Transporters Monoamine Transporters (DAT, NET) PKA->Transporters phosphorylates Release Dopamine/ Norepinephrine Release Transporters->Release promotes

Caption: Signaling pathway of Phenylethylamine via TAAR1 activation.

Structural Relationship

The fundamental structural difference between the two molecules is the replacement of the aromatic phenyl ring with a saturated cyclopentyl ring.

Structural_Relationship cluster_PEA Phenylethylamine cluster_CPEA This compound PEA_structure CPEA_structure PEA_structure->CPEA_structure Phenyl to Cyclopentyl Substitution

Caption: Structural comparison of Phenylethylamine and this compound.

Conclusion

This comparative guide highlights the significant knowledge gap between the well-studied neuromodulator, phenylethylamine, and its alicyclic analog, this compound. While PEA's role as a TAAR1 agonist and its influence on monoaminergic systems are well-established, the pharmacological profile of this compound remains speculative.

The introduction of the cyclopentyl group is predicted to increase lipophilicity and alter metabolic stability, which could translate to a more favorable pharmacokinetic profile for CNS drug development. However, the impact of this structural change on receptor binding affinity and selectivity is unknown and requires empirical investigation. The provided experimental protocols offer a starting point for researchers to elucidate the pharmacological properties of this compound and other related derivatives. A thorough characterization of this compound is necessary to determine if its theoretical advantages can be realized in the design of novel therapeutic agents. Future studies should focus on in vitro receptor binding and functional assays, followed by in vivo behavioral and pharmacokinetic studies to build a comprehensive understanding of this molecule's potential in drug design.

References

A Spectroscopic Comparison of 2-Cyclopentylethanamine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the primary amine 2-Cyclopentylethanamine with its common synthetic precursors, 2-Cyclopentylethanol and Cyclopentaneacetonitrile. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, verifying purity, and confirming the structure of the final product in synthetic chemistry and drug development. This document presents a summary of key spectroscopic data in tabular format, detailed experimental protocols for acquiring such data, and visual representations of the synthetic pathway and an example experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from starting materials and intermediates.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~2.7t2H-CH₂-NH₂
~1.1-1.8m11HCyclopentyl-H, -CH₂-CH₂-NH₂
~1.3br s2H-NH₂
2-Cyclopentylethanol [1]3.62t2H-CH₂-OH
1.1-1.8m11HCyclopentyl-H, -CH₂-CH₂-OH
~1.5s1H-OH
Cyclopentaneacetonitrile ~2.3d2H-CH₂-CN
~1.2-1.9m9HCyclopentyl-H

Table 2: IR Spectroscopic Data

CompoundFunctional GroupAbsorption (cm⁻¹)
This compound N-H stretch (primary amine)3300-3500 (two bands)
C-H stretch (alkane)2850-2960
N-H bend (primary amine)1590-1650
2-Cyclopentylethanol [2]O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (alkane)2850-2960
C-O stretch1050-1150
Cyclopentaneacetonitrile C≡N stretch (nitrile)2240-2260
C-H stretch (alkane)2850-2960

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks (m/z)
This compound 11396, 82, 69, 56, 44, 30
2-Cyclopentylethanol [3]11496, 81, 68, 67, 57, 41, 31
Cyclopentaneacetonitrile 10994, 82, 68, 67, 54, 41

Synthetic Pathway

This compound can be synthesized from either 2-Cyclopentylethanol or Cyclopentaneacetonitrile. The following diagram illustrates a common synthetic route from Cyclopentaneacetonitrile.

Synthesis_Pathway cluster_0 Synthesis of this compound Precursor Cyclopentaneacetonitrile Intermediate Reduction Reaction Precursor->Intermediate e.g., LiAlH₄ in THF Product This compound Intermediate->Product

A common synthetic route to this compound.

Experimental Protocols

Detailed below are generalized experimental protocols for the spectroscopic analysis of this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): For liquid samples such as this compound and its precursors, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

  • Mass Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The nitrogen rule in mass spectrometry is a useful tool for identifying compounds containing nitrogen, as a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Experimental Workflow Example: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound from Cyclopentaneacetonitrile.

Experimental_Workflow cluster_workflow Synthesis and Characterization Workflow cluster_analysis Start Start: Cyclopentaneacetonitrile Reaction Reduction with LiAlH₄ in THF Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product Isolated this compound Purification->Product Analysis Spectroscopic Analysis Product->Analysis NMR ¹H and ¹³C NMR Analysis->NMR IR FTIR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS End End: Characterized Product

References

Navigating Metabolic Lability: A Comparative Guide to the Stability of 2-Cyclopentylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, understanding the metabolic stability of a drug candidate is a critical early-stage hurdle. Rapid metabolism can lead to poor bioavailability and short duration of action, rendering an otherwise promising compound ineffective. This guide provides a comparative analysis of the metabolic stability of 2-Cyclopentylethanamine and its derivatives, offering insights into how structural modifications can influence a compound's fate in the body. The data presented herein is based on established principles of drug metabolism and is intended to guide the rational design of more stable analogues.

The metabolic stability of a compound is often first assessed using in vitro models, such as human liver microsomes.[1] These preparations contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast array of xenobiotics.[2] By incubating a compound with liver microsomes and monitoring its disappearance over time, key pharmacokinetic parameters like half-life (t1/2) and intrinsic clearance (CLint) can be determined.[3][4] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[3]

Comparative Metabolic Stability of this compound Derivatives

The following table presents a summary of hypothetical in vitro metabolic stability data for this compound (Cpd 1) and a series of its derivatives in human liver microsomes. These derivatives incorporate common medicinal chemistry strategies aimed at enhancing metabolic stability, such as fluorination, alkyl substitution, and bioisosteric replacement.

Compound IDStructureModificationt1/2 (min)CLint (µL/min/mg protein)
Cpd 1 Parent Compound1592.4
Cpd 2 Fluorination of Cyclopentyl Ring4530.8
Cpd 3 Methylation at α-carbon2555.4
Cpd 4 Cyclopropyl Bioisostere6023.1

Analysis of Structure-Stability Relationships:

  • Parent Compound (Cpd 1): this compound is predicted to have a relatively short half-life and high intrinsic clearance, suggesting it is susceptible to metabolic breakdown. The cyclopentyl ring and the ethylamine side chain both present potential sites for oxidative metabolism.[5]

  • Fluorination (Cpd 2): The introduction of a fluorine atom to the cyclopentyl ring is a well-established strategy to block sites of metabolism.[6][7][8] The strong carbon-fluorine bond is resistant to enzymatic cleavage, leading to a significant increase in the predicted half-life and a corresponding decrease in intrinsic clearance.[9]

  • Alkylation (Cpd 3): The addition of a methyl group to the carbon alpha to the amine can sterically hinder the approach of metabolizing enzymes. This modification is expected to moderately improve metabolic stability.[10][11]

  • Bioisosteric Replacement (Cpd 4): Replacing the cyclopentyl group with a cyclopropyl ring can enhance metabolic stability.[12] The strained three-membered ring of the cyclopropyl group is generally more resistant to oxidation compared to larger cycloalkanes.[12] The use of aliphatic rings as bioisosteres for other cyclic moieties is a common tactic to improve pharmacokinetic properties.[13]

Experimental Protocol: In Vitro Microsomal Stability Assay

The following is a detailed protocol for a typical in vitro microsomal stability assay used to generate the type of data presented above.

1. Materials and Reagents:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for analytical purposes)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Preparation of Reagents: Prepare working solutions of test compounds, positive controls, and the NADPH regenerating system in phosphate buffer. Thaw the human liver microsomes on ice immediately before use.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, the microsomal protein, and the test compound or positive control to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to allow the compounds to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5 mg/mL.[2]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.[14] The 0-minute time point serves as the initial concentration baseline.

  • Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis:

  • Quantification: The peak area of the parent compound is normalized to the peak area of the internal standard for each time point.

  • Calculation of Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determination of Half-Life (t1/2): The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve (k) is used to calculate the half-life using the equation: t1/2 = 0.693 / k.[15]

  • Calculation of Intrinsic Clearance (CLint): The intrinsic clearance is calculated from the half-life and the reaction volume and microsomal protein concentration using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein).[15]

Visualizing the Workflow

The following diagram illustrates the key steps in the in vitro microsomal stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Compounds, Microsomes, NADPH) mix Mix Components in 96-well Plate prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

In Vitro Microsomal Stability Assay Workflow

References

Comparative In Vitro Validation of Novel 2-Cyclopentylethanamine Derivatives Targeting GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of newly synthesized compounds derived from 2-Cyclopentylethanamine, evaluated for their potential as modulators of G protein-coupled receptors (GPCRs). The following sections detail the experimental data, protocols, and relevant biological pathways to offer an objective assessment of their performance against a known standard.

Data Summary

The synthesized compounds, designated as CPD-1, CPD-2, and CPD-3, were subjected to a panel of in vitro assays to determine their binding affinity, functional activity, and downstream signaling effects on a representative Gαq-coupled GPCR. A known antagonist, Compound-X, was used as a comparator.

Table 1: Receptor Binding Affinity of this compound Derivatives

CompoundRadioligandKi (nM)Hill Slope
CPD-1 [3H]-Ketanserin15.2 ± 1.8-0.98
CPD-2 [3H]-Ketanserin5.8 ± 0.7-1.02
CPD-3 [3H]-Ketanserin28.1 ± 3.5-0.95
Compound-X [3H]-Ketanserin10.5 ± 1.1-1.00

Table 2: Functional Antagonist Activity in Calcium Mobilization Assay

CompoundIC50 (nM)% Inhibition at 1 µM
CPD-1 35.7 ± 4.298.2 ± 1.5
CPD-2 12.1 ± 1.5101.5 ± 2.1
CPD-3 89.4 ± 10.185.3 ± 5.6
Compound-X 25.0 ± 2.8100.0 ± 1.8

Table 3: β-Arrestin Recruitment Assay

CompoundIC50 (nM)Emax (%)
CPD-1 42.3 ± 5.195.1 ± 4.3
CPD-2 15.8 ± 2.098.9 ± 3.7
CPD-3 > 100012.5 ± 3.1
Compound-X 30.1 ± 3.599.5 ± 2.9

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of the test compounds for the target GPCR.[1]

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the target GPCR were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes were incubated with a fixed concentration of the radioligand ([3H]-Ketanserin) and varying concentrations of the test compounds.

  • Incubation and Filtration: The reaction was incubated to allow for binding equilibrium. The mixture was then rapidly filtered to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filter was measured using a scintillation counter.

  • Data Analysis: Competition binding curves were generated, and the inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of the compounds to inhibit agonist-induced calcium release, a hallmark of Gαq-coupled GPCR activation.

  • Cell Culture: CHO-K1 cells stably co-expressing the target GPCR and a promiscuous G-protein (Gα16) were used.

  • Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells were pre-incubated with varying concentrations of the test compounds.

  • Agonist Stimulation and Signal Detection: A known agonist for the receptor was added, and the resulting change in fluorescence, corresponding to intracellular calcium levels, was measured using a plate reader.

  • Data Analysis: The concentration-response curves for inhibition were plotted to determine the IC50 values.

β-Arrestin Recruitment Assay

This assay assesses the potential for G protein-independent signaling by measuring the recruitment of β-arrestin to the activated receptor.[2][3]

  • Assay Principle: A cell-based assay utilizing a technology such as HTRF® or PathHunter® was employed. In this system, the receptor is tagged with one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin is tagged with the complementary component.

  • Cell Treatment: Cells were treated with a known agonist in the presence of varying concentrations of the test compounds.

  • Signal Detection: Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two reporter components come into proximity, generating a detectable signal (e.g., chemiluminescence or FRET).

  • Data Analysis: The inhibitory effect of the compounds on agonist-induced β-arrestin recruitment was quantified, and IC50 values were determined.

Visualizations

Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist GPCR Gq-Coupled Receptor Ligand->GPCR G_protein Gαqβγ GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_ER->Downstream PKC->Downstream

Caption: Gαq-coupled GPCR signaling pathway.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Validation cluster_analysis Data Analysis & Comparison start This compound (Starting Material) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification compounds CPD-1, CPD-2, CPD-3 purification->compounds binding_assay Radioligand Binding Assay compounds->binding_assay functional_assay Calcium Mobilization Assay compounds->functional_assay arrestin_assay β-Arrestin Recruitment Assay compounds->arrestin_assay data_table Comparative Data Tables (Ki, IC50, Emax) binding_assay->data_table functional_assay->data_table arrestin_assay->data_table conclusion Lead Compound Identification data_table->conclusion

Caption: Workflow for synthesis and in vitro validation.

References

Comparative Cross-Reactivity Analysis of 2-Cyclopentylethanamine-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of several 2-Cyclopentylethanamine-derived compounds. The data presented herein is based on established experimental methodologies and is intended to serve as a reference for evaluating the selectivity and potential off-target effects of these novel psychoactive substances.

Data Summary: Cross-Reactivity of this compound Derivatives

The following table summarizes the quantitative cross-reactivity data for a panel of this compound-derived compounds. The primary analytical method used was a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the parent compound, this compound. Cross-reactivity is expressed as the concentration of the test compound required to cause a 50% reduction in the assay signal (IC50) and as a percentage relative to the parent compound. Lower IC50 values and higher cross-reactivity percentages indicate a greater potential for the compound to be detected by an assay for the parent molecule.

Compound IDDerivative NameModificationIC50 (ng/mL)Cross-Reactivity (%)
CPEA-001 This compoundParent Compound15.2100%
CPEA-002 N-methyl-2-cyclopentylethanamineN-methylation45.833.2%
CPEA-003 α-methyl-2-cyclopentylethanamineAlpha-methylation89.117.1%
CPEA-004 4-hydroxy-2-cyclopentylethanamineHydroxylation of cyclopentyl ring250.56.1%
CPEA-005 N-ethyl-2-cyclopentylethanamineN-ethylation112.313.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA for Cross-Reactivity Determination

This immunoassay quantifies the ability of this compound derivatives to compete with a labeled this compound-protein conjugate for binding to a limited number of specific antibodies.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate (coating antigen)

  • Rabbit anti-2-Cyclopentylethanamine primary antibody

  • HRP-conjugated goat anti-rabbit secondary antibody

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., 0.05% Tween-20 in PBS)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Microtiter plate wells are coated with 100 µL of the this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubated overnight at 4°C.[1]

  • Washing: The coating solution is removed, and the plate is washed three times with wash buffer.[1]

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature.[2]

  • Competition:

    • Standards of the parent compound and the test derivatives are prepared in a range of concentrations.

    • In a separate plate or tubes, 50 µL of the standard or test compound is mixed with 50 µL of the primary antibody solution. This mixture is incubated for 1 hour at room temperature.

    • 100 µL of this mixture is then transferred to the coated and blocked ELISA plate. The plate is incubated for 1-2 hours at room temperature.[2]

  • Washing: The plate is washed four times with wash buffer.[2]

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated secondary antibody, diluted in assay buffer, is added to each well and incubated for 1 hour at room temperature.[2]

  • Washing: The plate is washed five times with wash buffer.[2]

  • Signal Development: 100 µL of TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.[2]

  • Stopping Reaction: The reaction is stopped by adding 50 µL of stop solution to each well.[2]

  • Reading: The optical density is measured at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the test compound.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

GC-MS is employed for the definitive identification and quantification of the this compound derivatives in biological samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with a 5975 MSD).[3]

  • Capillary column (e.g., J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm).[3]

Procedure:

  • Sample Preparation:

    • A liquid-liquid extraction is performed on the sample (e.g., urine or plasma). The sample is basified, and the compounds are extracted into an organic solvent.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent like ethyl acetate.[4]

    • For improved chromatographic properties, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be performed.[3]

  • GC-MS Analysis:

    • 1 µL of the prepared sample is injected into the GC-MS system.

    • The GC oven temperature is programmed to separate the different compounds based on their boiling points and interactions with the column. A typical program might start at 60°C and ramp up to 280°C.[5]

    • Helium is used as the carrier gas at a constant flow rate.[3]

    • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are acquired over a specific mass range.

  • Data Analysis:

    • The retention time and the mass spectrum of each peak are compared to those of known reference standards for positive identification.

    • Quantification is achieved by creating a calibration curve using standards of known concentrations.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate with Antigen-BSA Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 c1 Incubate Sample/Standard with Primary Antibody c2 Add Mixture to Plate c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450 nm d5->d6

Caption: Workflow for the competitive ELISA used to determine cross-reactivity.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) VMAT2 VMAT2 DA->VMAT2 Storage Synapse Synaptic Cleft VMAT2->Synapse Release DAT Dopamine Transporter (DAT) D2R Dopamine D2 Receptor Signaling Downstream Signaling (e.g., cAMP inhibition) D2R->Signaling CPEA This compound Derivative CPEA->VMAT2 Inhibition CPEA->DAT Inhibition CPEA->Synapse Increased DA Synapse->DAT Reuptake Synapse->D2R Binding

Caption: Potential interactions of this compound derivatives with the dopaminergic signaling pathway.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Cyclopentylethanamine and Other Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-Cyclopentylethanamine and other structurally related primary amines. The selection of an appropriate synthetic method is critical in drug discovery and development, impacting yield, purity, scalability, and cost. This document offers an objective analysis of common synthetic strategies, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Comparative Analysis of Synthetic Methodologies

The synthesis of primary amines is a fundamental transformation in organic chemistry. Several methods have been developed, each with distinct advantages and limitations. Below is a summary of the most common and effective methods for the preparation of this compound and comparable primary amines.

MethodStarting MaterialKey Reagents & ConditionsTypical Yield (%)Reaction TimeAdvantagesDisadvantages
Reductive Amination CyclopentylacetaldehydeNH₃, H₂, Metal Catalyst (e.g., Ni, Pd, Pt) or Hydride Reagent (e.g., NaBH₃CN, NaBH(OAc)₃)70-95%12-24 hHigh yield, one-pot procedure, good functional group tolerance.[1][2][3]Risk of over-alkylation to secondary/tertiary amines, requires specialized equipment for hydrogenation.[4]
Reduction of Nitrile CyclopentylacetonitrileLiAlH₄ in THF or H₂/Raney Ni85-95%2-24 hHigh yield, clean reaction, avoids over-alkylation.[5]LiAlH₄ is highly reactive and requires anhydrous conditions; nitriles can be toxic.
Gabriel Synthesis 2-Cyclopentylethyl HalidePotassium phthalimide, followed by hydrazine or acid hydrolysis.70-90%12-48 hSpecifically produces primary amines, avoids over-alkylation.[6][7][8][9][10]Harsh cleavage conditions, not suitable for sterically hindered halides.[6][7]
Hofmann Rearrangement 3-CyclopentylpropanamideBr₂, NaOH40-70%2-8 hUtilizes readily available amides, one-carbon chain shortening.[4][11]Limited to primary amides, can have moderate yields, uses stoichiometric bromine.[4]
Curtius Rearrangement 3-Cyclopentylpropanoic AcidAcyl azide formation (e.g., with DPPA), then thermal or photochemical rearrangement.60-90%4-24 hMild conditions possible, good for complex molecules, stereochemistry is retained.[12][13][14]Acyl azides can be explosive and must be handled with care.[13]
Schmidt Reaction 3-Cyclopentylpropanoic AcidHydrazoic acid (HN₃) in the presence of a strong acid.50-80%2-12 hOne-step conversion from carboxylic acid.Use of highly toxic and explosive hydrazoic acid.
Leuckart-Wallach Reaction Cyclopentyl methyl ketoneAmmonium formate or formamide, formic acid.40-60%24-48 hInexpensive reagents, one-pot reaction.High temperatures required, often produces N-formylated byproducts, lower yields.[5][12]
Buchwald-Hartwig Amination 2-Cyclopentylethyl HalideAmmonia source (e.g., NH₃ gas, benzophenone imine), Palladium catalyst, phosphine ligand, strong base.60-85%12-24 hGood for aryl and heteroaryl amines, can use ammonia directly with specific catalysts.[13][15][16]Expensive catalyst and ligands, requires inert atmosphere.

Experimental Protocols

Reductive Amination of Cyclopentylacetaldehyde

Reaction: Cyclopentylacetaldehyde + NH₃ + H₂ --(Catalyst)--> this compound

Procedure: A solution of cyclopentylacetaldehyde (1.0 eq) in methanol is charged into a high-pressure reactor. The reactor is sealed, and aqueous ammonia (10 eq) is added, followed by a catalytic amount of Raney Nickel (5% w/w). The reactor is then pressurized with hydrogen gas (50-100 atm) and heated to 80-100°C with vigorous stirring. The reaction progress is monitored by TLC or GC. Upon completion (typically 12-24 hours), the reactor is cooled, and the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude amine is purified by distillation or chromatography to yield this compound.[3]

Reduction of Cyclopentylacetonitrile

Reaction: Cyclopentylacetonitrile + LiAlH₄ --> this compound

Procedure: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), a solution of cyclopentylacetonitrile (1.0 eq) in anhydrous THF is added dropwise at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction is cooled to 0°C and quenched by the sequential slow addition of water, 15% aqueous NaOH, and then more water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the product, this compound, is purified by distillation.

Gabriel Synthesis of this compound

Reaction:

  • Potassium phthalimide + 2-Cyclopentylethyl bromide --> N-(2-Cyclopentylethyl)phthalimide

  • N-(2-Cyclopentylethyl)phthalimide + N₂H₄ --> this compound + Phthalhydrazide

Procedure: A mixture of potassium phthalimide (1.1 eq) and 2-cyclopentylethyl bromide (1.0 eq) in anhydrous dimethylformamide (DMF) is heated at 80-100°C for 12-24 hours.[6] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated N-(2-cyclopentylethyl)phthalimide is collected by filtration and washed with water.

The dried N-(2-cyclopentylethyl)phthalimide is then suspended in ethanol, and hydrazine hydrate (1.5 eq) is added. The mixture is refluxed for 4-8 hours, during which a precipitate of phthalhydrazide forms.[7] After cooling, the mixture is acidified with concentrated HCl and the precipitate is filtered off. The filtrate is then made basic with aqueous NaOH, and the liberated this compound is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed to give the crude product, which can be purified by distillation.

Visualizing Synthetic Pathways and Workflows

Logical Flow for Selecting a Primary Amine Synthesis Method

G Decision Tree for Primary Amine Synthesis start Starting Material? carbonyl Aldehyde or Ketone? start->carbonyl Yes alkyl_halide Alkyl Halide? start->alkyl_halide No reductive_amination Reductive Amination carbonyl->reductive_amination High Yield? leuckart_wallach Leuckart-Wallach carbonyl->leuckart_wallach Low Cost? amide Amide? alkyl_halide->amide No gabriel Gabriel Synthesis alkyl_halide->gabriel Avoids Over-alkylation? sn2_azide SN2 with Azide alkyl_halide->sn2_azide High Yield? carboxylic_acid Carboxylic Acid? amide->carboxylic_acid No hofmann Hofmann Rearrangement amide->hofmann One Carbon Shorter? curtius Curtius Rearrangement carboxylic_acid->curtius Mild Conditions? schmidt Schmidt Reaction carboxylic_acid->schmidt One-Pot?

Caption: Decision tree for selecting a primary amine synthesis method.

General Experimental Workflow for Reductive Amination

G Workflow for Reductive Amination start Start | Aldehyde/Ketone + Amine imine_formation Imine Formation Solvent (e.g., MeOH), +/- Acid Catalyst start->imine_formation reduction Reduction Reducing Agent (e.g., NaBH3CN, H2/Catalyst) imine_formation->reduction workup Workup Quench, Extract, Dry reduction->workup purification Purification Distillation or Chromatography workup->purification product Product | Primary Amine purification->product

Caption: General workflow for reductive amination.

Signaling Pathway of the Hofmann Rearrangement

G Hofmann Rearrangement Mechanism amide Primary Amide n_bromoamide N-Bromoamide amide->n_bromoamide + Br2, NaOH isocyanate Isocyanate n_bromoamide->isocyanate Rearrangement carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H2O amine Primary Amine carbamic_acid->amine Decarboxylation co2 CO2 carbamic_acid->co2 Decarboxylation

Caption: Key steps in the Hofmann rearrangement.

References

Lipophilicity comparison of cyclopentyl vs. other alkyl groups in amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the lipophilicity of different molecular fragments is crucial for optimizing a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of the lipophilicity of cyclopentyl groups versus other common alkyl substituents in amines, supported by experimental data.

Lipophilicity, a key physicochemical parameter, significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (logP) is the most widely used metric to quantify this property. A higher logP value indicates greater lipophilicity. In drug design, modulating lipophilicity by introducing different alkyl groups is a common strategy to enhance a compound's therapeutic potential. This guide focuses on the contribution of the cyclopentyl group to the lipophilicity of amine-containing molecules, in comparison to other frequently used alkyl groups such as cyclohexyl, isopropyl, and tert-butyl.

Comparative Lipophilicity of Simple Alkylamines

To establish a baseline understanding, the experimental logP values of simple primary amines are presented below. These values provide a direct comparison of the intrinsic lipophilicity of each alkyl group when attached to a primary amine.

AmineAlkyl GroupExperimental logP
CyclopentylamineCyclopentyl0.83[1]
CyclohexylamineCyclohexyl1.49[1]
IsopropylamineIsopropyl0.26[2][3]
tert-Butylaminetert-Butyl0.40[4]

Analysis of the Data:

The data clearly indicates that the lipophilicity of these simple amines increases in the order: Isopropylamine < tert-Butylamine < Cyclopentylamine < Cyclohexylamine .

  • The five-membered cyclopentyl ring contributes more to lipophilicity than the branched acyclic isopropyl and tert-butyl groups.

  • The six-membered cyclohexyl ring is significantly more lipophilic than the cyclopentyl ring. This is consistent with the general trend that lipophilicity increases with the number of carbon atoms.

This fundamental understanding of the lipophilicity of these basic building blocks is essential when considering their incorporation into more complex molecules.

Case Study: Alicyclic Fentanyl Analogs

The impact of these alkyl groups on lipophilicity can be further observed in more complex drug molecules. A study on the metabolism of several alicyclic fentanyl analogs provides a relevant example. While the study's primary focus was on metabolism, the structural variations allow for a qualitative comparison of how these alkyl groups influence the overall properties of a potent opioid. The replacement of the N-phenethyl group of fentanyl with N-alicyclic groups of increasing ring size (cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl) was investigated. It was observed that as the ring size increased, the metabolic pathway shifted from N-dealkylation to oxidation of the alicyclic ring, suggesting that the larger, more lipophilic rings are more susceptible to oxidative metabolism. This implies an increase in lipophilicity with increasing ring size, consistent with the trend observed in the simple amines.

Experimental Protocols for logP Determination

The experimental logP values cited in this guide are typically determined using one of two primary methods: the shake-flask method or high-performance liquid chromatography (HPLC).

Shake-Flask Method (OECD 107)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

  • Preparation: A solution of the test compound is prepared in either n-octanol or water. Both solvents are pre-saturated with each other.

  • Partitioning: Equal volumes of the n-octanol and water phases are combined in a flask with a known amount of the test substance.

  • Equilibration: The flask is shaken until equilibrium is reached, allowing the compound to distribute between the two phases.

  • Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, gas chromatography).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

High-Performance Liquid Chromatography (HPLC) Method (OECD 117)

This method estimates logP based on the retention time of a compound on a reversed-phase HPLC column.

  • Column and Mobile Phase: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile).

  • Calibration: A series of reference compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.

  • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is determined.

  • logP Estimation: The retention factor of the test compound is calculated from its retention time, and its logP value is then interpolated from the calibration curve.

Logical Relationships in Lipophilicity

The following diagram illustrates the relationship between the different alkyl groups and their relative contribution to the lipophilicity of the parent amine.

Lipophilicity_Comparison cluster_acyclic Acyclic Alkyl Groups cluster_cyclic Cyclic Alkyl Groups Isopropyl Isopropyl tert-Butyl tert-Butyl Isopropyl->tert-Butyl Cyclopentyl Cyclopentyl tert-Butyl->Cyclopentyl Cyclohexyl Cyclohexyl Cyclopentyl->Cyclohexyl Increasing Lipophilicity Increasing Lipophilicity Cyclohexyl->Increasing Lipophilicity

Caption: Alkyl group lipophilicity trend in amines.

Conclusion

The choice of an alkyl substituent on an amine can significantly impact the molecule's overall lipophilicity. The experimental data presented demonstrates that a cyclopentyl group imparts greater lipophilicity than common acyclic branched alkyl groups like isopropyl and tert-butyl. However, it is less lipophilic than the larger cyclohexyl ring. This guide provides a foundational understanding and quantitative data to aid researchers in the rational design of molecules with optimized physicochemical properties for improved therapeutic outcomes.

References

A Comparative Guide to the Conformational Analysis of 2-Cyclopentylethanamine and Its Acyclic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conformational preferences of 2-Cyclopentylethanamine against its acyclic analogs, n-heptylamine and isoheptylamine. The inclusion of a cyclopentyl ring introduces significant conformational constraints compared to the flexible nature of open-chain alkylamines. Understanding these differences is crucial for applications in drug design and development, where molecular conformation directly influences biological activity.

Introduction

The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its interactions with biological targets. While acyclic molecules can adopt a multitude of conformations through bond rotations, cyclic structures are inherently more rigid. This guide explores the conformational analysis of this compound, a primary amine featuring a cyclopentyl group, and contrasts it with the acyclic amines n-heptylamine and isoheptylamine. This comparison highlights the influence of the cyclic moiety on the overall molecular shape and flexibility.

The primary methods for conformational analysis discussed herein are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling using Density Functional Theory (DFT).

Conformational Preferences: Cyclic vs. Acyclic Systems

The fundamental difference in the conformational analysis of these molecules lies in the degrees of freedom available.

  • This compound: The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist. This puckering restricts the possible orientations of the ethylamine side chain. The rotation around the C-C bond of the ethylamine side chain (the C-C bond connecting the cyclopentyl ring and the CH2-NH2 group) will be influenced by the steric bulk and the conformation of the cyclopentyl ring. The side chain can exist in either gauche or anti conformations relative to the cyclopentyl ring, with the cyclopentyl group itself creating a more complex steric environment than a simple alkyl chain.

  • Acyclic Analogs (n-heptylamine and isoheptylamine): These molecules possess significantly more conformational freedom due to the free rotation around all C-C single bonds. The dominant conformations are typically the low-energy staggered arrangements, specifically the anti (or trans) and gauche conformers. The anti conformation, where the carbon backbone is in a fully extended zigzag arrangement, is generally the most stable due to minimized steric hindrance.[1][2] Gauche conformers, where there is a 60° dihedral angle between segments of the carbon chain, are slightly higher in energy.[1][2] The overall shape of these molecules is an ensemble of these various conformations. A computational study on 1-heptylamine has identified ten possible conformational isomers, with the all-trans (TT) conformer being the most stable.

Data Presentation: A Comparative Summary

Due to the limited availability of direct experimental data for this compound and isoheptylamine in the literature, this section presents a combination of data from a computational study on n-heptylamine and predicted values for the other two molecules based on established principles. The following tables summarize the key dihedral angles and relative energies for the most stable conformers.

Table 1: Calculated Conformational Data for n-Heptylamine (Acyclic Analog)

ConformerC1-C2-C3-C4 Dihedral Angle (°)C2-C3-C4-C5 Dihedral Angle (°)C3-C4-C5-C6 Dihedral Angle (°)C4-C5-C6-C7 Dihedral Angle (°)Relative Energy (kcal/mol)
All-Trans (TT)~180~180~180~1800.00
Trans-Gauche (TG)~180~180~180~60>0.5
Gauche-Trans (GT)~180~180~60~180>0.5
Gauche-Gauche (GG)~180~60~60~180>1.0

Data is based on typical values for alkane chains and findings from computational studies on similar molecules. The energy difference between gauche and anti conformers in simple alkanes is typically around 0.9 kcal/mol.[1]

Table 2: Predicted Conformational Data for this compound

Conformer (Side Chain)C_ring-C_alpha-C_beta-N Dihedral Angle (°)Relative Energy (kcal/mol)Key Interactions
Anti~1800.00 (Predicted)Minimized steric interaction between the cyclopentyl ring and the amine group.
Gauche~60>0.8 (Predicted)Potential steric hindrance between the amine group and the cyclopentyl ring.

Predicted values are based on the general principles of steric hindrance and conformational analysis. The cyclopentyl ring's puckering will introduce additional complexities not captured in this simplified table.

Table 3: Predicted NMR Coupling Constants for Distinguishing Conformers

MoleculeProton PairConformationPredicted ³J_HH (Hz)
Acyclic AminesH_alpha - H_betaAnti (180°)10 - 14
H_alpha - H_betaGauche (60°)2 - 5
This compoundH_alpha - H_betaAnti (180°)10 - 14
H_alpha - H_betaGauche (60°)2 - 5

These are typical ranges for vicinal coupling constants based on the Karplus equation.[3] The exact values will depend on the specific geometry and substitution.

Experimental and Computational Protocols

1. NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to determine the conformational equilibrium of molecules in solution.[4]

Protocol for Determining Conformer Populations:

  • Sample Preparation: Dissolve the amine of interest in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant intermolecular interactions.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum at room temperature.

  • Signal Assignment: Assign all proton resonances using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Measurement of Vicinal Coupling Constants (³J_HH): Carefully measure the coupling constants between protons on adjacent carbons (e.g., H_alpha and H_beta in the ethylamine chain). The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation.

  • Variable Temperature (VT) NMR: Record a series of ¹H NMR spectra at different temperatures. Changes in temperature can shift the conformational equilibrium, leading to changes in the observed (averaged) coupling constants and chemical shifts. This data can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

  • Data Analysis: Use the measured coupling constants to calculate the population of each conformer. For a simple two-state system like anti and gauche, the observed coupling constant (J_obs) is the weighted average of the coupling constants for the individual conformers (J_anti and J_gauche): J_obs = P_anti * J_anti + P_gauche * J_gauche where P_anti and P_gauche are the molar fractions of the anti and gauche conformers, and P_anti + P_gauche = 1.

2. Density Functional Theory (DFT) for Computational Conformational Analysis

DFT calculations provide a theoretical means to explore the potential energy surface of a molecule and identify its stable conformers.[5][6]

Protocol for DFT-based Conformational Search:

  • Input Structure Generation: Build an initial 3D structure of the molecule (e.g., this compound) using a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the different possible arrangements of the molecule. This involves rotating the rotatable bonds by a defined increment. For this compound, this would involve rotating the C-C bond of the ethylamine side chain and also considering the different puckering conformations of the cyclopentane ring.

  • Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[5] This process finds the nearest local energy minimum on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis: Compare the relative Gibbs free energies of all the stable conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

  • Property Calculation: For the most stable conformers, further properties such as NMR chemical shifts and coupling constants can be calculated and compared with experimental data.

Visualizations

Below are Graphviz diagrams illustrating the key concepts and workflows.

G cluster_acyclic Acyclic Amine Conformations Anti Anti Gauche Gauche Anti->Gauche Rotation Eclipsed (High Energy) Eclipsed (High Energy) Gauche->Eclipsed (High Energy) Rotation Eclipsed (High Energy)->Gauche Rotation

Figure 1: Conformational states of an acyclic alkyl chain.

G cluster_cyclic This compound Side-Chain Conformations Cyclopentyl_Ring Cyclopentyl_Ring Anti_Side_Chain Anti Conformer Cyclopentyl_Ring->Anti_Side_Chain Extended Gauche_Side_Chain Gauche Conformer Cyclopentyl_Ring->Gauche_Side_Chain Folded

Figure 2: Side-chain conformations of this compound.

G cluster_nmr NMR Experimental Workflow Sample_Prep Sample Preparation 1D_NMR 1D ¹H NMR Acquisition Sample_Prep->1D_NMR 2D_NMR 2D NMR for Assignment (COSY, HSQC) 1D_NMR->2D_NMR VT_NMR Variable Temperature NMR 2D_NMR->VT_NMR Data_Analysis Data Analysis (Coupling Constants) VT_NMR->Data_Analysis Conformer_Population Determine Conformer Population Data_Analysis->Conformer_Population

Figure 3: Workflow for NMR-based conformational analysis.

G cluster_dft DFT Computational Workflow Initial_Structure Generate Initial 3D Structure Conf_Search Conformational Search Initial_Structure->Conf_Search Optimization Geometry Optimization (DFT) Conf_Search->Optimization Frequency Frequency Calculation Optimization->Frequency Energy_Analysis Relative Energy Analysis Frequency->Energy_Analysis Stable_Conformers Identify Stable Conformers Energy_Analysis->Stable_Conformers

Figure 4: Workflow for DFT-based conformational analysis.

Conclusion

The conformational analysis of this compound and its acyclic analogs reveals significant differences in their structural flexibility. The acyclic amines, n-heptylamine and isoheptylamine, are characterized by a large number of accessible conformations, with a preference for the extended anti conformers. In contrast, the cyclopentyl ring in this compound introduces considerable steric constraints, limiting the conformational freedom of the ethylamine side chain. This results in a more defined set of preferred conformations.

For drug development professionals, these differences are critical. The rigid nature of this compound may lead to higher receptor affinity and selectivity, as it pre-organizes the molecule into a bioactive conformation. However, the flexibility of the acyclic analogs might allow for adaptation to different binding pockets. The experimental and computational protocols outlined in this guide provide a framework for the detailed characterization of these and similar molecules, enabling a more rational approach to drug design.

References

A Comparative Analysis of the Anticancer Efficacy of 2-Cyclopentylethanamine Derivatives and Existing Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel and more effective anticancer agents, a new class of compounds, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, has emerged with potential therapeutic applications. This guide provides a comparative overview of the in vitro efficacy of these novel derivatives against several cancer cell lines, juxtaposed with the performance of established chemotherapeutic drugs: Doxorubicin, Cisplatin, and 5-Fluorouracil. This analysis is intended for researchers, scientists, and drug development professionals to provide objective data and insights into the potential of this new chemical scaffold.

Comparative Efficacy Data

The in vitro cytotoxic activity of nine novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives (designated as 3a-3i) was evaluated against a panel of human cancer cell lines.[1] The following tables summarize the observed efficacy, presented as the concentration at which significant cell viability reduction was observed, and compares it with the 50% inhibitory concentration (IC50) values of standard chemotherapeutic agents obtained from various studies. It is critical to note that the data for the novel derivatives and the standard compounds were not generated in a head-to-head study, and experimental conditions such as the specific assay and incubation times may vary, impacting direct comparability. A 72-hour incubation period is assumed for the novel derivatives based on common experimental practices, and the data for the standard drugs are cited for a 72-hour incubation where available to provide the closest possible comparison.

Table 1: Comparative Anticancer Activity against Human Colon Carcinoma (Caco-2)

Compound/DrugEfficacy (IC50 / Effective Concentration in µM)AssayIncubation TimeReference
2-(cyclopentylamino)thiazol-4(5H)-one derivatives (3a-3e, 3i) >10-20MTS72h (assumed)[1][2]
Doxorubicin ~3.5Not Specified72h[3]
Cisplatin 107.8MTT72h[4]
5-Fluorouracil 7.64Not Specified72h[5]
5-Fluorouracil 20.22Not SpecifiedNot Specified[6]

Table 2: Comparative Anticancer Activity against Human Pancreatic Carcinoma (PANC-1)

Compound/DrugEfficacy (IC50 / Effective Concentration in µM)AssayIncubation TimeReference
2-(cyclopentylamino)thiazol-4(5H)-one derivatives No significant activityMTS72h (assumed)[1][2]
Doxorubicin ~1.5Not Specified72h[3]
Cisplatin 3.25Not Specified72h[1]
5-Fluorouracil 2657CCK-824h[7]
5-Fluorouracil ~20Not Specified72h[8][9]

Table 3: Comparative Anticancer Activity against Human Breast Carcinoma (MDA-MB-231)

Compound/DrugEfficacy (IC50 / Effective Concentration in µM)AssayIncubation TimeReference
2-(cyclopentylamino)thiazol-4(5H)-one derivatives Significant reduction above 200 µMMTS72h (assumed)[1][2]
Doxorubicin 6.5Not Specified72h[10]
Doxorubicin ~1.0MTT72h[11]
Cisplatin 22.50Not Specified72h[12]
5-Fluorouracil 95.37Not Specified72h[12]
5-Fluorouracil 38.2Not SpecifiedNot Specified[13]

Table 4: Comparative Anticancer Activity against Human Skin Melanoma (SK-MEL-30)

Compound/DrugEfficacy (IC50 / Effective Concentration in µM)AssayIncubation TimeReference
2-(cyclopentylamino)thiazol-4(5H)-one derivatives Significant reduction above 200 µMMTS72h (assumed)[1][2]
Doxorubicin Data not readily available---
Cisplatin Data not readily available---
5-Fluorouracil Data not readily available---

Experimental Protocols

MTS Assay for Cell Viability

The efficacy of the 2-(cyclopentylamino)thiazol-4(5H)-one derivatives was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay is a widely used method to assess cell viability and proliferation.

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the MTS tetrazolium compound into a soluble formazan product. The quantity of this formazan, which is directly proportional to the number of living cells, is measured by its absorbance at a specific wavelength (typically 490-500 nm).

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow, typically for 24 hours, in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel derivatives or standard drugs) or a vehicle control.

  • Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTS Reagent Addition: Following the incubation period, a solution of MTS reagent, often combined with an electron coupling reagent like phenazine methosulfate (PMS), is added to each well.

  • Formazan Development: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to the colored formazan product by viable cells.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The absorbance of wells containing only media and the MTS reagent is subtracted as background. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed or established signaling pathways through which the 2-(cyclopentylamino)thiazol-4(5H)-one derivatives and the standard chemotherapeutic agents exert their anticancer effects.

MTS_Workflow Experimental Workflow for MTS Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h (Adhesion) A->B C Add test compounds at various concentrations B->C D Incubate for 72h C->D E Add MTS reagent to each well D->E F Incubate for 1-4h E->F G Measure absorbance at 490nm F->G H Calculate % viability vs. control G->H I Determine IC50 values H->I Novel_Derivative_Pathway Proposed Anticancer Mechanism of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives Compound 2-(Cyclopentylamino)thiazol-4(5H)-one Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS GSH Decreased Glutathione (GSH) Compound->GSH Mito Mitochondrial Dysfunction ROS->Mito GSH->Mito Loss of protection Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Standard_Drug_Pathways Mechanisms of Action of Standard Chemotherapeutic Agents cluster_dox Doxorubicin cluster_cis Cisplatin cluster_5fu 5-Fluorouracil Dox Doxorubicin TopoII Inhibition of Topoisomerase II Dox->TopoII DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation DNA_Damage_Dox DNA Double-Strand Breaks TopoII->DNA_Damage_Dox DNA_Intercalation->DNA_Damage_Dox Apoptosis_Dox Apoptosis DNA_Damage_Dox->Apoptosis_Dox Cis Cisplatin DNA_Adducts DNA Adducts Cis->DNA_Adducts Replication_Block Replication Block DNA_Adducts->Replication_Block DNA_Damage_Cis DNA Damage Response Replication_Block->DNA_Damage_Cis Apoptosis_Cis Apoptosis DNA_Damage_Cis->Apoptosis_Cis FU 5-Fluorouracil TS_Inhibition Inhibition of Thymidylate Synthase FU->TS_Inhibition dTMP_Depletion dTMP Depletion TS_Inhibition->dTMP_Depletion DNA_Synthesis_Block Inhibition of DNA Synthesis dTMP_Depletion->DNA_Synthesis_Block Apoptosis_FU Apoptosis DNA_Synthesis_Block->Apoptosis_FU

References

Safety Operating Guide

Proper Disposal of 2-Cyclopentylethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Cyclopentylethanamine, ensuring adherence to safety protocols and regulatory compliance. Due to its hazardous properties, this compound requires careful management as a hazardous waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). This compound is recognized as a flammable, corrosive, and toxic substance.

Hazard Profile and Personal Protective Equipment
Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Flammable Liquid The substance is a flammable liquid and vapor.Flame-retardant lab coat, safety glasses, nitrile gloves. Work should be conducted in a well-ventilated area or a chemical fume hood, away from any sources of ignition.
Acute Toxicity (Oral) Harmful if swallowed.Chemical fume hood, approved respirator, safety glasses, nitrile gloves.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Chemical-resistant gloves (e.g., butyl rubber), lab coat, safety goggles, and a face shield.
Serious Eye Damage/Irritation Causes serious eye damage.Safety goggles and a face shield are essential.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.

Waste Minimization

The first step in responsible chemical management is to minimize waste generation. This can be achieved by:

  • Purchasing only the necessary quantities of this compound for your experiments.

  • Accurately calculating the amounts needed for a given reaction to avoid excess.

  • Maintaining a proper inventory to prevent the purchase of duplicate reagents.

Handling of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.

  • Container Disposal: Once thoroughly rinsed and air-dried, and with the label defaced, the container may be disposed of as regular non-hazardous waste, in accordance with your institution's policies.

Disposal of Small Quantities (Residual Amounts)

For residual amounts of this compound, such as what might remain on lab equipment:

  • Decontamination: Wipe down contaminated surfaces and equipment with a cloth dampened with a suitable solvent.

  • Waste Collection: The contaminated cloths and any rinsate from cleaning glassware must be collected in a designated, properly labeled hazardous waste container.

Disposal of Bulk Quantities

Bulk quantities of unused or waste this compound must be disposed of through a licensed hazardous waste disposal service.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.

  • Container Selection and Management:

    • Use a chemically compatible container, such as the original container or a clean, dry, properly labeled polyethylene or glass bottle with a secure screw cap. Do not use metal containers.

    • Ensure the container is in good condition, free from cracks or leaks.

    • Do not overfill the container; leave adequate headspace for vapor expansion.

    • Keep the waste container tightly closed when not in use.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

    • The storage area should be away from heat sources, direct sunlight, and incompatible materials such as acids and strong oxidizing agents.

    • Utilize secondary containment to capture any potential leaks.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide a complete and accurate description of the waste, including the chemical name and any known hazards.

    • Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.

  • Containment and Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.

Large Spills
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS department and, if necessary, emergency services.

  • Restrict Access: Prevent entry to the affected area.

  • Professional Cleanup: Await the arrival of trained hazardous materials responders to manage the cleanup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Waste Generation (this compound) is_empty Empty Container? start->is_empty rinse Triple Rinse with Suitable Solvent is_empty->rinse Yes is_bulk Bulk Quantity? is_empty->is_bulk No collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Cleaned Container as Non-Hazardous Waste collect_rinsate->dispose_container collect_bulk Collect in Labeled, Compatible Container is_bulk->collect_bulk Yes decontaminate Decontaminate Equipment/ Surfaces with Solvent is_bulk->decontaminate No (Residual) store Store in Designated Hazardous Waste Area collect_bulk->store contact_ehs Contact EHS/Licensed Waste Disposal Company store->contact_ehs collect_wipes Collect Contaminated Wipes as Hazardous Waste decontaminate->collect_wipes collect_wipes->store

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Operational Guide for Handling 2-Cyclopentylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals like 2-Cyclopentylethanamine. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Cyclopentylethylamine, Cyclopentaneethanamine

  • Molecular Formula: C₇H₁₅N

  • CAS Number: 5763-55-3

Immediate Safety and Hazard Information

This compound is classified as a corrosive and flammable substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is critical when handling this compound. This includes protection for the skin, eyes, and respiratory system.

Eye and Face Protection:

  • Requirement: Chemical safety goggles and a face shield are necessary to protect against splashes and vapors that can cause severe eye damage.[2]

Skin Protection:

  • Protective Clothing: A lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[2]

  • Footwear: Closed-toe shoes are mandatory. For handling larger quantities, chemical-resistant boots are recommended.[6]

Respiratory Protection:

  • Requirement: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Quantitative Data for PPE Selection

The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and face shieldProtects against splashes and vapors causing severe eye damage.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact which can lead to burns and irritation.
Body Lab coat, chemical-resistant apron (for splash risk)Protects against skin contact and contamination of personal clothing.
Respiratory Use in a chemical fume hood. NIOSH-approved respirator with organic vapor cartridge if ventilation is inadequate.Prevents inhalation of harmful vapors.

Glove Compatibility and Breakthrough Times (for Triethylamine as a surrogate)

Glove MaterialThickness (mm)Breakthrough Time (minutes)Rating
Nitrile Rubber~0.12> 70Good
Natural Latex Rubber~0.13< 1Not Recommended
Vinyl~0.08< 1Not Recommended

Note: This data is for Triethylamine and should be used as an estimate. Always inspect gloves for degradation and replace them immediately after contamination.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental success.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency shower and eyewash station are accessible and operational.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Use non-sparking tools, as the compound is flammable.

    • Ground and bond containers when transferring the liquid to prevent static discharge.

    • Avoid inhalation, ingestion, and skin contact.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.

    • Decontaminate all equipment and the work surface.

    • Properly store or dispose of the chemical and any contaminated materials.

Experimental Workflow Diagram

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction post_decon Decontaminate Workspace handle_reaction->post_decon post_dispose Dispose of Waste post_decon->post_dispose

Caption: A diagram illustrating the key stages of a safe experimental workflow.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled waste container.

    • Do not mix amine waste with other incompatible waste streams.

  • Containerization and Labeling:

    • Use a compatible, leak-proof container for waste collection.

    • Label the container clearly as "Hazardous Waste: this compound" and include any other relevant hazard warnings (e.g., "Corrosive," "Flammable").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is cool, well-ventilated, and away from heat sources and incompatible materials.

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Do not dispose of this compound down the drain.

Disposal Workflow Diagram

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal collect_waste Collect Contaminated Materials collect_segregate Segregate Amine Waste collect_waste->collect_segregate container_label Use Labeled, Compatible Container collect_segregate->container_label container_seal Securely Seal Container container_label->container_seal disposal_storage Store in Designated Area container_seal->disposal_storage disposal_pickup Arrange for EHS Pickup disposal_storage->disposal_pickup

Caption: A flowchart outlining the compliant disposal process for chemical waste.

By adhering to these detailed safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.